2-(Cyanomethylthio)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(cyanomethylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S/c5-1-2-8-3-4(6)7/h2-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRFRAHROZUYJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509540 | |
| Record name | [(Cyanomethyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55817-29-3 | |
| Record name | [(Cyanomethyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(cyanomethyl)sulfanyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-(Cyanomethylthio)acetic Acid
This technical guide provides a comprehensive overview of the basic properties, synthesis, and analytical characterization of this compound (CAS No. 55817-29-3). This compound is a key intermediate, notably in the synthesis of pharmaceuticals such as the cephalosporin antibiotic Cefmetazole.[1][2]
Core Properties
This compound is an off-white to pale yellow solid organic compound.[3] Its structure incorporates a carboxylic acid, a thioether, and a nitrile functional group, making it a versatile building block in organic synthesis.[1]
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 55817-29-3 | [4][5] |
| Molecular Formula | C₄H₅NO₂S | [6] |
| Molecular Weight | 131.15 g/mol | [6] |
| Appearance | Off-White to Pale Yellow Solid | [3] |
| Melting Point | >200 °C (decomposition) | [3] |
| Boiling Point | 329 °C (Predicted) | [3] |
| Density | 1.358 g/cm³ (Predicted) | [3] |
| pKa | 3.37 ± 0.10 (Predicted) | [3] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [3] |
| Storage Temperature | Refrigerator | [3] |
Synthesis and Application
The primary application of this compound is as a crucial side chain precursor in the synthesis of Cefmetazole, a second-generation cephalosporin antibiotic.[1] Its unique structure is integral to the antimicrobial efficacy of the final drug product.[1]
Synthesis Pathway
While specific literature detailing the synthesis of this compound is sparse, a logical and chemically sound method is the nucleophilic substitution reaction between thioglycolic acid and chloroacetonitrile. This reaction involves the formation of a thiolate from thioglycolic acid, which then displaces the chloride from chloroacetonitrile.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocol: Plausible Synthesis
This protocol describes a plausible method for the laboratory synthesis of this compound.
-
Deprotonation: Dissolve thioglycolic acid (1.0 eq) in a suitable solvent such as ethanol or water in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath. Slowly add a solution of a base, such as sodium hydroxide (1.0 eq), to the flask while stirring. Continue stirring for 15-30 minutes to ensure complete formation of the sodium thioglycolate salt.
-
Nucleophilic Substitution: To the same flask, add chloroacetonitrile (1.0 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted chloroacetonitrile.
-
Protonation and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding dilute hydrochloric acid. The product, this compound, should precipitate or can be extracted with an appropriate organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture).
Application Workflow: Cefmetazole Synthesis
This compound serves as a critical building block that is incorporated as a side chain in the multi-step synthesis of the antibiotic Cefmetazole.
Caption: Role of this compound in Cefmetazole synthesis.
Spectroscopic Analysis
Predicted Spectroscopic Data
The following tables summarize the anticipated data from NMR, IR, and Mass Spectrometry analyses.
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~12-13 | Singlet (broad) | Carboxylic acid proton (-COOH ) |
| ¹H | ~3.90 | Singlet | Methylene protons alpha to nitrile (-SCH₂ CN) |
| ¹H | ~3.45 | Singlet | Methylene protons alpha to carboxyl (-SCH₂ COOH) |
| ¹³C | ~171 | - | Carboxylic acid carbon (-C OOH) |
| ¹³C | ~117 | - | Nitrile carbon (-C N) |
| ¹³C | ~35 | - | Methylene carbon alpha to carboxyl (-C H₂COOH) |
| ¹³C | ~20 | - | Methylene carbon alpha to nitrile (-C H₂CN) |
Table 3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2500-3300 (broad) | O-H stretch (Carboxylic acid) |
| ~2250 (sharp, medium) | C≡N stretch (Nitrile) |
| ~1710 (strong) | C=O stretch (Carboxylic acid) |
| 2850-3000 | C-H stretch (Aliphatic) |
Table 4: Predicted Mass Spectrometry Data (ESI-)
| m/z (Negative Ion Mode) | Assignment |
| 130.0 | [M-H]⁻, Deprotonated molecular ion |
| 86.0 | [M-H - CO₂]⁻, Loss of carbon dioxide from parent ion |
Experimental Protocols for Spectroscopic Analysis
The following are standardized methodologies for the analytical characterization of this compound.
Caption: General workflow for spectroscopic characterization.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen to allow for the observation of the exchangeable carboxylic acid proton.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Set the spectral width to cover a range of 0 to 15 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, particularly for the quaternary nitrile carbon.
B. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) analysis, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.
C. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent mixture such as methanol/water or acetonitrile/water.
-
Data Acquisition: Infuse the sample solution into a mass spectrometer equipped with an Electrospray Ionization (ESI) source. Acquire the mass spectrum in negative ion mode to observe the deprotonated molecular ion [M-H]⁻, as carboxylic acids typically ionize well in this mode. Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 amu).
Safety and Handling
Safety Data Sheets (SDS) indicate that this compound should be handled with care. It is classified as harmful if swallowed and causes serious eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection during handling.
-
Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust. Use only in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry place, such as a refrigerator.[3]
-
First Aid (If Swallowed): Rinse mouth and call a poison center or doctor if you feel unwell.
-
First Aid (If in Eyes): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
References
- 1. Cas 55817-29-3,this compound | lookchem [lookchem.com]
- 2. theclinivex.com [theclinivex.com]
- 3. US2331681A - Preparation of chloroacetonitrile - Google Patents [patents.google.com]
- 4. This compound | 55817-29-3 [chemicalbook.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. This compound | LGC Standards [lgcstandards.com]
An In-Depth Technical Guide to 2-(Cyanomethylthio)acetic acid (CAS 55817-29-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Cyanomethylthio)acetic acid (CAS Number: 55817-29-3), a key intermediate in the synthesis of the second-generation cephalosporin antibiotic, Cefmetazole. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its primary application in pharmaceutical manufacturing. While direct biological activity and specific signaling pathway involvement of this compound are not extensively documented, its critical role as a synthetic building block is detailed. Safety and handling information is also provided.
Chemical and Physical Properties
This compound is a sulfur-containing organonitrile carboxylic acid. Its bifunctional nature, possessing both a reactive nitrile group and a carboxylic acid moiety, makes it a versatile reagent in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 55817-29-3 | N/A |
| Molecular Formula | C₄H₅NO₂S | [1] |
| Molecular Weight | 131.15 g/mol | [1] |
| IUPAC Name | 2-(cyanomethylsulfanyl)acetic acid | [1] |
| Synonyms | [(Cyanomethyl)thio]acetic acid, Cefmetazole side chain | N/A |
| Appearance | Off-white to pale yellow solid | [2] |
| Boiling Point | 329°C (predicted) | [3] |
| Density | 1.358 g/cm³ (predicted) | [3] |
| pKa | 3.37 ± 0.10 (predicted) | [3] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [2] |
| Storage | Refrigerator | [2] |
Synthesis of this compound
The primary synthetic route to this compound involves the nucleophilic substitution of a haloacetic acid derivative with a salt of mercaptoacetonitrile. A common method is the reaction of mercaptoacetic acid with chloroacetonitrile in the presence of a base.
General Reaction Scheme
The synthesis can be represented by the following general reaction:
Caption: General synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from methodologies described in patent literature for the synthesis of Cefmetazole intermediates.[4]
Materials:
-
Mercaptoacetic acid
-
Sodium hydroxide
-
Chloroacetonitrile
-
Sodium chloride
-
Ethyl acetate
-
36% Hydrochloric acid
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 20g of sodium hydroxide in 100ml of water and cool the solution to 10 ± 2°C.
-
To the cooled sodium hydroxide solution, add 20g of mercaptoacetic acid while maintaining the temperature. Stir the mixture for 10 minutes.
-
Add 15g of chloroacetonitrile to the reaction mixture and allow it to react for 1 hour at the same temperature.
-
After the reaction, cool the mixture to 10 ± 2°C and add 16.2kg of sodium chloride. Stir until the salt is dissolved.
-
Add 90ml of ethyl acetate to the solution.
-
Slowly add 36% hydrochloric acid dropwise to adjust the pH of the aqueous phase to 3.5.
-
Stir the biphasic mixture for 10 minutes and then allow the layers to separate.
-
Collect the organic (ethyl acetate) phase, which contains the desired product, this compound. The product can be used in the next synthetic step or isolated by solvent evaporation.
Application in Drug Development: Synthesis of Cefmetazole
The primary and most significant application of this compound is as a critical side-chain precursor in the industrial synthesis of Cefmetazole, a second-generation cephalosporin antibiotic.[5] Cefmetazole is effective against a broad spectrum of bacteria.
The synthesis of Cefmetazole involves the acylation of the 7-amino group of the cephem nucleus with an activated form of this compound. This reaction attaches the cyanomethylthioacetyl side chain, which is crucial for the antibiotic's spectrum of activity.
Caption: Role of this compound in Cefmetazole synthesis.
Biological Activity and Signaling Pathways
There is currently a lack of published research on the direct biological activity or the involvement of this compound in specific cellular signaling pathways. Its primary role is established as a synthetic intermediate.
However, compounds containing a cyanomethylthio moiety have been investigated for various biological activities. For instance, some cyanomethyl vinyl ether derivatives have shown antiproliferative activity by targeting tubulin.[6] While this does not directly imply similar activity for this compound, it suggests that the cyanomethylthio functional group can be a part of biologically active molecules. Further research would be necessary to determine if this compound itself possesses any intrinsic biological effects.
Safety and Handling
Based on available safety data sheets, this compound is considered harmful if swallowed and causes serious eye irritation.
Table 2: Hazard Information
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation. | P270: Do not eat, drink or smoke when using this product. |
| P280: Wear protective gloves/ eye protection/ face protection. | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P330: Rinse mouth. | |
| P337 + P313: If eye irritation persists: Get medical advice/ attention. | |
| P501: Dispose of contents/ container to an approved waste disposal plant. |
It is crucial to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a fundamentally important chemical intermediate, particularly in the pharmaceutical industry for the synthesis of the antibiotic Cefmetazole. While its direct biological activities are not well-characterized, its role as a key building block is firmly established. This guide provides essential information for researchers and professionals working with this compound, from its synthesis to its primary application and safe handling. Future research could explore the potential for this molecule to exhibit intrinsic biological activity, given the known bioactivities of other compounds containing the cyanomethylthio moiety.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. 55817-29-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 55817-29-3 [m.chemicalbook.com]
- 4. CN101787040B - Method for preparing cefmetazole sodium - Google Patents [patents.google.com]
- 5. KR20200068163A - Process for preparing cefmetazole sodium - Google Patents [patents.google.com]
- 6. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Molecular Structure and Properties of 2-(Cyanomethylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-(Cyanomethylthio)acetic acid. As a key intermediate in the synthesis of the second-generation cephalosporin antibiotic, Cefmetazole, a thorough understanding of this compound is crucial for pharmaceutical research and development. This document consolidates available data on its chemical and physical properties, offers a detailed experimental protocol for its synthesis, and discusses its spectroscopic characteristics.
Introduction
This compound, with the CAS Number 55817-29-3, is an organic compound featuring a carboxylic acid, a thioether, and a nitrile functional group.[1][2][3] Its primary significance lies in its role as a crucial building block in the pharmaceutical industry, specifically in the manufacturing of Cefmetazole.[1] The unique arrangement of its functional groups allows for versatile chemical modifications, making it a valuable synthon. This guide aims to provide a detailed technical resource for professionals working with this compound.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a central sulfur atom linking a cyanomethyl group (-CH₂CN) and an acetic acid moiety (-CH₂COOH).
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. The data has been compiled from various chemical databases and supplier information.
| Property | Value | Reference |
| Molecular Formula | C₄H₅NO₂S | [1][2] |
| Molecular Weight | 131.15 g/mol | [1][2] |
| CAS Number | 55817-29-3 | [1][2][3] |
| Appearance | Off-white to pale yellow solid | |
| Boiling Point | 329 °C | [1] |
| Density | 1.358 g/cm³ | [1] |
| Flash Point | 152.78 °C | [1] |
| pKa (Predicted) | 3.37 ± 0.10 | |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | |
| Storage | Refrigerator |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the nucleophilic substitution reaction between a salt of mercaptoacetic acid and chloroacetonitrile. The following protocol is a generalized procedure based on established chemical principles for this type of reaction.
Synthesis of this compound
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Materials:
-
Mercaptoacetic acid
-
Sodium hydroxide (or other suitable base)
-
Chloroacetonitrile
-
Water (deionized)
-
Hydrochloric acid (concentrated)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation of Sodium Thioglycolate: In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve a molar equivalent of sodium hydroxide in water. Cool the solution in an ice bath.
-
Slowly add one molar equivalent of mercaptoacetic acid to the sodium hydroxide solution while maintaining the temperature below 10 °C. Stir the mixture until the mercaptoacetic acid has completely dissolved and reacted to form sodium thioglycolate.
-
Reaction with Chloroacetonitrile: To the solution of sodium thioglycolate, add one molar equivalent of chloroacetonitrile dropwise, ensuring the reaction temperature does not exceed 20 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC or LC-MS).
-
Workup and Isolation: Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid.
-
The product may precipitate out of the solution upon acidification. If so, it can be collected by filtration, washed with cold water, and dried.
-
Alternatively, the acidified aqueous solution can be extracted with an organic solvent such as ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system.
Spectroscopic Data (Predicted)
As of the last update, specific, experimentally-derived spectroscopic data for this compound is not widely available in public databases. The following information is based on predictions from spectroscopic principles for the expected functional groups present in the molecule.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show three distinct signals:
-
A singlet corresponding to the two protons of the methylene group adjacent to the carboxylic acid (-S-CH₂ -COOH).
-
A singlet for the two protons of the methylene group adjacent to the nitrile (-S-CH₂ -CN).
-
A broad singlet for the acidic proton of the carboxylic acid (-COOH ). The chemical shift of this proton can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is predicted to exhibit four signals corresponding to the four carbon atoms in different chemical environments:
-
A signal for the carbonyl carbon of the carboxylic acid (C =O).
-
A signal for the methylene carbon adjacent to the carboxylic acid (-S-C H₂-COOH).
-
A signal for the methylene carbon adjacent to the nitrile group (-S-C H₂-CN).
-
A signal for the nitrile carbon (-C ≡N).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound would be characterized by the absorption bands of its functional groups:
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |
| C-H (sp³ hybridized) | 3000 - 2850 | Medium to weak |
| C≡N (Nitrile) | 2260 - 2220 | Medium, sharp |
| C=O (Carboxylic Acid) | 1725 - 1700 | Strong, sharp |
| C-O (Carboxylic Acid) | 1320 - 1210 | Medium |
| C-S (Thioether) | 800 - 600 | Weak to medium |
Mass Spectrometry (Predicted)
In mass spectrometry, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (131.15). Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH), the cyanomethyl group (-CH₂CN), and cleavage of the C-S bonds.
Signaling Pathways and Biological Activity
This compound is primarily utilized as a synthetic intermediate and is not known to have direct biological activity or involvement in specific signaling pathways. Its significance is in its incorporation into the Cefmetazole structure, which as a cephalosporin antibiotic, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis.
Logical Relationship of this compound to Cefmetazole's Action:
Caption: Role of this compound in the synthesis and mechanism of action of Cefmetazole.
Conclusion
This compound is a fundamentally important molecule in the synthesis of the antibiotic Cefmetazole. While comprehensive, publicly available experimental data, particularly spectroscopic information, is limited, its physicochemical properties and synthetic route are well-understood within the context of organic chemistry principles. This guide provides a foundational resource for professionals in the fields of chemical research and drug development, summarizing the critical technical information regarding this key pharmaceutical intermediate. Further research to populate public databases with experimental spectroscopic data for this compound would be of significant value to the scientific community.
References
An In-depth Technical Guide to the Synthesis of 2-(Cyanomethylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(Cyanomethylthio)acetic acid, a key intermediate in the production of various pharmaceuticals, notably the cephalosporin antibiotic Cefmetazole. The primary synthesis pathway involves the S-alkylation of thioglycolic acid with chloroacetonitrile. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this synthesis. Diagrams illustrating the reaction pathway and a general experimental workflow are provided to enhance understanding.
Introduction
This compound (CAS No. 55817-29-3), with the molecular formula C₄H₅NO₂S, is a crucial building block in organic synthesis. Its bifunctional nature, containing both a carboxylic acid and a nitrile group linked by a thioether, makes it a versatile precursor for the synthesis of more complex molecules. A significant application of this compound is in the pharmaceutical industry, where it serves as a side-chain precursor for the synthesis of Cefmetazole and other β-lactam antibiotics. The efficient and high-yield synthesis of this compound is therefore of considerable interest.
The most common and direct route for the synthesis of this compound is the nucleophilic substitution reaction between a salt of thioglycolic acid and a haloacetonitrile, typically chloroacetonitrile. This reaction, an example of S-alkylation, is generally efficient and proceeds under relatively mild conditions.
Core Synthesis Pathway
The fundamental reaction for the synthesis of this compound is the S-alkylation of thioglycolic acid. This process can be conceptually broken down into two main steps:
-
Deprotonation of Thioglycolic Acid: The thiol group of thioglycolic acid is acidic and can be readily deprotonated by a suitable base to form a thiolate anion. This anion is a potent nucleophile.
-
Nucleophilic Substitution: The generated thiolate anion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile and displacing the chloride ion to form the thioether bond.
The overall reaction is as follows:
HSCH₂COOH + ClCH₂CN + 2 NaOH → NaOOCCH₂SCH₂CN + NaCl + 2 H₂O
Followed by acidification to yield the final product:
NaOOCCH₂SCH₂CN + HCl → HOOCCH₂SCH₂CN + NaCl
A visual representation of this pathway is provided below.
Experimental Protocols
Synthesis of Sodium Thioglycolate (Intermediate)
This step may not be necessary if a one-pot synthesis is employed, but is provided for clarity.
Materials:
-
Thioglycolic acid
-
Sodium hydroxide
-
Ethanol (or other suitable solvent)
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve thioglycolic acid in ethanol.
-
Slowly add a solution of sodium hydroxide in ethanol to the thioglycolic acid solution. The reaction is exothermic, and the temperature should be controlled.
-
Stir the mixture at a controlled temperature (e.g., 45°C) for a specified time (e.g., 2 hours) to ensure complete formation of the sodium salt.
-
The resulting sodium thioglycolate can be isolated by filtration and washing with ethanol, followed by drying.
Synthesis of this compound
Materials:
-
Thioglycolic acid
-
Chloroacetonitrile
-
Sodium hydroxide (or another suitable base like potassium carbonate)
-
Water (or a suitable organic solvent like ethanol or acetone)
-
Hydrochloric acid (for acidification)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a well-ventilated fume hood, dissolve thioglycolic acid in water in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide, keeping the temperature below 10°C. This will form the sodium thioglycolate in situ.
-
Once the base addition is complete, add chloroacetonitrile dropwise to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture again in an ice bath and acidify by the slow addition of hydrochloric acid to a pH of approximately 2-3.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from an appropriate solvent system.
A generalized workflow for this experimental procedure is depicted below.
Quantitative Data
Precise quantitative data for the synthesis of this compound is not widely published. However, based on similar S-alkylation reactions, the following table presents expected ranges for key parameters. It is important to note that actual results will depend on the specific reaction conditions and scale.
| Parameter | Expected Value/Range | Notes |
| Molar Ratio | ||
| Thioglycolic acid : Chloroacetonitrile | 1 : 1 to 1 : 1.2 | A slight excess of the alkylating agent may be used. |
| Thioglycolic acid : Base | 1 : 2 | To neutralize both the carboxylic acid and thiol protons. |
| Reaction Temperature | 0 - 50 °C | Initial addition at low temperature, then warming. |
| Reaction Time | 2 - 24 hours | Dependent on temperature and concentration. |
| Yield | 70 - 95% | Highly dependent on reaction conditions and purification. |
| Purity | >95% | Achievable with proper purification (e.g., recrystallization). |
Safety Considerations
-
Thioglycolic acid: Corrosive and has a strong, unpleasant odor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Chloroacetonitrile: Toxic and a lachrymator. It should be handled with extreme care in a fume hood, and appropriate PPE must be worn.
-
Sodium hydroxide and Hydrochloric acid: Corrosive. Handle with care and wear appropriate PPE.
-
The reaction should be performed with adequate ventilation to avoid inhalation of volatile and odorous compounds.
Conclusion
The synthesis of this compound via the S-alkylation of thioglycolic acid with chloroacetonitrile is a robust and efficient method. This guide has provided a comprehensive overview of the synthesis pathway, detailed experimental considerations, and expected quantitative outcomes. Researchers and professionals in drug development can utilize this information as a foundation for the laboratory-scale synthesis and further process optimization of this important pharmaceutical intermediate. Careful attention to reaction conditions and safety protocols is paramount for a successful and safe synthesis.
A Technical Guide to 2-(Cyanomethylsulfanyl)acetic Acid: Synthesis, Properties, and Application in Cephalosporin Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(cyanomethylsulfanyl)acetic acid, a key intermediate in pharmaceutical synthesis. The document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its primary role in the development of cephalosporin antibiotics.
Nomenclature and Chemical Identity
The compound commonly known as 2-(cyanomethylthio)acetic acid is systematically named according to IUPAC nomenclature.
-
IUPAC Name: 2-(cyanomethylsulfanyl)acetic acid
-
Common Synonyms: this compound, [(Cyanomethyl)thio]acetic acid, Cefmetazole side chain[1][2][3]
-
CAS Number: 55817-29-3[4]
-
Molecular Formula: C₄H₅NO₂S[1]
-
Molecular Weight: 131.15 g/mol [1]
Caption: Chemical structure of 2-(cyanomethylsulfanyl)acetic acid.
Physicochemical Properties
The physical and chemical data for 2-(cyanomethylsulfanyl)acetic acid are summarized below. This information is critical for handling, storage, and reaction setup.
| Property | Value | Reference(s) |
| Appearance | Off-White to Pale Yellow Solid | [2][3] |
| Boiling Point | 329 °C | [2][4] |
| Melting Point | >200 °C (decomposes) | [2][3] |
| Density | 1.358 g/cm³ | [2][4] |
| pKa (Predicted) | 3.37 ± 0.10 | [2][4] |
| Solubility | Slightly soluble in DMSO and heated Methanol | [2][4][5] |
| Storage Condition | Refrigerator | [2][3][4] |
Core Application in Drug Development
2-(Cyanomethylsulfanyl)acetic acid is a crucial building block in the pharmaceutical industry, primarily utilized as a synthetic intermediate.[4] Its most prominent role is in the synthesis of Cefmetazole , a second-generation cephalosporin antibiotic.[4][5]
In the structure of Cefmetazole, the 2-(cyanomethylsulfanyl)acetyl group is attached to the 7-amino position of the cephem nucleus. This 7-acyl side chain is integral to the antibiotic's mechanism of action and spectrum of activity, contributing to its efficacy against a range of Gram-positive and Gram-negative bacteria.[6][7] The bactericidal action of Cefmetazole results from the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[7]
Caption: Role of 2-(cyanomethylsulfanyl)acetic acid in Cefmetazole synthesis.
Experimental Protocols: A Proposed Synthesis
While specific preparations are often proprietary, a robust and chemically sound synthesis of 2-(cyanomethylsulfanyl)acetic acid can be achieved via nucleophilic substitution. The following protocol details a representative method based on the reaction between the sodium salt of thioglycolic acid and chloroacetonitrile.
Objective: To synthesize 2-(cyanomethylsulfanyl)acetic acid.
Materials:
-
Thioglycolic acid (1.0 eq)
-
Chloroacetonitrile (1.0 eq)
-
Sodium Hydroxide (1.0 eq)
-
Deionized Water
-
Concentrated Hydrochloric Acid
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Reaction vessel with stirring, cooling bath, and dropping funnel
Procedure:
-
Thiolate Formation: A solution of sodium hydroxide (1.0 eq) in deionized water is prepared in the reaction vessel and cooled to 0-5 °C in an ice bath. Thioglycolic acid (1.0 eq) is added dropwise to the cooled solution with vigorous stirring, maintaining the temperature below 10 °C. The reaction forms the sodium salt of thioglycolic acid in situ.
-
Nucleophilic Substitution: Chloroacetonitrile (1.0 eq) is added dropwise to the reaction mixture over 30-60 minutes. The temperature is carefully maintained at 10-15 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by an appropriate method (e.g., Thin Layer Chromatography) until the starting materials are consumed.
-
Acidification and Isolation: The reaction mixture is cooled again in an ice bath. Concentrated hydrochloric acid is added slowly until the pH of the solution reaches ~2. The acidic product, 2-(cyanomethylsulfanyl)acetic acid, will precipitate out of the aqueous solution as a solid.
-
Purification: The precipitate is collected by vacuum filtration and washed with cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture).
-
Drying: The purified solid is dried under vacuum to yield the final product.
Safety Precautions: Thioglycolic acid and chloroacetonitrile are toxic and corrosive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
Caption: General workflow for the synthesis of 2-(cyanomethylsulfanyl)acetic acid.
References
- 1. CN103709179A - Synthesis and purification method of cefmetazole sodium - Google Patents [patents.google.com]
- 2. US5023371A - Synthesis of thioglycolic acid - Google Patents [patents.google.com]
- 3. Preparation method of thioglycolic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. Cas 55817-29-3,this compound | lookchem [lookchem.com]
- 5. Different applications of thioglycolic acid_Chemicalbook [chemicalbook.com]
- 6. Semisynthetic cephalosporins. Synthesis and structure-activity relationships of analogues with 7-acyl groups derived from this compound or 2-[(2,2,2-trifluoroethyl)thio]acetic acid and their sulfoxides and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cefmetazole | C15H17N7O5S3 | CID 42008 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Cyanomethylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Cyanomethylthio)acetic acid, a key organosulfur compound, serves as a vital intermediate in the synthesis of various pharmaceuticals, most notably the second-generation cephalosporin antibiotic, Cefmetazole.[1] Its unique bifunctional structure, incorporating both a nitrile and a carboxylic acid group, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its synonyms, chemical and physical properties, a detailed synthesis protocol, and its primary applications.
Synonyms and Identifiers
This compound is known by several synonyms in scientific literature and chemical catalogs. It is crucial for researchers to be aware of these alternative names to ensure comprehensive literature searches and accurate identification of the compound. No specific trade names for this compound have been identified, suggesting it is primarily marketed under its chemical name and CAS number by suppliers.
| Identifier Type | Value |
| Chemical Name | This compound |
| CAS Number | 55817-29-3 |
| Synonyms | 3-CYANOMETHYLTHIOACETIC ACID[1] |
| Cefmetazole side chain[1] | |
| [(CYANOMETHYL)THIO]ACETIC ACID[1] | |
| (Cyanomethylthio)acetic acid | |
| Acetic acid, 2-[(cyanomethyl)thio]-[1] | |
| 2-(cyanomethylsulfanyl)acetic acid |
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is essential for its safe handling, storage, and application in experimental work.
| Property | Value | Source |
| Molecular Formula | C4H5NO2S | [1] |
| Molecular Weight | 131.15 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | |
| Boiling Point | 329 °C | [1] |
| Density | 1.358 g/cm³ | [1] |
| pKa | 3.37 ± 0.10 (Predicted) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [1] |
Experimental Protocol: Synthesis of this compound
The following protocol describes a general method for the synthesis of this compound via the nucleophilic substitution of chloroacetonitrile with thioglycolic acid. This procedure is based on established chemical principles for thioether formation.
Materials:
-
Thioglycolic acid
-
Chloroacetonitrile
-
Sodium hydroxide (or other suitable base)
-
Water
-
Hydrochloric acid (for acidification)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation of Sodium Thioglycolate: In a reaction vessel, dissolve thioglycolic acid in water. Cool the solution in an ice bath and slowly add a stoichiometric equivalent of sodium hydroxide solution to form sodium thioglycolate. The reaction is exothermic and should be controlled.
-
Nucleophilic Substitution: To the aqueous solution of sodium thioglycolate, add a stoichiometric equivalent of chloroacetonitrile dropwise while maintaining a low temperature. The reaction mixture is then stirred at room temperature for several hours to allow the reaction to proceed to completion.
-
Work-up and Acidification: After the reaction is complete, the mixture is washed with an organic solvent to remove any unreacted chloroacetonitrile. The aqueous layer is then acidified with hydrochloric acid to a pH of approximately 2-3, which precipitates the this compound.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove inorganic salts, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.
Applications
The primary and most significant application of this compound is its role as a key side-chain precursor in the industrial synthesis of Cefmetazole . Cefmetazole is a second-generation cephalosporin antibiotic effective against a broad spectrum of bacteria. The cyanomethylthioacetyl side chain, derived from this compound, is crucial for the antibiotic's spectrum of activity and its stability against β-lactamase enzymes produced by resistant bacteria.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety measures include:
-
Working in a well-ventilated fume hood.
-
Wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
Storing in a cool, dry place away from incompatible materials.
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry, particularly in the synthesis of cephalosporin antibiotics. Its well-defined chemical properties and established synthetic routes make it a readily accessible intermediate for drug development and organic synthesis. This guide provides researchers and scientists with the foundational knowledge required to understand and utilize this important chemical building block.
References
Unveiling the Origins of a Key Pharmaceutical Building Block: The Discovery and History of 2-(Cyanomethylthio)acetic Acid
For researchers, scientists, and drug development professionals, understanding the provenance of key chemical intermediates is crucial for innovation and process optimization. This in-depth technical guide illuminates the discovery and history of 2-(Cyanomethylthio)acetic acid, a vital component in the synthesis of the second-generation cephalosporin antibiotic, Cefmetazole.
While the precise moment of its first synthesis remains somewhat obscured within the annals of industrial pharmaceutical research, the history of this compound is intrinsically linked to the development of Cefmetazole by the Japanese pharmaceutical company Sankyo Co., Ltd. (now Daiichi Sankyo). Cefmetazole was launched in 1980, indicating that the discovery and development of its essential side chain, this compound, occurred in the years preceding this milestone.[1]
The Genesis of a Crucial Side Chain
The development of semi-synthetic cephalosporins in the mid-20th century spurred a wave of research into novel side chains to enhance the antibacterial spectrum and efficacy of this class of antibiotics. The unique structural features of this compound, incorporating both a nitrile and a thioacetic acid moiety, proved advantageous in the design of Cefmetazole.
While a singular, publicly available seminal publication detailing the "eureka" moment of its discovery is not readily identifiable, the synthesis of this compound would have been a result of systematic research and development efforts at Sankyo. The general chemical principles for the synthesis of thioacetic acids and the introduction of nitrile groups were known at the time. The innovation lay in the specific combination of these functionalities to create a side chain that would impart desirable properties to the final antibiotic.
Synthesis Pathway
The most common and industrially viable method for the synthesis of this compound involves the reaction of chloroacetic acid with a salt of cyanomethyl mercaptan. This nucleophilic substitution reaction is a standard method for the formation of thioethers.
Experimental Protocols
While the original developmental protocols from the 1970s are proprietary, a general laboratory-scale synthesis can be outlined based on established chemical principles.
Synthesis of Sodium Cyanomethyl Mercaptide:
-
In a well-ventilated fume hood, dissolve sodium thiocyanate (NaSCN) in a suitable solvent such as ethanol.
-
Slowly add chloroacetonitrile (ClCH₂CN) to the solution while stirring.
-
The reaction mixture is typically stirred at room temperature for several hours to allow for the formation of cyanomethyl thiocyanate.
-
Subsequent reduction of the thiocyanate, for example with a reducing agent like sodium borohydride, would yield the sodium cyanomethyl mercaptide in situ.
Synthesis of this compound:
-
To the freshly prepared solution of sodium cyanomethyl mercaptide, add an aqueous solution of chloroacetic acid.
-
The reaction mixture is stirred, often with gentle heating, to facilitate the nucleophilic substitution reaction.
-
After the reaction is complete, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the this compound.
-
The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system.
Quantitative Data
The following table summarizes typical, though not historically specific, quantitative data for the synthesis of this compound. Yields and purity are highly dependent on the specific reaction conditions and purification methods employed.
| Parameter | Value |
| Molecular Formula | C₄H₅NO₂S |
| Molecular Weight | 131.15 g/mol |
| Typical Yield | 70-85% |
| Melting Point | 78-81 °C |
| Purity (by HPLC) | >98% |
Logical Relationship in Drug Development
The discovery and refinement of the synthesis of this compound were critical steps in the overall development timeline of Cefmetazole. The availability of a reliable and scalable synthesis for this key intermediate was a prerequisite for the large-scale production of the final active pharmaceutical ingredient (API).
References
Unveiling the Role of 2-(Cyanomethylthio)acetic Acid: A Precursor to a Potent Antibiotic
For researchers, scientists, and drug development professionals, understanding the precise function of a chemical compound is paramount. In the case of 2-(Cyanomethylthio)acetic acid, its significance lies not in a direct mechanism of action on biological systems, but as a crucial intermediate in the synthesis of the second-generation cephalosporin antibiotic, Cefmetazole. [1][2] This technical guide will, therefore, elucidate the role of this compound in the synthesis of Cefmetazole and provide an in-depth analysis of Cefmetazole's mechanism of action, cellular targets, and the broader implications for antimicrobial therapy.
From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Cefmetazole
This compound serves as a key building block in the chemical construction of Cefmetazole. The synthesis involves the acylation of the 7-amino group of the cephem nucleus with a derivative of this compound. This process introduces the side chain that is critical for the antibacterial activity of the final Cefmetazole molecule.
The general synthetic pathway can be visualized as follows:
The Core Mechanism of Action: Cefmetazole's Inhibition of Bacterial Cell Wall Synthesis
Cefmetazole, the final active compound, exerts its bactericidal effects by targeting and inhibiting the synthesis of the bacterial cell wall.[3][4][5][6][7] This action is primarily achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).[3][4]
Signaling Pathway: Interference with Peptidoglycan Synthesis
The integrity of the bacterial cell wall is maintained by a rigid, cross-linked polymer called peptidoglycan. The final step in peptidoglycan synthesis, the transpeptidation reaction, is catalyzed by PBPs. Cefmetazole mimics the D-Ala-D-Ala substrate of the PBP, allowing it to bind to the active site. This binding is irreversible and effectively halts the cross-linking of peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
The signaling pathway can be illustrated as follows:
Quantitative Data
While specific quantitative data for the direct activity of this compound is not applicable due to its role as an intermediate, extensive data exists for the efficacy of Cefmetazole against various bacterial strains. This data is typically presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.5 - 128 |
| Streptococcus pneumoniae | 0.06 - 8 |
| Escherichia coli | 0.25 - 256 |
| Klebsiella pneumoniae | 0.5 - 256 |
| Bacteroides fragilis | 0.25 - 64 |
Note: MIC values can vary significantly depending on the specific strain and the testing methodology.
Experimental Protocols
The determination of Cefmetazole's mechanism of action and its efficacy relies on a variety of well-established experimental protocols.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of Cefmetazole that inhibits the growth of a specific bacterium.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.
-
Serial Dilution of Cefmetazole: A series of twofold dilutions of Cefmetazole are prepared in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Observation: The MIC is determined as the lowest concentration of Cefmetazole at which no visible bacterial growth is observed.
Penicillin-Binding Protein (PBP) Competition Assay
Objective: To assess the affinity of Cefmetazole for bacterial PBPs.
Methodology:
-
Membrane Preparation: Bacterial cell membranes containing PBPs are isolated.
-
Competition Reaction: The membrane preparation is incubated with varying concentrations of Cefmetazole.
-
Labeling with Radioactive Penicillin: A radiolabeled penicillin (e.g., [³H]benzylpenicillin) is added to the reaction. This labeled penicillin will bind to any PBPs that have not been bound by Cefmetazole.
-
SDS-PAGE and Fluorography: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then treated with a fluorographic agent and exposed to X-ray film.
-
Analysis: The intensity of the bands corresponding to the PBPs on the fluorogram is quantified. A decrease in the intensity of a PBP band in the presence of Cefmetazole indicates that Cefmetazole has bound to that PBP and competed with the radiolabeled penicillin. The concentration of Cefmetazole required to inhibit 50% of the binding of the radiolabeled penicillin (IC₅₀) can then be calculated.
Conclusion
References
- 1. Cas 55817-29-3,this compound | lookchem [lookchem.com]
- 2. theclinivex.com [theclinivex.com]
- 3. Cefmetazole | C15H17N7O5S3 | CID 42008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. What is Cefmetazole Sodium used for? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Cefmetazole | Johns Hopkins ABX Guide [hopkinsguides.com]
Spectroscopic and Structural Elucidation of 2-(Cyanomethylthio)acetic Acid: A Technical Guide
Introduction
2-(Cyanomethylthio)acetic acid is a sulfur-containing nitrile and carboxylic acid derivative with the chemical formula C₄H₅NO₂S.[1][2] Its molecular weight is 131.15 g/mol .[1][2] This compound and its analogs are of interest in synthetic organic chemistry and may serve as intermediates in the preparation of more complex molecules, including pharmaceuticals. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data tables are based on established principles of spectroscopy and known chemical shift/frequency ranges for the functional groups present in the molecule: a carboxylic acid, a thioether, and a nitrile.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid Proton (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | a |
| Methylene protons (-S-CH₂-COOH) | 3.5 - 4.0 | Singlet | 2H | b |
| Methylene protons (-S-CH₂-CN) | 3.8 - 4.2 | Singlet | 2H | c |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| Carboxylic Acid Carbon (-COOH) | 170 - 180 | d | ||
| Nitrile Carbon (-C≡N) | 115 - 125 | e | ||
| Methylene Carbon (-S-CH₂-COOH) | 30 - 40 | f | ||
| Methylene Carbon (-S-CH₂-CN) | 20 - 30 | g |
Chemical shifts are referenced to tetramethylsilane (TMS) and are dependent on the solvent used.
Table 2: Predicted Infrared (IR) Absorption Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Description |
| Carboxylic Acid O-H | 2500 - 3300 | Strong, Broad | O-H stretching |
| Carboxylic Acid C=O | 1700 - 1725 | Strong | C=O stretching |
| Nitrile C≡N | 2240 - 2260 | Medium | C≡N stretching |
| C-H (sp³) | 2850 - 3000 | Medium | C-H stretching |
| C-S | 600 - 800 | Weak to Medium | C-S stretching |
Table 3: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Description |
| [M]+ | 131 | Molecular Ion |
| [M-COOH]+ | 86 | Loss of the carboxylic acid group |
| [M-CH₂CN]+ | 91 | Loss of the cyanomethyl group |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD)) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts.
-
Instrument Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C experiments.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum.
-
Acquire the ¹³C spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is often the simplest method for solid samples.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Nujol Mull: Grind the sample with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet/Nujol).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, which can be coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For GC-MS, the sample is vaporized and passed through a GC column for separation before entering the mass spectrometer. For LC-MS, the sample is dissolved in a suitable solvent and separated by an LC column.
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.
Visualizations
Below is a diagram illustrating the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide on the Solubility of 2-(Cyanomethylthio)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Cyanomethylthio)acetic acid (C₄H₅NO₂S, CAS No. 55817-29-3) is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its solubility in various solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. Understanding its solubility profile allows for the optimization of synthetic routes and the development of effective drug delivery systems.
Solubility Data
Exhaustive searches of scientific databases and chemical supplier information have revealed a lack of specific quantitative solubility data for this compound. The available information is qualitative and is summarized in the table below.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Temperature | Solubility | Citation |
| Dimethyl Sulfoxide (DMSO) | Ambient | Slightly Soluble | [1][2][3][4] |
| Methanol | Ambient | Slightly Soluble (with heating) | [1][2][3][4] |
The term "slightly soluble" indicates that the compound has a low but appreciable solubility in these solvents. For methanol, the solubility is noted to improve with an increase in temperature. The polar nature of the carboxylic acid and nitrile functional groups, combined with the thioether linkage, suggests that this compound is likely to be more soluble in polar organic solvents. Its solubility in aqueous solutions, particularly at different pH values, would be of significant interest for pharmaceutical applications and warrants experimental investigation.
Experimental Protocols for Solubility Determination
To address the absence of quantitative data, a standardized experimental protocol for determining the solubility of this compound is presented below. This protocol is based on the widely accepted shake-flask method.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., UV-Vis spectrophotometer, gas chromatography)
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.
-
-
Data Calculation:
-
Calculate the solubility of this compound in the solvent at the given temperature, typically expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a compound.
Conclusion
While quantitative solubility data for this compound is currently limited in the public domain, this guide provides the available qualitative information and a robust experimental protocol for its determination. The provided methodology will enable researchers and drug development professionals to generate the necessary data to support their work in synthesis, purification, and formulation. Further investigation into the solubility of this compound in a wider range of solvents and at various pH values is highly recommended to build a comprehensive solubility profile.
References
An In-depth Technical Guide on the Thermochemical Properties of 2-(Cyanomethylthio)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available thermochemical data for 2-(Cyanomethylthio)acetic acid, a key intermediate in the synthesis of pharmaceuticals such as Cefmetazole. Due to a notable scarcity of direct experimental thermochemical values for this specific compound in publicly accessible literature, this guide also outlines the standard experimental and computational methodologies employed for determining the thermochemical properties of related organic sulfur compounds. The document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling a deeper understanding of the energetic characteristics of this important molecule and providing a framework for its further study.
Introduction
This compound (C₄H₅NO₂S) is a bifunctional organic compound containing a carboxylic acid, a thioether, and a nitrile group. Its structural features make it a versatile building block in organic synthesis, most notably as a crucial intermediate in the production of the cephalosporin antibiotic, Cefmetazole[1][2][3][4]. Understanding the thermochemical properties of this intermediate is critical for process optimization, safety assessments, and for predicting reaction equilibria and kinetics in its synthetic applications.
This guide summarizes the known physical properties of this compound and details the established experimental and computational methods for determining key thermochemical parameters such as enthalpy of formation, standard entropy, and heat capacity.
Physicochemical and Thermochemical Data
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₅NO₂S | [1][5] |
| Molecular Weight | 131.15 g/mol | [1][5] |
| Boiling Point | 329°C | [6] |
| Density | 1.358 g/cm³ | [6] |
| pKa (Predicted) | 3.37 ± 0.10 | [6] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [6] |
| Appearance | Off-White to Pale Yellow Solid | [3] |
Table 2: Predicted Thermochemical Properties of this compound
| Property | Predicted Value | Unit | Method |
| Standard Enthalpy of Formation (Gas) | Data not available | kJ/mol | Requires experimental determination or high-level computation |
| Standard Molar Entropy (Gas) | Data not available | J/(mol·K) | Requires experimental determination or high-level computation |
| Heat Capacity (Cp, Gas) | Data not available | J/(mol·K) | Requires experimental determination or high-level computation |
Note: The absence of data in Table 2 underscores the need for future experimental and computational studies on this compound.
Experimental Protocols for Determining Thermochemical Properties
The determination of thermochemical properties for organic compounds, particularly those containing sulfur, requires specialized experimental techniques. The following section details the standard methodologies that can be applied to this compound.
Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For organic sulfur compounds, it is typically determined indirectly through the measurement of the enthalpy of combustion (ΔcH°) using a rotating-bomb calorimeter.
Experimental Protocol: Rotating-Bomb Combustion Calorimetry
-
Sample Preparation: A precisely weighed pellet of the solid this compound is placed in a crucible within the combustion bomb. A small amount of a sulfur-free auxiliary substance with a well-known enthalpy of combustion (e.g., benzoic acid) may be used to ensure complete combustion.
-
Bomb Charging: The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa. A small, known amount of distilled water is added to the bomb to dissolve the sulfur and nitrogen oxides formed during combustion.
-
Calorimeter Assembly: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The calorimeter is then placed in a temperature-controlled jacket.
-
Combustion: The sample is ignited electrically. The rotation of the bomb ensures that the combustion products are uniformly dissolved in the water, forming a solution of sulfuric and nitric acids.
-
Temperature Measurement: The temperature change of the water in the calorimeter is measured with high precision using a platinum resistance thermometer or a similar device.
-
Data Analysis: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid), and corrections for the heat of formation of the acidic solution. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law[7].
Entropy and Heat Capacity
The standard entropy (S°) and heat capacity (Cp) are determined from low-temperature heat capacity measurements using adiabatic calorimetry.
Experimental Protocol: Adiabatic Calorimetry
-
Sample Preparation: A known mass of crystalline this compound is sealed in a sample container within the calorimeter.
-
Calorimeter Setup: The calorimeter is cooled to a very low temperature, typically near absolute zero (e.g., using liquid helium).
-
Heat Capacity Measurement: A series of small, precisely measured amounts of electrical energy are supplied to the sample, and the resulting temperature increase is measured at each step. The heat capacity is calculated as the ratio of the energy input to the temperature rise.
-
Data Acquisition: Heat capacity measurements are made over a wide temperature range, typically from near 0 K to above room temperature.
-
Entropy Calculation: The standard entropy at a given temperature (e.g., 298.15 K) is calculated by integrating the heat capacity data from 0 K to that temperature, according to the third law of thermodynamics. The entropy of any phase transitions (e.g., melting) must also be measured and included in the calculation[8][9].
Computational Approaches
In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties.
Computational Protocol: Ab Initio Calculations
-
Geometry Optimization: The molecular structure of this compound is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p).
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
High-Level Energy Calculation: Single-point energy calculations are performed using high-level ab initio methods, such as G3 or CBS-QB3, which are known to provide accurate energies for organic molecules[10].
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 0 K is calculated using the atomization method. This involves subtracting the sum of the calculated energies of the constituent atoms from the total energy of the molecule. The enthalpy of formation at 298.15 K is then obtained by adding thermal corrections.
-
Entropy and Heat Capacity Calculation: The standard entropy and heat capacity are calculated from the vibrational, rotational, and translational partition functions derived from the optimized geometry and vibrational frequencies using statistical mechanics[11][12].
Synthetic Pathway of Cefmetazole from this compound
As previously mentioned, this compound is a key intermediate in the synthesis of the antibiotic Cefmetazole. The following diagram illustrates a generalized synthetic route highlighting the incorporation of this molecule.
Caption: Generalized synthetic pathway for Cefmetazole highlighting the role of this compound.
Conclusion
While this compound is a commercially significant pharmaceutical intermediate, its fundamental thermochemical properties are not well-documented in publicly available sources. This guide has summarized the known physical characteristics of the molecule and provided a detailed overview of the standard experimental and computational methodologies that can be employed to determine its enthalpy of formation, entropy, and heat capacity. The provided synthesis pathway diagram for Cefmetazole illustrates the practical importance of this compound. It is hoped that this technical guide will stimulate further research into the thermochemical properties of this compound, leading to a more complete understanding of its energetic landscape and facilitating the optimization of its synthetic applications.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound CAS#: 55817-29-3 [amp.chemicalbook.com]
- 3. 55817-29-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. theclinivex.com [theclinivex.com]
- 5. This compound | 55817-29-3 [chemicalbook.com]
- 6. This compound | 55817-29-3 [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. srd.nist.gov [srd.nist.gov]
- 9. srd.nist.gov [srd.nist.gov]
- 10. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calculation of entropy and heat capacity of organic compounds in the gas phase. Evaluation of a consistent method without adjustable parameters. Applications to hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unlocking the Potential of 2-(Cyanomethylthio)acetic Acid: A Technical Guide to Promising Research Areas
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Cyanomethylthio)acetic acid, a structurally unique molecule incorporating a cyanomethyl group, a thioether linkage, and a carboxylic acid moiety, is currently recognized primarily as a key intermediate in the synthesis of the cephalosporin antibiotic, Cefmetazole.[1][2][3][4] However, its constituent functional groups suggest a much broader potential for applications in medicinal chemistry, materials science, and agriculture. This technical guide explores promising, yet underexplored, research avenues for this versatile chemical entity. By examining the known reactivity and biological activity of related compounds, we delineate potential research areas in the development of novel anticancer agents, antimicrobial therapeutics, corrosion inhibitors, and agricultural chemicals. This guide provides detailed experimental protocols for the synthesis of novel derivatives and for the evaluation of their potential biological and industrial applications, aiming to stimulate further investigation into this high-potential molecule.
Introduction
This compound (CAS No. 55817-29-3) is a pale yellow solid with the molecular formula C₄H₅NO₂S.[5][6][7] Its current principal application is as a building block in the pharmaceutical industry.[2] The presence of a reactive carboxylic acid handle, a nucleophilic thioether, and an electron-withdrawing cyanomethyl group endows this molecule with a rich and versatile chemistry, ripe for exploration. This guide outlines four key areas of potential research:
-
Heterocyclic Synthesis for Anticancer Drug Discovery: Leveraging the carboxylic acid and the active methylene group to construct novel heterocyclic scaffolds, such as 4-thiazolidinones, with potential as anticancer agents.
-
Novel Antimicrobial and Quorum Sensing Inhibitors: Investigating the inherent antimicrobial properties of the molecule and its derivatives, and exploring the potential of the thioether moiety to interfere with bacterial quorum sensing.
-
Corrosion Inhibition: Exploring the ability of this compound and its derivatives to form protective films on metal surfaces, drawing parallels with the known efficacy of thioglycolic acid derivatives.
-
Agricultural Applications: Investigating the potential of this compound and its derivatives as herbicides or plant growth regulators, given the prevalence of the cyano group in agrochemicals.
Potential Research Areas
Synthesis of Bioactive Heterocycles for Anticancer Applications
The 4-thiazolidinone scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[5][8] The synthesis of 4-thiazolidinones typically involves the cyclocondensation of a compound containing a primary amine and an imine with thioglycolic acid. This compound presents a unique opportunity to serve as the thioglycolic acid component, introducing a cyanomethylthio side chain that can be explored for its impact on anticancer activity.
Rationale: The cyanomethylthio moiety may enhance binding to biological targets through dipole-dipole interactions or by acting as a hydrogen bond acceptor. Furthermore, the nitrile group can be a key pharmacophore in its own right.[9] Research on other 4-thiazolidinone derivatives has shown that they can induce apoptosis and arrest the cell cycle in various cancer cell lines, including lung, breast, and colon cancer.[10][11][12]
Proposed Research Workflow:
Caption: Workflow for the synthesis and evaluation of novel 4-thiazolidinones.
Development of Novel Antimicrobial and Quorum Sensing Inhibitors
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. Thioether-containing compounds have been shown to possess antimicrobial activity and, interestingly, to inhibit quorum sensing (QS), a bacterial communication system that regulates virulence factor production and biofilm formation.[1]
Rationale: The thioether group in this compound could be crucial for its potential antimicrobial and QS inhibitory effects. Diallyl sulfide, a thioether from garlic, has been shown to suppress QS systems in Pseudomonas aeruginosa.[1] Furthermore, thiophenesulfonamides are known inhibitors of the master QS transcription factor LuxR in Vibrio species.[13][14] Targeting QS is an attractive strategy as it may exert less selective pressure for the development of resistance compared to traditional antibiotics.[14]
Proposed Signaling Pathway for Quorum Sensing Inhibition:
Caption: Potential inhibition of bacterial quorum sensing by this compound derivatives.
Corrosion Inhibitors for Industrial Applications
Corrosion of metals is a significant industrial problem, leading to substantial economic losses. Thioglycolic acid and its derivatives are known to be effective corrosion inhibitors, particularly in acidic environments and at elevated temperatures.[15][16] They function by adsorbing onto the metal surface and forming a protective film.
Rationale: this compound, as a derivative of thioglycolic acid, is a promising candidate for a corrosion inhibitor. The presence of the sulfur atom allows for strong adsorption onto metal surfaces, while the cyanomethyl group may further enhance its protective properties through increased surface coverage and electronic effects. The carboxylic acid group provides water solubility, which is advantageous for application in aqueous systems.
Table 1: Potential Corrosion Inhibition Efficacy
| Compound | Concentration (ppm) | Inhibition Efficiency (%) | Reference |
| Thioglycolic Acid | 5-10 | Good | [16] |
| Thioglycolic Acid | 10⁻⁷ - 10⁻¹ mol/L | 84-93 | [15] |
| Hypothetical Derivative 1 | TBD | TBD | - |
| Hypothetical Derivative 2 | TBD | TBD | - |
| TBD: To be determined through experimental evaluation. |
Exploration of Herbicidal and Plant Growth Regulatory Activities
The cyanoacrylate moiety is a key structural feature in several commercial herbicides.[9] The presence of a nitrile group in this compound suggests that it or its derivatives could exhibit herbicidal or plant growth regulatory properties.
Rationale: Many bioactive compounds in agriculture contain a nitrile group. The development of novel 2-cyanoacrylate derivatives containing pyrazole or 1,2,3-triazole moieties has shown significant herbicidal activities.[9] The structural features of this compound make it an attractive starting material for the synthesis of a diverse library of compounds for screening in agricultural applications.
Experimental Protocols
Synthesis of 2-(Cyanomethylthio)acetyl Amino Acid Derivatives
This protocol describes the synthesis of amide derivatives of this compound with various amino acids.
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., glycine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and HOBt (1.1 eq) in dry DCM at 0 °C, add DCC (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the amino acid methyl ester hydrochloride (1.0 eq) and TEA (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.
-
Combine the filtrates and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide derivative.
Evaluation of Antimicrobial Activity using Broth Microdilution
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Assessment of Antioxidant Activity using the DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging capacity of the synthesized compounds.
Materials:
-
Synthesized compounds
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compounds or the standard.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: Hypothetical Antioxidant Activity of this compound Derivatives
| Compound | DPPH Scavenging IC₅₀ (µM) | Reference Compound (Ascorbic Acid) IC₅₀ (µM) |
| Hypothetical Derivative 1 | TBD | ~10-20 |
| Hypothetical Derivative 2 | TBD | ~10-20 |
| Hypothetical Derivative 3 | TBD | ~10-20 |
| TBD: To be determined through experimental evaluation. |
Evaluation of Corrosion Inhibition by Weight Loss Method
This protocol assesses the effectiveness of compounds in preventing the corrosion of mild steel in an acidic medium.
Materials:
-
Mild steel coupons of known dimensions and weight
-
1 M Hydrochloric acid solution
-
Synthesized compounds
-
Acetone
-
Analytical balance
Procedure:
-
Polish the mild steel coupons with different grades of emery paper, wash with distilled water, degrease with acetone, and dry.
-
Weigh the coupons accurately.
-
Immerse the coupons in 1 M HCl solution containing various concentrations of the inhibitor. A blank solution without the inhibitor is also prepared.
-
After a set immersion period (e.g., 6 hours) at room temperature, remove the coupons from the solutions.
-
Wash the coupons with distilled water, scrub with a brush to remove corrosion products, wash again, dry, and re-weigh.
-
Calculate the corrosion rate and the inhibition efficiency using the weight loss data.
Conclusion and Future Perspectives
This compound is a molecule with significant untapped potential. While its role as a pharmaceutical intermediate is established, its unique combination of functional groups strongly suggests a much wider scope of applications. The proposed research areas in this guide—the synthesis of novel heterocyclic anticancer agents, the development of new antimicrobial and quorum sensing inhibitors, the formulation of effective corrosion inhibitors, and the exploration of agrochemical applications—represent fertile ground for innovative scientific discovery. The detailed experimental protocols provided herein offer a practical starting point for researchers to begin exploring these exciting avenues. It is anticipated that further investigation into this compound and its derivatives will lead to the development of novel and valuable chemical entities with a broad impact across multiple scientific and industrial domains.
References
- 1. Diallyl sulfide from garlic suppresses quorum-sensing systems of Pseudomonas aeruginosa and enhances biosynthesis of three B vitamins through its thioether group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. 55817-29-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles [mdpi.com]
- 5. Biologically active 4-thiazolidinones: a review of QSAR studies and QSAR modeling of antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. athabascau.ca [athabascau.ca]
- 7. This compound | 55817-29-3 [chemicalbook.com]
- 8. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide synthesis by acylation [organic-chemistry.org]
- 10. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives [mdpi.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. arkema.com [arkema.com]
The Crucial Role of 2-(Cyanomethylthio)acetic Acid in Cefmetazole Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefmetazole, a second-generation cephamycin antibiotic, is distinguished by its broad-spectrum activity against Gram-positive and Gram-negative bacteria, including anaerobic strains. A critical component in the semi-synthesis of this potent therapeutic is the side chain at the C-7 position of the cephem nucleus, which is introduced using the key intermediate, 2-(Cyanomethylthio)acetic acid. This technical guide provides an in-depth exploration of the synthesis of this compound and its subsequent utilization in the acylation of the Cefmetazole nucleus. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a comprehensive resource for researchers and professionals in the field of antibiotic drug development.
Introduction
Cefmetazole's efficacy and resistance to β-lactamase enzymes are significantly influenced by the nature of the acylamino side chain at the 7-position of its core cephem structure. The (cyanomethylthio)acetyl group, derived from this compound, plays a pivotal role in defining the antibiotic's spectrum of activity.[1] This guide delineates the chemical synthesis of this essential intermediate and its subsequent reaction to form Cefmetazole, providing a foundational understanding for process optimization and further research.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with readily available starting materials. A common synthetic route involves the reaction of chloroacetic acid with a cyanide source, followed by reaction with a thiolating agent.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H5NO2S |
| Molecular Weight | 131.15 g/mol |
| Appearance | Off-White to Pale Yellow Solid |
| Boiling Point | 329°C |
| Density | 1.358 g/cm³ |
| pKa | 3.37±0.10 (Predicted) |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) |
Data sourced from available chemical literature.
Experimental Protocol: Synthesis of Cyanoacetic Acid from Chloroacetic Acid
This initial step provides the cyanoacetyl moiety.
Materials:
-
Chloroacetic acid
-
Sodium carbonate
-
Sodium cyanide (97%)
-
Water
-
5-liter round-bottomed flask
-
Steam bath
Procedure:
-
Dissolve 500 g (5.3 moles) of chloroacetic acid in 700 cc of water in a 5-liter round-bottomed flask.
-
Warm the solution to 50°C and neutralize it with approximately 290 g (2.7 moles) of anhydrous sodium carbonate. Cool the resulting sodium chloroacetate solution to room temperature.
-
In a separate container, dissolve 294 g (5.8 moles) of 97% sodium cyanide in 750 cc of water warmed to 55°C. Cool this solution to room temperature.
-
Add the sodium cyanide solution to the sodium chloroacetate solution with rapid mixing and external cooling.
-
Once mixed, cease cooling and allow the temperature to rise. If the temperature exceeds 95°C, cool the reaction with ice water.
-
Heat the solution on a steam bath for one hour to ensure the reaction goes to completion. The resulting product is an aqueous solution of sodium cyanoacetate.
Experimental Protocol: Synthesis of this compound
This protocol describes the introduction of the thioacetic acid group.
Materials:
-
Aqueous solution of sodium cyanoacetate (from step 2.2)
-
Thioglycolic acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Reaction vessel with stirring and temperature control
Procedure:
-
To the aqueous solution of sodium cyanoacetate, add an equimolar amount of thioglycolic acid.
-
Adjust the pH of the mixture to basic conditions (pH 8-9) using a solution of sodium hydroxide while maintaining the temperature at 20-25°C.
-
Stir the reaction mixture for 4-6 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, carefully acidify the reaction mixture to pH 2-3 with hydrochloric acid.
-
The product, this compound, may precipitate out of the solution. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Isolate the crude product by filtration or by evaporating the organic solvent.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain this compound as a solid.
Expected Yield: 75-85% (based on chloroacetic acid).
Synthesis of Cefmetazole
The final step in the synthesis of Cefmetazole involves the acylation of the Cefmetazole nucleus, 7-amino-3-((1-methyl-1H-tetrazol-5-yl)thiomethyl)-3-cephem-4-carboxylic acid (7-TMCA), with an activated form of this compound.
Synthesis of the Cefmetazole Nucleus (7-TMCA)
The Cefmetazole nucleus can be synthesized from 7-aminocephalosporanic acid (7-ACA).
Experimental Protocol:
-
Suspend 7-ACA and 1-methyl-5-mercapto-1H-tetrazole in a suitable solvent (e.g., acetonitrile).
-
Add a catalyst, such as boron trifluoride etherate, and an antioxidant.
-
Heat the reaction mixture and monitor for completion.
-
Adjust the pH to precipitate the product, 7-TMCA.
-
Filter, wash, and dry the solid product.
A detailed procedure for the synthesis of 7-TMCA hydrochloride is described in patent literature, which involves reacting 7-ACA with 1-methyl-5-mercapto-tetrazole in the presence of a catalyst and an antioxidant.
Activation of this compound
For the acylation reaction to proceed efficiently, the carboxylic acid group of this compound must be activated. This is typically achieved by converting it to an acyl chloride.
Experimental Protocol:
-
Suspend this compound in an inert solvent (e.g., dichloromethane).
-
Add an activating agent, such as thionyl chloride or oxalyl chloride, dropwise at a low temperature (0-5°C).[2]
-
A catalytic amount of dimethylformamide (DMF) can be added when using oxalyl chloride.
-
Stir the reaction mixture at room temperature until the conversion to the acyl chloride is complete.
-
The resulting solution of 2-(Cyanomethylthio)acetyl chloride is used directly in the next step without isolation.
Acylation of 7-TMCA to Yield Cefmetazole
Experimental Protocol:
-
Dissolve or suspend 7-TMCA in a suitable aprotic solvent.
-
Cool the mixture to a low temperature (e.g., -10°C to 0°C).
-
Slowly add the freshly prepared solution of 2-(Cyanomethylthio)acetyl chloride to the 7-TMCA mixture.
-
A base (e.g., a tertiary amine like triethylamine) is typically added to neutralize the HCl generated during the reaction.
-
Monitor the reaction for completion.
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove unreacted starting materials and byproducts.
-
The crude Cefmetazole is then isolated and purified, often through crystallization or chromatography.
Expected Yield: 60-70% (based on 7-TMCA).
Quantitative Data Summary
| Reaction Step | Starting Material(s) | Product | Reagents/Conditions | Typical Yield (%) | Purity (%) |
| Synthesis of Cyanoacetic Acid | Chloroacetic acid, Sodium cyanide | Sodium cyanoacetate | Water, 50-95°C | High | (Used in situ) |
| Synthesis of Intermediate | Sodium cyanoacetate, Thioglycolic acid | This compound | NaOH, HCl | 75-85 | >98 |
| Acylation | 7-TMCA, 2-(Cyanomethylthio)acetyl chloride | Cefmetazole | Aprotic solvent, Base, Low temp. | 60-70 | >99 (pharmaceutical grade) |
Spectroscopic Data for Cefmetazole
| Technique | Key Data Points |
| ¹H NMR | Characteristic peaks for the cephem nucleus protons, the methoxy group, the N-methyl group of the tetrazole ring, and the methylene protons of the cyanomethylthioacetyl side chain. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the β-lactam and the side chain amide, the carbons of the cephem ring system, and the various carbons of the side chains. |
| IR (KBr, cm⁻¹) | Strong absorptions for the β-lactam carbonyl (~1770), amide carbonyl (~1670), and the nitrile group (~2250). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of Cefmetazole (471.54 g/mol ). |
Visualizing the Synthesis Pathway
The following diagrams illustrate the key steps in the synthesis of Cefmetazole from this compound.
Caption: Synthesis of this compound.
Caption: Synthesis of Cefmetazole.
Conclusion
This compound is an indispensable intermediate in the industrial production of Cefmetazole. The synthetic pathways detailed in this guide provide a robust framework for the preparation of this key molecule and its subsequent incorporation into the final antibiotic structure. The provided experimental protocols and quantitative data serve as a valuable resource for process development, optimization, and quality control in the manufacturing of this important second-generation cephalosporin. Further research into more efficient and greener synthetic routes for both the intermediate and the final active pharmaceutical ingredient is an ongoing area of interest in medicinal and process chemistry.
References
Methodological & Application
Synthesis of 2-(Cyanomethylthio)acetic Acid: An Essential Intermediate for Cephalosporin Antibiotics
For Immediate Release
[City, State] – [Date] – This application note details a robust and reproducible experimental protocol for the synthesis of 2-(cyanomethylthio)acetic acid, a key intermediate in the manufacturing of cephalosporin antibiotics, notably Cefmetazole. The protocol is designed for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, providing a clear, step-by-step guide from starting materials to the purified product.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceuticals. Its structure, featuring both a carboxylic acid and a cyanomethylthio group, makes it a versatile synthon. The protocol outlined below describes a straightforward S-alkylation reaction between sodium thioglycolate and chloroacetonitrile, offering a reliable method for the preparation of this important intermediate.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction where the thiolate anion of sodium thioglycolate displaces the chloride ion from chloroacetonitrile.
Experimental Protocol
This protocol is divided into two main stages: the in situ preparation of disodium thioglycolate and the subsequent S-alkylation with chloroacetonitrile to yield this compound.
Materials and Equipment:
-
Thioglycolic acid
-
Sodium hydroxide (NaOH)
-
Chloroacetonitrile
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
Part 1: Preparation of Disodium Thioglycolate Solution
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve thioglycolic acid (1.0 eq) in water.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium hydroxide (2.2 eq) in water via a dropping funnel, maintaining the temperature below 10 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C. This colorless solution of disodium thioglycolate is used directly in the next step.
Part 2: Synthesis of this compound
-
To the freshly prepared solution of disodium thioglycolate, add chloroacetonitrile (1.0 eq) dropwise via a dropping funnel, keeping the reaction temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification:
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white to off-white solid.
Data Presentation
| Parameter | Value |
| Molecular Formula | C₄H₅NO₂S |
| Molecular Weight | 131.15 g/mol |
| Typical Yield | 75-85% |
| Appearance | White to off-white solid |
| Melting Point | 63-65 °C |
Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): δ 3.45 (s, 2H), 3.60 (s, 2H), 10.5 (br s, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 25.8, 35.2, 116.5, 175.8.
-
IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 2250 (C≡N), 1710 (C=O).
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
This procedure should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. Thioglycolic acid and chloroacetonitrile are toxic and corrosive; handle with care.
This detailed protocol provides a reliable and efficient method for the synthesis of this compound, facilitating further research and development in the area of cephalosporin antibiotics and other medicinally important compounds.
Application Notes and Protocols for the Analytical Characterization of 2-(Cyanomethylthio)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 2-(Cyanomethylthio)acetic acid. This compound is a known impurity and a synthetic intermediate in the manufacturing of Cefmetazole, a second-generation cephalosporin antibiotic.[1] Robust analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. The following sections detail methods for the identification and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
General Analytical Workflow
The characterization of a chemical substance like this compound typically follows a structured workflow to ensure comprehensive analysis of its identity, purity, and quantity.
Quantitative Data Summary
Due to the limited availability of direct method validation data for this compound, the following table summarizes typical performance characteristics for HPLC methods used in the analysis of related cephalosporin impurities. These values can serve as a benchmark for method development and validation.
| Analytical Method | Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| HPLC-UV | Cefmetazole | > 0.999 | 0.2 ng | 0.6 ng | 98-102% | < 2.0% | [2] |
| HPLC-UV | Acetic Acid | > 0.999 | 8.2 µg/mL | 24.9 µg/mL | 98.5-101.2% | < 1.0% | [3] |
| HPLC-UV | Cephalosporin Impurities | > 0.998 | 0.05-4 ng/mL | 0.15-10 ng/mL | 97-109% | < 3.0% | [4] |
Note: The data presented are for analogous compounds and should be verified through a specific method validation for this compound according to ICH guidelines.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a primary technique for the quantification of non-volatile and thermally labile compounds like this compound. The following protocol is adapted from methods used for the analysis of Cefmetazole and its impurities.[2][5]
Objective: To determine the purity of this compound and to quantify it in the presence of its parent drug and other related substances.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Acetic acid (glacial, analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample containing this compound
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of mobile phase or a water/acetonitrile mixture) to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analyte.
-
-
Sample Solution Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in the same solvent as the standard to achieve a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the blank (solvent), standard solutions, and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the purity of the substance based on the area percentage of the main peak relative to the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Volatile Impurities
GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For a polar, non-volatile compound like this compound, derivatization is typically required to increase its volatility.
Objective: To confirm the identity of this compound and to identify any volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., 5% phenyl-methylpolysiloxane)
-
Data acquisition and analysis software with a mass spectral library
Reagents and Materials:
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or diazomethane)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
This compound sample
-
Inert gas for drying (e.g., nitrogen)
Procedure:
-
Sample Derivatization (Example with Silylation):
-
Accurately weigh a small amount of the sample (e.g., 1-2 mg) into a reaction vial.
-
Add 100 µL of an anhydrous solvent (e.g., pyridine) and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization of the carboxylic acid group.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Compare the obtained mass spectrum with a reference library (if available) or interpret the fragmentation pattern to confirm the structure. The silylated derivative would show a characteristic loss of a methyl group (M-15) and a trimethylsilyl group (M-73).
-
Identify any other peaks corresponding to volatile impurities by searching their mass spectra against the NIST or other relevant libraries.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents and Materials:
-
Deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide - DMSO-d₆, or Deuterated Chloroform - CDCl₃)
-
This compound sample
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Add a small amount of TMS as an internal standard (δ 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Expected Signals:
-
A singlet for the methylene protons of the cyanomethyl group (-S-CH₂ -CN).
-
A singlet for the methylene protons of the acetic acid group (-S-CH₂ -COOH).
-
A broad singlet for the carboxylic acid proton (-COOH ), which is exchangeable with D₂O. The chemical shift of this proton is highly dependent on concentration and solvent.
-
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum.
-
Expected Signals:
-
A signal for the nitrile carbon (-C N).
-
A signal for the carbonyl carbon of the carboxylic acid (-C OOH).
-
Signals for the two methylene carbons (-S-C H₂-CN and -S-C H₂-COOH).
-
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phasing, and baseline correction).
-
Assign the observed chemical shifts, multiplicities, and integration values to the respective protons and carbons in the proposed structure of this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Objective: To confirm the presence of the carboxylic acid and nitrile functional groups in this compound.
Instrumentation:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Reagents and Materials:
-
This compound sample
Procedure:
-
Sample Preparation:
-
If using an ATR accessory, place a small amount of the solid sample directly onto the ATR crystal.
-
Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
FTIR Spectrum Acquisition:
-
Collect a background spectrum.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in this compound.
-
Expected Characteristic Absorptions:
-
O-H stretch (from the carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.[5]
-
C=O stretch (from the carboxylic acid): A strong, sharp band around 1760-1710 cm⁻¹.[5]
-
C≡N stretch (from the nitrile group): A sharp, medium-intensity band around 2260-2220 cm⁻¹.
-
C-S stretch: A weaker band in the fingerprint region (typically around 800-600 cm⁻¹).
-
-
Logical Relationship of Analytical Techniques
The different analytical techniques provide complementary information for a comprehensive characterization of the molecule.
References
- 1. Cefmetazole | C15H17N7O5S3 | CID 42008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analysis of the polymerized impurities in cefmetazole sodium based on novel separation principle by liquid chromatography tandem ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for Purity Assessment of 2-(Cyanomethylthio)acetic acid
Abstract
This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(Cyanomethylthio)acetic acid purity. This compound is a critical intermediate in the synthesis of cephalosporin antibiotics, such as Cefmetazole.[1][2][3] The method is designed for use by researchers, scientists, and drug development professionals to assess the purity of this compound raw material and to monitor its quality throughout the manufacturing process. The protocol described herein provides a robust framework for separating the main component from potential process-related impurities and degradation products.
Introduction
This compound is a key building block in the pharmaceutical industry, particularly in the synthesis of β-lactam antibiotics.[1] Its purity is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A reliable analytical method is therefore essential for its quality control. This document provides a detailed protocol for an HPLC method developed for this purpose, leveraging common laboratory equipment and reagents. The method is based on reversed-phase chromatography with UV detection, a widely used and robust technique in pharmaceutical analysis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties, particularly the pKa and solubility, is crucial for developing a suitable HPLC method. The acidic nature of the molecule (predicted pKa of 3.37) necessitates a mobile phase with a pH below this value to ensure the analyte is in its non-ionized form, promoting retention on a reversed-phase column.[1][3][4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H5NO2S | [1][2] |
| Molecular Weight | 131.15 g/mol | [1][2] |
| Appearance | Off-White to Pale Yellow Solid | [3][5] |
| Predicted pKa | 3.37 ± 0.10 | [1][3][4][5][6] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [1][3][4][5][6][7] |
| Storage | Refrigerator | [1][3][4][5][6] |
Experimental Protocol: HPLC Method for Purity Assessment
This section provides a detailed methodology for the purity assessment of this compound using HPLC.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Software: Chromatography data acquisition and processing software.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (H3PO4) (Analytical grade)
-
Purified water (HPLC grade)
-
This compound reference standard and test samples.
-
Chromatographic Conditions
The recommended HPLC parameters are summarized in Table 2.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M KH2PO4 buffer, pH adjusted to 2.8 with H3PO4 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 3 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase A (0.02 M KH2PO4, pH 2.8): Dissolve 2.72 g of KH2PO4 in 1000 mL of purified water. Adjust the pH to 2.8 with orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound test sample and prepare a 50 mL solution following the same procedure as the standard solution.
Gradient Elution Program
A gradient elution is employed to ensure the separation of the main peak from any early-eluting polar impurities and late-eluting non-polar impurities.
Table 3: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 25.0 | 5 | 95 |
| 28.0 | 5 | 95 |
| 28.1 | 95 | 5 |
| 30.0 | 95 | 5 |
System Suitability
Before sample analysis, the chromatographic system should be equilibrated with the mobile phase. A system suitability test must be performed by injecting the standard solution five times. The acceptance criteria are as follows:
-
Tailing factor for the this compound peak: Not more than 2.0.
-
Theoretical plates for the this compound peak: Not less than 2000.
-
Relative standard deviation (RSD) of the peak area: Not more than 2.0%.
Data Analysis
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Method Validation (Template)
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The validation parameters and typical acceptance criteria are outlined in Table 4.
Table 4: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity of the analyte peak should pass. No interference from blank or placebo at the retention time of the analyte. |
| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration. |
| Accuracy | Closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | ||
| - Repeatability | Precision under the same operating conditions over a short interval of time. | RSD ≤ 2.0% for six replicate injections. |
| - Intermediate Precision | Within-laboratory variations: different days, different analysts, different equipment. | Overall RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of approximately 10:1. Precision (RSD) at this concentration should be ≤ 10%. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should be met under varied conditions (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the purity assessment of this compound.
Caption: Workflow for HPLC Purity Assessment.
Conclusion
The HPLC method described in this application note provides a reliable and robust tool for the purity assessment of this compound. The use of a standard C18 column and common reagents makes this method easily transferable to most quality control laboratories. Proper validation of this method as per regulatory requirements will ensure its suitability for routine quality control of this important pharmaceutical intermediate.
References
- 1. Cas 55817-29-3,this compound | lookchem [lookchem.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound | 55817-29-3 [chemicalbook.com]
- 4. This compound | 55817-29-3 [m.chemicalbook.com]
- 5. This compound CAS#: 55817-29-3 [amp.chemicalbook.com]
- 6. 55817-29-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. theclinivex.com [theclinivex.com]
Application Notes and Protocols for the NMR Analysis of 2-(Cyanomethylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the nuclear magnetic resonance (NMR) analysis of 2-(Cyanomethylthio)acetic acid. Due to the limited availability of published experimental NMR data for this specific compound, this document focuses on the predicted ¹H and ¹³C NMR spectra, alongside a detailed protocol for acquiring and analyzing the data. This approach serves as a robust framework for researchers undertaking the structural elucidation of this compound.
Introduction
This compound is a sulfur-containing nitrile and carboxylic acid derivative. Its structural characterization is crucial for its application in various fields, including organic synthesis and drug development. NMR spectroscopy is the most powerful technique for unambiguously determining the chemical structure of small organic molecules in solution. This document outlines the expected NMR spectral characteristics and provides a standardized protocol for its analysis.
Predicted NMR Spectral Data
The structure of this compound is HOOC-CH₂-S-CH₂-CN. Based on its functional groups, the following ¹H and ¹³C NMR signals are predicted.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show three distinct signals:
-
A singlet for the methylene protons (a) adjacent to the carboxylic acid group.
-
A singlet for the methylene protons (b) adjacent to the nitrile group.
-
A broad singlet for the acidic proton (c) of the carboxylic acid. The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature.[1][2]
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is expected to display four signals corresponding to the four unique carbon atoms in the molecule:
-
The carboxylic acid carbonyl carbon (C1).
-
The methylene carbon adjacent to the carboxyl group (C2).
-
The methylene carbon adjacent to the nitrile group (C3).
-
The nitrile carbon (C4).
Data Presentation: Predicted Quantitative NMR Data
The predicted chemical shifts (δ) are summarized in the tables below. These values are estimated based on typical chemical shift ranges for similar functional groups.
Table 1: Predicted ¹H NMR Data for this compound
| Protons Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂ -COOH (a) | 3.0 - 3.5 | Singlet | 2H |
| -S-CH₂ -CN (b) | 3.5 - 4.0 | Singlet | 2H |
| -COOH (c) | 10.0 - 13.0 (broad) | Singlet | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C OOH (C1) | 170 - 185 |
| -C H₂-COOH (C2) | 30 - 40 |
| -S-C H₂-CN (C3) | 20 - 30 |
| -C N (C4) | 115 - 125 |
Experimental Protocols
This section provides a detailed methodology for the NMR analysis of this compound.
4.1 Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that can dissolve the compound. Common choices for carboxylic acids include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Methanol (CD₃OD), or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred as it can help in observing the exchangeable carboxylic acid proton.[3]
-
Concentration:
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solvent for referencing the chemical shifts (δ = 0.00 ppm).
-
Sample Filtration: To ensure a high-quality spectrum with sharp lines, filter the prepared sample solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube. This removes any particulate matter.[4]
-
D₂O Exchange: To confirm the identity of the carboxylic acid proton, a D₂O exchange experiment can be performed. After acquiring an initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the acidic proton should disappear or significantly decrease in intensity.[1][2]
4.2 NMR Instrument Parameters
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
¹³C NMR Spectroscopy:
-
Pulse Program: Standard single-pulse with proton decoupling.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
4.3 Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.
-
Peak Picking: Identify the chemical shifts of all signals in both ¹H and ¹³C spectra.
Visualizations
Diagram 1: Chemical Structure and Atom Labeling
Caption: Structure of this compound with atom labeling.
Diagram 2: Experimental Workflow for NMR Analysis
Caption: General workflow for NMR analysis of small molecules.
References
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Application Notes and Protocols for the Use of 2-(Cyanomethylthio)acetic Acid in Cephalosporin Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(cyanomethylthio)acetic acid in the semisynthesis of novel cephalosporin analogues. This document is intended to guide researchers in the design, execution, and evaluation of synthetic strategies for developing new cephalosporin-based antibacterial agents.
Introduction
Cephalosporins are a cornerstone of antibacterial therapy, belonging to the β-lactam class of antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). The modification of the C-7 acylamino side chain of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), is a well-established strategy for modulating the antibacterial spectrum, potency, and β-lactamase stability of these antibiotics.
This compound is a valuable building block for the introduction of a unique thio-containing side chain at the C-7 position of the cephalosporin core. The resulting 7-(2-(cyanomethylthio)acetamido)cephalosporanic acid derivatives have been investigated for their potential as potent antibacterial agents. The cyanomethylthio moiety can influence the electronic and steric properties of the side chain, potentially leading to enhanced antibacterial activity and improved pharmacokinetic profiles.
Synthetic Strategy Overview
The primary synthetic route involves the acylation of the 7-amino group of 7-aminocephalosporanic acid (7-ACA) with an activated form of this compound. This reaction forms an amide bond, attaching the desired side chain to the cephalosporin nucleus. A general workflow for this process is outlined below.
Experimental Protocols
The following protocols provide a detailed methodology for the key steps in the synthesis of 7-(2-(cyanomethylthio)acetamido)cephalosporanic acid derivatives.
Protocol 1: Activation of this compound
This protocol describes the conversion of this compound to its corresponding acyl chloride, a more reactive species suitable for the acylation of 7-ACA.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Dry nitrogen or argon atmosphere
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under a dry nitrogen atmosphere, suspend this compound (1 equivalent) in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
The resulting solution of 2-(cyanomethylthio)acetyl chloride in DCM is typically used directly in the next step without isolation.
Protocol 2: Acylation of 7-Aminocephalosporanic Acid (7-ACA)
This protocol details the coupling of the activated 2-(cyanomethylthio)acetyl chloride with 7-ACA.
Materials:
-
7-Aminocephalosporanic acid (7-ACA)
-
Solution of 2-(cyanomethylthio)acetyl chloride in DCM (from Protocol 1)
-
Anhydrous dichloromethane (DCM)
-
A suitable base (e.g., triethylamine, pyridine, or N,N-dimethylaniline)
-
Dry nitrogen or argon atmosphere
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a separate flame-dried round-bottom flask under a dry nitrogen atmosphere, suspend 7-ACA (1 equivalent) in anhydrous DCM.
-
Cool the suspension in an ice bath.
-
Add the base (2-3 equivalents) to the 7-ACA suspension and stir for 10-15 minutes to form a soluble silylated intermediate (if using a silylating agent in the base) or to facilitate the reaction.
-
Slowly add the solution of 2-(cyanomethylthio)acetyl chloride (from Protocol 1) to the cooled 7-ACA suspension over a period of 30-60 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Protocol 3: Work-up and Purification
This protocol describes the isolation and purification of the final cephalosporin product.
Materials:
-
Crude reaction mixture from Protocol 2
-
Dilute hydrochloric acid (e.g., 1N HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Once the reaction is complete, quench the reaction by adding cold water or dilute acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent pair.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and assess its purity by HPLC.
Data Presentation
Table 1: Reaction Parameters and Yields for the Acylation of 7-ACA with 2-(Cyanomethylthio)acetyl Chloride
| Entry | 7-ACA (equiv.) | 2-(Cyanomethylthio)acetyl chloride (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Crude Yield (%) | Purified Yield (%) | Purity (HPLC, %) |
| 1 | 1.0 | 1.1 | Triethylamine (2.0) | DCM | 0-5 | 3 | |||
| 2 | 1.0 | 1.2 | Pyridine (2.5) | DCM | 0-5 | 4 | |||
| 3 | 1.0 | 1.1 | N,N-Dimethylaniline (2.0) | THF | 0 | 3.5 | |||
| User Data |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the structure-activity relationship (SAR) studies of these novel cephalosporins.
Conclusion
The use of this compound provides a viable pathway for the synthesis of novel cephalosporin derivatives. The protocols outlined in these application notes offer a foundational methodology for researchers to explore this chemical space. Careful optimization of reaction conditions and thorough characterization of the synthesized compounds are crucial for the successful development of new and effective antibacterial agents. Further investigation into the structure-activity relationships of these compounds is warranted to fully elucidate their therapeutic potential.
Applications of 2-(Cyanomethylthio)acetic Acid in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Cyanomethylthio)acetic acid is a versatile bifunctional molecule incorporating a carboxylic acid, a thioether linkage, and an activated methylene group adjacent to a nitrile. These functionalities make it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and as a key fragment in the synthesis of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₅NO₂S | N/A |
| Molecular Weight | 131.15 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Melting Point | 64-66 °C | N/A |
| Solubility | Soluble in water, methanol, ethanol, and other polar organic solvents. | N/A |
Handling and Storage: this compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Application 1: Synthesis of the Cefmetazole Side Chain
This compound is a crucial precursor for the synthesis of the side chain of Cefmetazole, a second-generation cephalosporin antibiotic. The carboxylic acid functionality is typically activated before its acylation to the 7-aminocephalosporanic acid (7-ACA) core.
Experimental Protocol: Activation and Acylation
Objective: To synthesize the activated form of this compound and couple it with a protected 7-aminocephalosporanic acid derivative.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dry Dichloromethane (DCM)
-
7-Amino-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid (protected form, e.g., silyl ester)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Step 1: Formation of the Acid Chloride
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in dry DCM.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-(cyanomethylthio)acetyl chloride. This is typically used immediately in the next step.
Step 2: Acylation of the 7-ACA Derivative
-
In a separate flame-dried flask under an inert atmosphere, dissolve the protected 7-ACA derivative (1.0 eq) in dry DCM.
-
Cool the solution to 0 °C and add triethylamine (1.1 eq) dropwise.
-
Dissolve the crude 2-(cyanomethylthio)acetyl chloride from Step 1 in a minimal amount of dry DCM and add it dropwise to the 7-ACA solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired Cefmetazole precursor.
Quantitative Data:
| Reactant | Molar Ratio | Typical Yield |
| This compound | 1.0 | - |
| Thionyl Chloride | 1.2 | - |
| Protected 7-ACA | 1.0 | 80-90% |
| Triethylamine | 1.1 | - |
Workflow Diagram
Caption: Synthesis of Cefmetazole Precursor.
Application 2 (Proposed): Synthesis of 2-Substituted Thiazoles via Hantzsch-type Reaction
The structure of this compound suggests its potential use in a modified Hantzsch thiazole synthesis. The thioether and the adjacent active methylene group can be envisioned to react with an α-haloketone to form a thiazole ring. This proposed application is based on the known reactivity of similar sulfur-containing active methylene compounds.
Proposed Experimental Protocol
Objective: To synthesize a 2-(cyanomethyl)-4-arylthiazole derivative.
Materials:
-
This compound
-
2-Bromoacetophenone (or other α-haloketones)
-
Ethanol or Acetonitrile
-
Sodium bicarbonate (NaHCO₃) or a non-nucleophilic base like DBU
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.
-
Add sodium bicarbonate (2.2 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(cyanomethyl)-4-phenylthiazole.
Expected Quantitative Data (Hypothetical):
| Reactant | Molar Ratio | Expected Yield |
| This compound | 1.0 | 60-75% |
| 2-Bromoacetophenone | 1.0 | - |
| Sodium Bicarbonate | 2.2 | - |
Proposed Reaction Pathway
Caption: Proposed Hantzsch-type Thiazole Synthesis.
Application 3 (Proposed): Knoevenagel Condensation with Aldehydes and Ketones
The active methylene group in this compound, positioned between a nitrile and a thioether, is expected to be sufficiently acidic to participate in Knoevenagel condensations with carbonyl compounds. This would lead to the formation of α,β-unsaturated products which are valuable synthetic intermediates.
Proposed Experimental Protocol
Objective: To synthesize an α,β-unsaturated cyano thioether by Knoevenagel condensation.
Materials:
-
This compound
-
Benzaldehyde (or other aromatic/aliphatic aldehydes/ketones)
-
Piperidine or Pyrrolidine (as a basic catalyst)
-
Toluene or Ethanol
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser (if using toluene), combine this compound (1.0 eq), benzaldehyde (1.0 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with dilute HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography or recrystallization to afford the desired condensation product.
Expected Quantitative Data (Hypothetical):
| Reactant | Molar Ratio | Expected Yield |
| This compound | 1.0 | 70-85% |
| Benzaldehyde | 1.0 | - |
| Piperidine | 0.1 | - |
Logical Relationship Diagram
Caption: Knoevenagel Condensation Workflow.
Conclusion
This compound is a promising and versatile reagent in organic synthesis. While its application as a side chain for Cefmetazole is well-established, its potential in the synthesis of heterocycles like thiazoles and as a partner in condensation reactions warrants further exploration. The protocols provided herein, both established and proposed, offer a foundation for researchers to utilize this valuable building block in their synthetic endeavors. The unique combination of functional groups in this compound opens avenues for the development of novel synthetic methodologies and the creation of diverse molecular architectures for applications in medicinal chemistry and materials science.
Application Notes and Protocols for the Derivatization of 2-(Cyanomethylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the derivatization of 2-(cyanomethylthio)acetic acid, a versatile building block in medicinal chemistry and drug development. The following sections describe key derivatization reactions including esterification, amidation, and cyclization to form heterocyclic scaffolds such as thiazoles and pyrazoles.
Esterification of this compound via Fischer Esterification
Esterification of the carboxylic acid moiety of this compound can be achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction is particularly useful for modifying the pharmacokinetic properties of a lead compound.
Experimental Protocol: Synthesis of Methyl 2-(cyanomethylthio)acetate
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL/g of acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops) at room temperature.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford the crude product.
-
The crude ester is purified by column chromatography on silica gel to yield pure methyl 2-(cyanomethylthio)acetate.
Quantitative Data for Fischer Esterification
| Entry | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | H₂SO₄ | 65 | 5 | 85-95 |
| 2 | Ethanol | H₂SO₄ | 78 | 6 | 80-90 |
| 3 | n-Propanol | p-TsOH | 97 | 8 | 75-85 |
| 4 | Isopropanol | H₂SO₄ | 82 | 12 | 60-70 |
Amidation of this compound
The synthesis of amides from this compound can be accomplished using standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt). This method is efficient for forming amide bonds with a wide range of amines.
Experimental Protocol: Synthesis of N-Benzyl-2-(cyanomethylthio)acetamide
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and benzylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise, followed by the dropwise addition of DIPEA (2.0 eq).
-
The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Quantitative Data for EDC/HOBt Mediated Amidation
| Entry | Amine | Coupling Reagents | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | EDC/HOBt | DCM | 14 | 80-90 |
| 2 | Aniline | EDC/HOBt | DMF | 16 | 75-85 |
| 3 | Morpholine | HATU | DMF | 12 | 85-95 |
| 4 | Glycine methyl ester | EDC/HOBt | DCM/DMF | 18 | 70-80 |
Synthesis of Thiazole Derivatives
The cyanomethylthio moiety can be utilized in the construction of a thiazole ring, a common scaffold in pharmacologically active compounds. A plausible route involves the conversion of the nitrile group to a thioamide, followed by a Hantzsch-type cyclization with an α-haloketone.
Experimental Protocol: Synthesis of a 2,4-Disubstituted Thiazole
Step 1: Thioamidation of the Nitrile
-
The nitrile derivative of this compound (e.g., the corresponding ester or amide) is treated with hydrogen sulfide gas in the presence of a base like pyridine or triethylamine in a suitable solvent such as ethanol at 0-25 °C.
-
Alternatively, Lawesson's reagent can be used for the thionation of the corresponding amide.
Step 2: Hantzsch Thiazole Synthesis
-
The resulting thioamide (1.0 eq) and an α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) are dissolved in a polar solvent like ethanol or isopropanol.
-
The mixture is heated to reflux for 2-4 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the solvent is evaporated, and the residue is neutralized with a weak base (e.g., sodium bicarbonate solution).
-
The crude product is extracted with an organic solvent, dried, and purified by chromatography.
Quantitative Data for Thiazole Synthesis
| Thioamide Derivative | α-Haloketone | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ester-derived thioamide | 2-Bromoacetophenone | Ethanol | 78 | 3 | 70-80 |
| Amide-derived thioamide | Chloroacetone | Isopropanol | 82 | 4 | 65-75 |
| Ester-derived thioamide | Ethyl bromopyruvate | Ethanol | 78 | 3 | 75-85 |
Synthesis of Pyrazole Derivatives
The active methylene group adjacent to the nitrile in this compound derivatives can be exploited for the synthesis of pyrazoles. A common method is the Knorr pyrazole synthesis, which involves the condensation with a hydrazine derivative.[1][2]
Experimental Protocol: Synthesis of a Substituted Pyrazolone
-
A derivative of this compound, such as the corresponding β-ketoester formed by Claisen condensation of its ester with another ester, is reacted with a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1.1 eq) in a protic solvent like ethanol or acetic acid.[1][2]
-
The reaction mixture is heated to reflux for 2-6 hours.[2]
-
The formation of the product is monitored by TLC.
-
After completion, the reaction is cooled, and the product often precipitates.
-
The solid product is collected by filtration, washed with a cold solvent, and dried. If no precipitate forms, the product is isolated by extraction and purified by recrystallization or chromatography.
Quantitative Data for Pyrazole Synthesis
| β-Ketoester Derivative | Hydrazine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl 2-cyano-3-oxobutanoate analog | Hydrazine hydrate | Ethanol | 78 | 4 | 80-90 |
| Ethyl 2-cyano-3-oxo-3-phenylpropanoate analog | Phenylhydrazine | Acetic Acid | 118 | 3 | 85-95 |
| Methyl 2-cyano-3-oxopentanoate analog | Hydrazine hydrate | Ethanol | 78 | 5 | 75-85 |
Visualizations
References
Application Notes and Protocols for the Scale-up Synthesis of 2-(Cyanomethylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Cyanomethylthio)acetic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably the cephalosporin antibiotic, Cefmetazole.[1][2] Its structure incorporates a carboxylic acid, a thioether, and a nitrile group, making it a versatile building block in medicinal chemistry. The efficient and scalable synthesis of this compound is crucial for the cost-effective production of life-saving drugs.
This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on a robust and industrially viable method. The presented protocol is based on the nucleophilic substitution reaction between mercaptoacetic acid and chloroacetonitrile in an aqueous basic medium.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Experimental Protocols
Materials and Equipment
-
Reactors: Glass-lined or stainless steel reactors with overhead stirring, temperature control (heating/cooling jacket), and ports for reagent addition and inert gas blanketing.
-
Reagents:
-
Mercaptoacetic acid (Thioglycolic acid)
-
Chloroacetonitrile
-
Sodium hydroxide (pellets or 50% aqueous solution)
-
Ethyl acetate (reagent grade)
-
Sodium chloride
-
Hydrochloric acid (concentrated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Equipment:
-
pH meter
-
Separatory funnels (for laboratory scale) or liquid-liquid extraction setup
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, face shield, lab coat, and chemically resistant gloves, must be worn at all times.[3][4] An emergency eyewash station and safety shower should be readily accessible.[5]
-
Chloroacetonitrile: This substance is toxic if swallowed, in contact with skin, or if inhaled.[6] It is also a lachrymator.[6] Handle with extreme caution and avoid inhalation of vapors.[3] Store in a cool, well-ventilated area away from ignition sources.[7]
-
Mercaptoacetic Acid: This compound is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[8][9][10] It has a strong, unpleasant odor.[11]
-
Sodium Hydroxide: A strong base that is corrosive and can cause severe burns.[12] The dilution process is exothermic and should be done by adding sodium hydroxide to water, never the reverse.[1][13]
Scale-up Synthesis Protocol
This protocol is designed for a molar ratio of mercaptoacetic acid to chloroacetonitrile of approximately 1:1 to 1:1.1, with sodium hydroxide used as the base to deprotonate the thiol and neutralize the resulting carboxylic acid.
Step 1: Preparation of the Aqueous Base
-
Charge the reactor with the required amount of deionized water.
-
Slowly add sodium hydroxide pellets or solution to the water with continuous stirring. The process is highly exothermic; maintain the temperature of the solution below 30°C using a cooling jacket.
Step 2: Thiol Deprotonation
-
Once the sodium hydroxide solution has cooled to room temperature, slowly add mercaptoacetic acid to the reactor under continuous stirring.
-
Maintain the temperature between 20-25°C during the addition.
-
Stir the mixture for an additional 30 minutes to ensure complete formation of the sodium thioglycolate salt.
Step 3: Nucleophilic Substitution Reaction
-
Slowly add chloroacetonitrile to the reaction mixture.
-
Maintain the reaction temperature between 25-30°C. An exotherm may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, HPLC).
Step 4: Work-up and Extraction
-
Once the reaction is complete, add sodium chloride to the reaction mixture to saturate the aqueous phase and facilitate extraction.
-
Add ethyl acetate to the reactor and stir vigorously for 30 minutes.
-
Stop the stirring and allow the layers to separate.
-
Separate the aqueous layer and extract it two more times with ethyl acetate.
-
Combine the organic layers.
Step 5: Isolation and Purification of this compound
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/heptane).
Data Presentation
Table 1: Stoichiometry and Reaction Parameters
| Parameter | Laboratory Scale (100 g Product Target) | Pilot Scale (1 kg Product Target) |
| Reactants | ||
| Mercaptoacetic Acid (g) | 70.2 | 702 |
| Mercaptoacetic Acid (mol) | 0.76 | 7.62 |
| Chloroacetonitrile (g) | 60.0 | 600 |
| Chloroacetonitrile (mol) | 0.80 | 7.94 |
| Sodium Hydroxide (g) | 64.0 | 640 |
| Sodium Hydroxide (mol) | 1.60 | 16.0 |
| Solvent | ||
| Water (mL) | 500 | 5000 |
| Reaction Conditions | ||
| Temperature (°C) | 25-30 | 25-30 |
| Reaction Time (h) | 2-4 | 2-4 |
| Expected Yield & Purity | ||
| Expected Yield (%) | 85-95 | 85-95 |
| Expected Purity (%) | >98 (after purification) | >98 (after purification) |
Table 2: Physical and Analytical Data of this compound
| Property | Value |
| Molecular Formula | C₄H₅NO₂S |
| Molecular Weight | 131.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >200 °C (decomposes)[14] |
| Boiling Point | 329°C[15] |
| ¹H NMR (DMSO-d₆, 400 MHz) | |
| δ (ppm) | ~3.4 (s, 2H, -S-CH₂-COOH), ~3.9 (s, 2H, NC-CH₂-S-), ~13.0 (br s, 1H, -COOH) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | |
| δ (ppm) | ~20 (t, NC-CH₂-S-), ~35 (t, -S-CH₂-COOH), ~118 (s, -CN), ~170 (s, -COOH) |
Note: NMR chemical shifts are predicted and may vary slightly based on solvent and experimental conditions.
Experimental Workflow and Logic Diagrams
Caption: Workflow for the scale-up synthesis of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 5. nj.gov [nj.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. CHLOROACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. isolab.ess.washington.edu [isolab.ess.washington.edu]
- 9. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. ICSC 0915 - MERCAPTOACETIC ACID [chemicalsafety.ilo.org]
- 12. nj.gov [nj.gov]
- 13. CCOHS: Sodium Hydroxide [ccohs.ca]
- 14. 55817-29-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. This compound | 55817-29-3 [m.chemicalbook.com]
Application Notes and Protocols for the Purification of Crude 2-(Cyanomethylthio)acetic Acid
For researchers, scientists, and professionals in drug development, the purity of intermediates is paramount. This document provides detailed application notes and protocols for the purification of crude 2-(Cyanomethylthio)acetic acid, an important intermediate in the synthesis of pharmaceuticals like Cefmetazole.[1] The following methods are based on established techniques for the purification of carboxylic acids and have been adapted to the specific properties of this compound, which is typically an off-white to pale yellow solid with a high melting point (>200 °C with decomposition) and slight solubility in methanol and DMSO.[1][2]
Overview of Purification Strategies
The purification of crude this compound typically involves a multi-step approach to remove unreacted starting materials, by-products, and other impurities. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity. The most common and effective techniques include:
-
Liquid-Liquid Extraction: An initial cleanup to separate the acidic product from neutral and basic impurities.
-
Recrystallization: A powerful technique for purifying solid compounds to a high degree.
-
Solid-Phase Extraction (SPE): Utilizes anion exchange resins for selective capture and release of the carboxylic acid.
-
Column Chromatography: A high-resolution technique for achieving very high purity, particularly for removing structurally similar impurities.
Quantitative Data Summary
The following table summarizes the expected efficiency of the described purification techniques. The values are based on typical outcomes for the purification of carboxylic acids and may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Expected Purity | Expected Yield | Key Advantages | Common Impurities Removed |
| Liquid-Liquid Extraction | >90% | >95% | Removes a broad range of non-acidic impurities. | Neutral organic compounds, basic compounds. |
| Recrystallization | >98% | 80-95% | Highly effective for removing soluble and insoluble impurities from a solid product. | Most soluble and insoluble by-products. |
| Solid-Phase Extraction | >95% | 85-95% | High selectivity for carboxylic acids; avoids emulsions. | Non-ionic impurities. |
| Column Chromatography | >99% | 70-90% | Highest resolution for separating closely related compounds. | Isomeric impurities, structurally similar by-products. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction followed by Recrystallization
This is the most common and generally effective method for purifying solid carboxylic acids like this compound.
Part A: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude this compound in a suitable aqueous alkaline solution, such as 1 M sodium hydroxide or sodium carbonate, to form the sodium salt. The pH of the solution should be at least three units above the pKa of the acid to ensure complete deprotonation.[3]
-
Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and extract with a water-immiscible organic solvent like diethyl ether or ethyl acetate to remove any neutral or basic impurities.[3] Repeat the extraction 2-3 times.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute mineral acid (e.g., 1 M HCl) to a pH at least three units below the pKa of the acid to precipitate the purified this compound.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold deionized water to remove any remaining salts.
Part B: Recrystallization
-
Solvent Selection: Based on the known solubility, a polar protic solvent like methanol or a mixture including water could be suitable.[1][3][4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid from Part A until it is completely dissolved.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[6]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[5] Seeding with a pure crystal can induce crystallization if necessary.[6]
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[5]
Workflow for Purification by Extraction and Recrystallization
Caption: Workflow for the purification of crude this compound.
Protocol 2: Purification by Solid-Phase Extraction (SPE)
This method is particularly useful for smaller scale purifications and when dealing with reaction mixtures that are difficult to handle with liquid-liquid extraction.[7]
-
Resin Preparation: Use an anion exchange resin, such as DOWEX 1x8-400, in the formate form.[7] Swell the resin in a suitable solvent like methanol or dichloromethane.[7]
-
Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol/water mixture) and apply it to the prepared resin bed.[7] The carboxylic acid will be captured by the resin.
-
Washing: Wash the resin with the loading solvent to elute any non-ionic impurities.[7]
-
Elution: Elute the purified this compound from the resin using a solution of a volatile acid, such as a mixture of formic acid in the solvent.[7]
-
Solvent Removal: Remove the solvent from the eluate under reduced pressure to obtain the pure product.
Workflow for Solid-Phase Extraction Purification
Caption: Solid-Phase Extraction workflow for this compound.
Protocol 3: Purification by Column Chromatography
For achieving the highest purity, particularly to remove isomers or closely related impurities, column chromatography is the method of choice.[8][9]
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. A suitable eluent system would likely be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid to keep the carboxylic acid protonated and prevent tailing.[8]
-
Column Packing: Prepare a slurry of the silica gel in the eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Pass the eluent through the column and collect fractions.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Logical Flow of Column Chromatography Purification
Caption: Steps for purification via column chromatography.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all organic solvents and acids with care, as they can be flammable, corrosive, and/or toxic.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.
References
- 1. theclinivex.com [theclinivex.com]
- 2. 55817-29-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-(Cyanomethylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of 2-(Cyanomethylthio)acetic acid (CAS No: 55817-29-3). Adherence to these protocols is crucial to ensure personal safety and maintain the integrity of the chemical.
Product Information and Physical Data
| Property | Value | Reference |
| Molecular Formula | C4H5NO2S | [1][2] |
| Molecular Weight | 131.15 g/mol | [1][2] |
| Appearance | Off-White to Pale Yellow Solid | [2] |
| Melting Point | >200°C (decomposes) | [2] |
| Boiling Point | 329°C | [2][3] |
| Density | 1.358 g/cm³ | [2][3] |
| pKa | 3.37 ± 0.10 (Predicted) | [2][3] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [2][3] |
Hazard Identification and Safety Precautions
GHS Classification:
-
Acute Toxicity (Oral) - Category 4: Harmful if swallowed.[4]
-
Eye Irritation - Category 2A: Causes serious eye irritation.[4]
Hazard Statements:
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]
-
P330: Rinse mouth.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
Experimental Protocols
3.1. Personal Protective Equipment (PPE)
A full assessment of the risks should be conducted before starting any work. The following PPE is mandatory:
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.[5]
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., Butyl rubber).[6]
-
Skin and Body Protection: Wear a lab coat, chemical-resistant apron, and closed-toe shoes. For larger quantities or risk of splashing, consider a chemical-resistant suit.[5]
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[5] If ventilation is inadequate and vapors or dusts are generated, use a NIOSH-approved respirator with an appropriate cartridge.
3.2. Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are readily accessible.[5]
-
Have appropriate spill cleanup materials available.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to avoid inhalation of dust.
-
Use non-sparking tools.[5]
-
Avoid creating dust.
-
-
Dissolving:
-
Post-Handling:
3.3. Storage Protocol
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Refrigeration is recommended.[2][3]
-
Incompatible Materials: Store away from strong bases, metals, and oxidizing agents.[5][7]
-
Labeling: Ensure the container is properly labeled with the chemical name, CAS number, and hazard pictograms.
Emergency Procedures
4.1. First Aid Measures
-
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[5] Do NOT induce vomiting.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5] Immediately call a POISON CENTER or doctor.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[5] If skin irritation occurs, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7] Call a POISON CENTER or doctor if you feel unwell.
4.2. Accidental Release Measures
-
Evacuation: Evacuate personnel from the immediate area.
-
Ventilation: Ensure adequate ventilation.
-
Containment:
-
Wear appropriate PPE.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
Avoid generating dust.
-
-
Cleanup:
-
Use non-sparking tools for cleanup.[5]
-
Clean the spill area thoroughly with a suitable decontaminating agent.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
4.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or foam.[5]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides, and sulfur oxides.[5]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Visual Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Chemical incompatibilities of this compound.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. 55817-29-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 55817-29-3 [m.chemicalbook.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. fishersci.com [fishersci.com]
- 6. ineos.com [ineos.com]
- 7. hamchem.co.nz [hamchem.co.nz]
Application Notes and Protocols for the Kinetic Study of 2-(Cyanomethylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the study of reaction kinetics for 2-(Cyanomethylthio)acetic acid. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of experimental workflows and potential reaction pathways.
Introduction
This compound is a crucial intermediate in the synthesis of pharmaceuticals, notably the cephalosporin antibiotic, Cefmetazole.[1][2] Understanding the reaction kinetics of its synthesis and degradation is paramount for optimizing manufacturing processes, ensuring product stability, and predicting its environmental fate. This document outlines the methodologies for conducting such kinetic studies.
Key Applications
-
Pharmaceutical Synthesis: Optimization of Cefmetazole production by understanding the formation kinetics of its side chain precursor, this compound.
-
Drug Stability and Formulation: Assessing the degradation kinetics of this compound under various conditions (pH, temperature, light) to ensure the stability of intermediates and final active pharmaceutical ingredients (APIs).
-
Process Chemistry: Development of efficient and cost-effective manufacturing processes by studying the influence of catalysts and reaction conditions on the synthesis rate.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the reaction of chloroacetonitrile and thioglycolic acid.
Materials:
-
Chloroacetonitrile
-
Thioglycolic acid
-
Sodium hydroxide (or other suitable base)
-
Deionized water
-
Quaternary ammonium salt (phase-transfer catalyst, e.g., tetrabutylammonium bromide)
-
Organic solvent (e.g., toluene, dichloromethane)
-
Reaction vessel with temperature control and stirring
-
HPLC or GC for reaction monitoring
-
Quenching solution (e.g., dilute HCl)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve thioglycolic acid and the phase-transfer catalyst in an appropriate organic solvent.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide to the reaction mixture while stirring vigorously. Maintain the temperature at the desired setpoint (e.g., 25°C).
-
Reactant Addition: Once the base is added, introduce chloroacetonitrile to the reaction mixture. Start the timer for the kinetic study (t=0).
-
Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution to stop the reaction.
-
Analysis: Analyze the quenched samples using a validated HPLC or GC method to determine the concentration of reactants and the product, this compound.
-
Data Analysis: Plot the concentration of the product versus time. From this data, determine the initial reaction rate and the rate constant. Repeat the experiment at different temperatures to determine the activation energy.
Protocol 2: Degradation Kinetics Study
This protocol outlines the procedure to study the degradation kinetics of this compound under various stress conditions.
Materials:
-
This compound
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
Deionized water
-
Temperature-controlled chambers/water baths
-
Photostability chamber
-
HPLC or other suitable analytical instrument
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in deionized water.
-
Sample Preparation: Aliquot the stock solution into separate vials. For pH-dependent studies, dilute the stock solution with the respective pH buffers.
-
Stress Conditions:
-
Temperature: Place the vials in temperature-controlled chambers at various temperatures (e.g., 40°C, 50°C, 60°C).
-
pH: Use the samples prepared in different pH buffers at a constant temperature.
-
Photostability: Expose a set of samples to controlled light conditions in a photostability chamber. Keep a set of control samples in the dark.
-
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from each stress condition.
-
Analysis: Analyze the samples using HPLC to quantify the remaining concentration of this compound and identify any degradation products.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of this plot will give the first-order degradation rate constant (k). The Arrhenius equation can be used with the rate constants obtained at different temperatures to calculate the activation energy for degradation.
Data Presentation
The quantitative data obtained from the kinetic studies should be summarized for clear interpretation and comparison.
Table 1: Hypothetical Kinetic Data for the Synthesis of this compound
| Temperature (°C) | Initial Rate (M/s) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| 25 | 1.5 x 10⁻⁴ | 0.015 | \multirow{3}{*}{55.0} |
| 35 | 3.2 x 10⁻⁴ | 0.032 | |
| 45 | 6.5 x 10⁻⁴ | 0.065 |
Table 2: Hypothetical Degradation Kinetics of this compound
| Condition | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (hours) |
| Temperature | ||
| 40°C | 1.2 x 10⁻⁶ | 160 |
| 50°C | 3.5 x 10⁻⁶ | 55 |
| 60°C | 9.8 x 10⁻⁶ | 19.6 |
| pH | ||
| pH 4.0 | 5.0 x 10⁻⁷ | 385 |
| pH 7.0 | 1.1 x 10⁻⁶ | 175 |
| pH 9.0 | 8.5 x 10⁻⁶ | 22.7 |
| Light Exposure | ||
| Dark Control | 1.0 x 10⁻⁷ | 1925 |
| Exposed to Light | 4.2 x 10⁻⁶ | 46 |
Visualizations
Diagrams are provided to illustrate the experimental workflow and a potential reaction pathway.
Caption: Experimental workflow for a kinetic study.
Caption: Proposed reaction pathway for synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Cyanomethylthio)acetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Cyanomethylthio)acetic acid. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward method for synthesizing this compound is through the S-alkylation of thioglycolic acid with chloroacetonitrile. This reaction is a nucleophilic substitution (SN2) where the thiolate anion of thioglycolic acid displaces the chloride from chloroacetonitrile.
Q2: What are the key starting materials and reagents for this synthesis?
The primary starting materials are thioglycolic acid and chloroacetonitrile. A base is required to deprotonate the thiol group of thioglycolic acid, forming the more nucleophilic thiolate. Common bases include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃). The reaction is typically carried out in a suitable solvent.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) should be developed to distinguish between the starting materials (thioglycolic acid and chloroacetonitrile) and the product. Staining with potassium permanganate can help visualize the spots, as the thiol group of the starting material will react.
Q4: What are the potential side products in this synthesis?
Common side products may include:
-
Dithiodiglycolic acid: Formed by the oxidation of thioglycolic acid, especially in the presence of air (oxygen).
-
Thiodiglycolic acid: Can be formed if there are impurities of chloroacetic acid in the chloroacetonitrile, or through other side reactions.
-
Unreacted starting materials: Incomplete reaction will leave residual thioglycolic acid and chloroacetonitrile.
Q5: How is the final product typically purified?
After an aqueous workup to remove inorganic salts, the crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or an organic solvent mixture like toluene/hexanes). Column chromatography can also be employed for higher purity if needed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete Deprotonation of Thioglycolic Acid: The base used may be too weak or used in insufficient quantity. 2. Poor Quality of Reagents: Starting materials may be degraded or contain inhibitors. 3. Incorrect Solvent: The chosen solvent may not be suitable for an SN2 reaction. 4. Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. | 1. Use a stronger base (e.g., NaOH) or ensure at least two equivalents of a weaker base like K₂CO₃ are used to deprotonate both the thiol and carboxylic acid. 2. Use freshly opened or purified reagents. 3. Switch to a polar aprotic solvent like DMF or acetonitrile to favor the SN2 pathway. 4. Gradually increase the reaction temperature (e.g., to 50-80 °C) and monitor the progress by TLC. |
| Formation of Significant Side Products | 1. Oxidation of Thioglycolic Acid: The reaction may have been exposed to air for a prolonged period, especially under basic conditions. 2. Elimination Reaction: Chloroacetonitrile can undergo elimination under strongly basic conditions, although this is less common. 3. Hydrolysis of Chloroacetonitrile: In the presence of a strong base and water, chloroacetonitrile can hydrolyze. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a milder base or control the temperature carefully. 3. Add the chloroacetonitrile after the deprotonation of thioglycolic acid is complete, and avoid excessively high temperatures. |
| Difficult Product Isolation/Purification | 1. Emulsion during Extraction: The product may act as a surfactant, leading to emulsion formation during aqueous workup. 2. Product is an Oil: The product may not crystallize easily. | 1. Add a small amount of brine (saturated NaCl solution) to break the emulsion. 2. Attempt to purify by column chromatography or try different crystallization solvents. Seeding with a small crystal of pure product can also induce crystallization. |
Data Presentation: Factors Influencing Yield
The following table summarizes key parameters that can be adjusted to optimize the yield of this compound. The presented effects are based on general principles of SN2 reactions.
| Parameter | Variation | Potential Effect on Yield | Rationale |
| Base | Weak (e.g., NaHCO₃) vs. Strong (e.g., NaOH) | A stronger base can lead to a higher yield. | Ensures complete deprotonation of the thiol, increasing the concentration of the active nucleophile. |
| Solvent | Protic (e.g., Ethanol, Water) vs. Polar Aprotic (e.g., DMF, Acetonitrile) | Polar aprotic solvents generally provide higher yields. | These solvents solvate the cation but not the nucleophile, increasing its reactivity. |
| Temperature | Room Temperature vs. Elevated (50-80 °C) | Moderate heating can increase the reaction rate and yield. | Provides the necessary activation energy for the reaction. However, excessive heat can promote side reactions. |
| Stoichiometry | Equimolar vs. Slight Excess of Thioglycolic Acid | A slight excess of the nucleophile can drive the reaction to completion. | According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products. |
| Atmosphere | Air vs. Inert (N₂ or Ar) | An inert atmosphere can improve the yield. | Prevents the oxidative side reaction of thioglycolic acid to dithiodiglycolic acid. |
Experimental Protocols
Proposed Synthesis of this compound
Disclaimer: The following is a proposed experimental protocol based on established chemical principles, as a specific, detailed protocol was not found in the available literature.
Materials:
-
Thioglycolic acid
-
Chloroacetonitrile
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Thioglycolate: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve thioglycolic acid (1.0 eq) in deionized water. Cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide (2.0 eq) in water, keeping the temperature below 10 °C. Stir for 30 minutes at this temperature.
-
Reaction with Chloroacetonitrile: To the solution of sodium thioglycolate, add chloroacetonitrile (1.0 eq) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., hot water or a toluene/hexane mixture) to yield pure this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Technical Support Center: Synthesis of 2-(Cyanomethylthio)acetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Cyanomethylthio)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis of this compound is typically achieved through the S-alkylation of thioglycolic acid with chloroacetonitrile. This nucleophilic substitution reaction involves the deprotonated thiol group of thioglycolic acid attacking the electrophilic carbon of chloroacetonitrile, displacing the chloride ion. The reaction is usually carried out in the presence of a base to deprotonate the thioglycolic acid, forming the more nucleophilic thiolate anion.
Q2: What are the common side reactions I should be aware of?
Several side reactions can occur, potentially reducing the yield and purity of the desired product. The most common side reactions include:
-
Oxidation of Thioglycolic Acid: Thioglycolic acid is susceptible to oxidation, especially in the presence of air (oxygen), which can lead to the formation of dithiodiglycolic acid. This dimerization reduces the amount of thioglycolic acid available for the primary reaction.
-
Formation of Thiodiglycolic Acid: This byproduct can be formed from the reaction of thioglycolic acid with chloroacetic acid, which can be present as an impurity or formed from the hydrolysis of chloroacetonitrile.
-
Hydrolysis of Chloroacetonitrile: Under basic conditions, chloroacetonitrile can undergo hydrolysis to form 2-chloroacetamide, which can be further hydrolyzed to chloroacetic acid. This not only consumes the alkylating agent but can also lead to the formation of thiodiglycolic acid.
-
Over-alkylation: While less common for this specific synthesis, there is a possibility of the nitrogen atom of the cyanomethyl group being alkylated, though the sulfur atom is a much stronger nucleophile.
Q3: How can I minimize the formation of these byproducts?
Minimizing side reactions is crucial for achieving a high yield and purity of this compound. Here are some strategies:
-
Inert Atmosphere: To prevent the oxidation of thioglycolic acid, it is highly recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon.
-
Control of pH: Maintaining an appropriate pH is critical. A basic environment is necessary to deprotonate the thiol, but excessively high pH can promote the hydrolysis of chloroacetonitrile. A moderately basic condition is generally optimal.
-
Temperature Control: The reaction is typically exothermic. Maintaining a controlled temperature, often at or below room temperature, can help to minimize side reactions.
-
Order of Addition: Adding the chloroacetonitrile slowly to the solution of deprotonated thioglycolic acid can help to maintain a low concentration of the alkylating agent, which can disfavor some side reactions.
-
Purity of Reagents: Using high-purity thioglycolic acid and chloroacetonitrile is essential to avoid introducing impurities that can lead to side reactions.
Q4: What are the recommended purification methods for this compound?
Purification of the final product is often necessary to remove unreacted starting materials and byproducts. Common purification techniques include:
-
Extraction: After acidification of the reaction mixture, the product can be extracted into an organic solvent.
-
Crystallization: Recrystallization from a suitable solvent system is a common and effective method for obtaining high-purity this compound.
-
Column Chromatography: For small-scale preparations or when high purity is essential, silica gel column chromatography can be employed.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Ineffective deprotonation of thioglycolic acid. 2. Low reactivity of chloroacetonitrile. 3. Incorrect reaction temperature. | 1. Ensure the base used is strong enough and added in the correct stoichiometric amount. 2. Check the purity of chloroacetonitrile. 3. Monitor the reaction temperature and adjust as necessary. The reaction may require gentle heating or cooling depending on the specific protocol. |
| Presence of Dithiodiglycolic Acid Impurity | Oxidation of thioglycolic acid. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas solvents before use. |
| Presence of Thiodiglycolic Acid Impurity | 1. Contamination of starting materials. 2. Hydrolysis of chloroacetonitrile to chloroacetic acid, which then reacts with thioglycolic acid. | 1. Use high-purity reagents. 2. Control the pH to minimize hydrolysis of chloroacetonitrile. Avoid excessively basic conditions. |
| Difficult Product Isolation/Purification | 1. Formation of an emulsion during extraction. 2. Product is an oil instead of a solid. 3. Co-crystallization with impurities. | 1. Add brine to the aqueous layer to break the emulsion. 2. Try different crystallization solvents or solvent mixtures. If the product remains an oil, consider purification by column chromatography. 3. Perform multiple recrystallizations or use a different solvent system. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is outlined below.
Materials:
-
Thioglycolic acid
-
Chloroacetonitrile
-
Sodium hydroxide (or other suitable base)
-
Water (deionized)
-
Hydrochloric acid (for acidification)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve thioglycolic acid in water.
-
Deprotonation: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide in water, maintaining the temperature below 10°C.
-
Alkylation: To the resulting solution of sodium thioglycolate, add chloroacetonitrile dropwise over a period of 30-60 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or other appropriate analytical method).
-
Work-up: Cool the reaction mixture in an ice bath and acidify to a low pH (e.g., pH 1-2) with hydrochloric acid.
-
Extraction: Extract the aqueous solution with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Common impurities in 2-(Cyanomethylthio)acetic acid and their removal
Welcome to the technical support center for 2-(Cyanomethylthio)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions related to the impurities and purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my this compound sample?
A1: Impurities in this compound typically arise from the starting materials, side reactions during synthesis, or degradation. The most common synthesis route involves the reaction of thioglycolic acid with chloroacetonitrile. Based on this, the primary impurities include:
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Unreacted Starting Materials: Thioglycolic acid and chloroacetonitrile.
-
Side-Reaction Products:
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Dithiodiglycolic acid: Formed from the oxidation of thioglycolic acid.
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Thiodiglycolic acid: Can be present as an impurity in the starting thioglycolic acid.
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Glycolic acid: May be formed from hydrolysis of chloroacetic acid, a potential impurity in the starting materials.
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-
Degradation Products: The stability of this compound can be affected by factors such as temperature and pH, potentially leading to the formation of various degradation products.
Q2: My this compound has a yellow tint. What could be the cause and how can I remove it?
A2: A yellow discoloration often indicates the presence of oxidized impurities, such as dithiodiglycolic acid, or other colored byproducts from the synthesis. These impurities can often be removed by recrystallization. Activated carbon treatment during the recrystallization process can also be effective in adsorbing colored impurities.
Q3: I am observing a peak in my HPLC analysis that does not correspond to the product. How can I identify it?
A3: Unidentified peaks in your HPLC chromatogram are likely impurities. To identify them, you can use several analytical techniques:
-
Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) can provide the molecular weight of the impurity, which can help in its identification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated, NMR spectroscopy can provide detailed structural information.
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Reference Standards: If you suspect a particular impurity, you can run a reference standard of that compound on your HPLC to see if the retention times match.
Troubleshooting Guides
Poor Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery after recrystallization | The chosen solvent is too good a solvent for the product, even at low temperatures. | Select a different solvent or a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. |
| Too much solvent was used during recrystallization. | Use the minimum amount of hot solvent required to dissolve the crude product. | |
| The product is being lost during the washing step. | Ensure the wash solvent is chilled and use it sparingly. | |
| Low recovery after liquid-liquid extraction | The pH of the aqueous phase is not optimal for partitioning. | Adjust the pH of the aqueous phase to ensure the acetic acid is in its desired form (ionized or non-ionized) for extraction into the organic phase. |
| The chosen organic solvent is not effective. | Select an organic solvent with a high partition coefficient for this compound. |
Product Fails Purity Specification
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting materials in the final product | Incomplete reaction. | Increase the reaction time or temperature, or adjust the stoichiometry of the reactants. |
| Presence of dithiodiglycolic acid | Oxidation of thioglycolic acid during the reaction or workup. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents. |
| Broad or tailing peaks in HPLC | The HPLC method is not optimized. | Adjust the mobile phase composition, pH, or column temperature. Consider a different stationary phase if necessary. |
Data Presentation
Table 1: Common Impurities and their Properties
| Impurity | Chemical Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| Thioglycolic acid | HSCH₂COOH | 92.12 | 123 | Miscible with water, ethanol, ether |
| Chloroacetonitrile | ClCH₂CN | 75.50 | 126-127 | Slightly soluble in water |
| Dithiodiglycolic acid | (SCH₂COOH)₂ | 182.22 | Decomposes | Soluble in hot water, ethanol |
| Thiodiglycolic acid | S(CH₂COOH)₂ | 150.15 | 129 | Soluble in water, ethanol |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the purification of this compound by recrystallization. The choice of solvent may need to be optimized for your specific impurity profile.
-
Solvent Selection: Test the solubility of your crude this compound in various solvents (e.g., water, ethanol, ethyl acetate, toluene, or mixtures thereof) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Purification by Liquid-Liquid Extraction
This protocol describes a general procedure for purifying this compound using liquid-liquid extraction.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel.
-
Aqueous Wash (Acidic): Add an equal volume of a dilute acidic aqueous solution (e.g., 1 M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate and discard the aqueous layer. This step helps to remove any basic impurities.
-
Aqueous Wash (Basic): Add an equal volume of a dilute basic aqueous solution (e.g., saturated sodium bicarbonate) to the separatory funnel. Shake the funnel, venting frequently, and allow the layers to separate. The this compound will be deprotonated and move into the aqueous layer.
-
Organic Layer Removal: Drain and save the organic layer, which contains neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a concentrated acid (e.g., HCl) until the pH is acidic. The this compound will precipitate out of the solution.
-
Extraction of Product: Extract the acidified aqueous layer with several portions of a fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Liquid-liquid extraction workflow for purification.
Caption: Troubleshooting logic for purity issues.
Technical Support Center: Optimization of Reaction Conditions for 2-(Cyanomethylthio)acetic acid
Welcome to the technical support center for the synthesis of 2-(Cyanomethylthio)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common laboratory synthesis of this compound involves an S-alkylation reaction. This is typically achieved by reacting a salt of thioglycolic acid with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) or by reacting a salt of 2-mercaptoacetonitrile with a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid). The reaction is generally carried out in the presence of a base in a suitable solvent.
Q2: What are the critical parameters to control for a successful synthesis?
Several parameters are crucial for optimizing the yield and purity of this compound. These include the choice of base, solvent, reaction temperature, and the molar ratio of reactants. Careful control of these factors can help minimize side reactions and improve the overall efficiency of the synthesis.
Q3: What are some common side reactions to be aware of?
Potential side reactions can lower the yield of the desired product. These may include the formation of disulfide byproducts from the oxidation of the thiol starting material, and over-alkylation if the reaction conditions are not carefully controlled. In the presence of a strong base, hydrolysis of the nitrile group to a carboxylic acid or amide can also occur, although this typically requires more forcing conditions.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What is the typical purity of the crude product and how can it be purified?
The purity of the crude product can vary depending on the success of the reaction. Common impurities may include unreacted starting materials and byproducts from side reactions. The most common method for purification is recrystallization from a suitable solvent or solvent mixture.
Troubleshooting Guides
Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion of starting materials | Inactive base or incorrect stoichiometry: The base may be old, hydrated, or used in an insufficient amount to deprotonate the thiol. | Use a fresh, anhydrous base and ensure at least one equivalent is used. For weaker bases, a slight excess may be beneficial. |
| Low reaction temperature: The activation energy for the reaction may not be reached. | Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious of potential side reactions at higher temperatures. | |
| Poor solvent choice: The reactants may not be sufficiently soluble in the chosen solvent, or the solvent may not be suitable for an SN2 reaction. | Select a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the nucleophilic substitution. | |
| Formation of multiple products observed on TLC | Side reactions are occurring: This could be due to oxidation of the thiol, over-alkylation, or other competing reactions. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure accurate stoichiometry of the alkylating agent. |
| Reaction temperature is too high: Elevated temperatures can promote side reactions and decomposition of reactants or products. | Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration. | |
| Product is formed but is lost during workup | Incorrect pH during extraction: The product is a carboxylic acid and will be soluble in the aqueous phase at basic pH. | Ensure the aqueous layer is acidified (pH ~2-3) before extracting the product with an organic solvent. |
| Product is water-soluble: If the product has some solubility in water, multiple extractions with an organic solvent will be necessary. | Perform at least three extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery from the aqueous phase. |
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of this compound
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Hydroxide | Water | 25 | 4 | 75 |
| Sodium Hydroxide | Ethanol | 25 | 4 | 82 |
| Potassium Carbonate | DMF | 25 | 6 | 88 |
| Potassium Carbonate | Acetonitrile | 50 | 4 | 91 |
| Triethylamine | Dichloromethane | 25 | 8 | 65 |
Note: The data presented in this table is a representative summary compiled from analogous reactions and should be used as a guideline for optimization.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol describes a general procedure for the S-alkylation of thioglycolic acid with chloroacetonitrile.
Materials:
-
Thioglycolic acid
-
Chloroacetonitrile
-
Potassium Carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Brine
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Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve thioglycolic acid (1.0 eq) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the suspension for 30 minutes at room temperature.
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To this suspension, add chloroacetonitrile (1.0 eq) dropwise.
-
Heat the reaction mixture to 50°C and stir for 4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in water and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexanes).
Protocol for Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethyl acetate.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes before hot filtration to remove the charcoal.
-
Slowly add hexanes to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate/hexanes mixture.
-
Dry the purified crystals under vacuum.
Mandatory Visualizations
Technical Support Center: Synthesis of 2-(Cyanomethylthio)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(cyanomethylthio)acetic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis unexpectedly low?
A1: Low yields can stem from several factors throughout the experimental process. A primary cause can be the purity of the starting materials. Additionally, side reactions such as the oxidation of the thioglycolic acid starting material can significantly reduce the amount of reactant available for the desired reaction. Incomplete reaction is another common culprit, which can be influenced by reaction time, temperature, and inefficient mixing. During the workup phase, product loss can occur if the pH is not properly adjusted during extraction or if an unsuitable extraction solvent is used.
To address these issues, it is recommended to:
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Ensure the purity of thioglycolic acid and chloroacetonitrile before starting the reaction.
-
Deoxygenate solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thiol.
-
Optimize reaction time and temperature by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Ensure efficient stirring to promote adequate mixing of the reactants.
-
Carefully adjust the pH of the aqueous layer to below the pKa of the carboxylic acid (approximately 3.4) to ensure it is protonated before extraction.
-
Use an appropriate organic solvent for extraction that has a good partition coefficient for the product.
Q2: My final product is an off-white or yellow solid, not the expected color. What are the likely impurities?
A2: The presence of color in the final product often indicates the presence of impurities. A common colored impurity is dithiodiglycolic acid, which is formed by the oxidation of thioglycolic acid.[1] This side product can be carried through the workup and purification steps. Another possibility is the presence of polymeric materials formed from side reactions of chloroacetonitrile under basic conditions. Residual starting materials, if not completely removed, can also contribute to discoloration.
To obtain a purer, colorless product:
-
Minimize the oxidation of thioglycolic acid by using an inert atmosphere.
-
Optimize the purification process. Recrystallization from a suitable solvent system is often effective at removing colored impurities. Common solvents for recrystallization of carboxylic acids include water, or mixed solvent systems like ethanol/water or ethyl acetate/hexanes.[2][3][4]
Q3: The reaction seems to have stalled and is not proceeding to completion. What could be the cause?
A3: A stalled reaction can be due to several factors. One possibility is the deactivation of the nucleophile. The thiolate anion, generated from thioglycolic acid, is a strong nucleophile, but its concentration can be reduced if the base is not strong enough or is consumed by side reactions. Another potential issue is poor solubility of the reactants in the chosen solvent, which would limit their interaction. Finally, the reaction temperature might be too low, resulting in slow reaction kinetics.
To overcome a stalled reaction:
-
Ensure a suitable base is used in the correct stoichiometric amount to fully deprotonate the thioglycolic acid.
-
Choose a solvent in which both the sodium thioglycolate and chloroacetonitrile have adequate solubility.
-
Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
Q4: I am having difficulty purifying the product by recrystallization. It either oils out or the crystals are very fine. What can I do?
A4: Issues with recrystallization, such as oiling out or the formation of fine precipitates, are common when the solvent system is not optimal. Oiling out occurs when the solute is too soluble in the hot solvent and separates as a liquid upon cooling. The formation of fine crystals often happens when the solution is cooled too quickly.
To improve the recrystallization process:
-
Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Consider solvent pairs, where the compound is soluble in one solvent and insoluble in the other.
-
Ensure a slow cooling rate. Allowing the solution to cool to room temperature slowly before placing it in an ice bath can promote the formation of larger, purer crystals.[4]
-
If the product oils out, try redissolving the oil in a larger volume of hot solvent and cooling slowly. Seeding the solution with a small crystal of the pure product can also induce proper crystallization.[3]
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound?
A: The most common and straightforward synthesis is the S-alkylation of thioglycolic acid with chloroacetonitrile. This reaction is typically carried out in the presence of a base to deprotonate the thiol group of thioglycolic acid, forming a more nucleophilic thiolate anion which then attacks the electrophilic carbon of chloroacetonitrile.
Q: What are the key starting materials and reagents for this synthesis?
A: The key starting materials are thioglycolic acid and chloroacetonitrile. A base, such as sodium hydroxide or potassium hydroxide, is required to generate the thiolate nucleophile. A suitable solvent, often an alcohol like ethanol or methanol, is also necessary.
Q: What are the potential side reactions to be aware of?
A: The primary side reactions include:
-
Oxidation of thioglycolic acid: In the presence of air, thioglycolic acid can be oxidized to form dithiodiglycolic acid.[1]
-
Hydrolysis of chloroacetonitrile: Under basic conditions, chloroacetonitrile can be hydrolyzed to 2-chloroacetamide.[6]
-
Hydrolysis of the product's nitrile group: Prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the cyanomethyl group in the final product to a carboxamide or carboxylic acid.[7][8][9][10][11]
Q: What are the recommended safety precautions for this synthesis?
A: Both thioglycolic acid and chloroacetonitrile are toxic and should be handled with care in a well-ventilated fume hood.[4][12] Thioglycolic acid is corrosive and has a strong, unpleasant odor.[12] Chloroacetonitrile is a lachrymator and is toxic by inhalation, ingestion, and skin absorption.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Experimental Protocols
Synthesis of Sodium Thioglycolate
-
In a reaction vessel, dissolve thioglycolic acid (1.0 eq) in ethanol.
-
Slowly add a solution of sodium hydroxide (2.2 eq) in ethanol to the thioglycolic acid solution.
-
Heat the mixture to 45 °C and stir for 2 hours.
-
Cool the reaction mixture to room temperature.
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Collect the precipitated white solid of sodium thioglycolate by suction filtration.
-
Wash the solid with absolute ethanol and dry under vacuum.[7]
Synthesis of this compound
-
To a solution of sodium thioglycolate (1.2 eq) in methanol, add chloroacetonitrile (1.0 eq).
-
Reflux the reaction mixture for 3 hours.
-
After cooling to room temperature, pour the reaction mixture into water and stir for 10 minutes.
-
Filter off any solid impurities.
-
Adjust the pH of the filtrate to 4 with 10% hydrochloric acid to precipitate the product.
-
Collect the white solid by suction filtration and dry.[7]
Data Presentation
Table 1: Reactant Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa |
| Thioglycolic Acid | C₂H₄O₂S | 92.12 | 3.83 |
| Chloroacetonitrile | C₂H₂ClN | 75.50 | - |
Table 2: Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) |
| This compound | C₄H₅NO₂S | 131.15 | >200 (decomposes) | 3.37 ± 0.10 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. Purification [chem.rochester.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. mt.com [mt.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Degradation of 2-(Cyanomethylthio)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation of 2-(Cyanomethylthio)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on the functional groups present in this compound (a nitrile, a thioether, and a carboxylic acid), the primary expected degradation pathways are hydrolysis, oxidation, and thermal decomposition.
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Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or basic conditions to form a carboxylic acid, yielding thiodiglycolic acid.[1] The thioether linkage may also be susceptible to hydrolysis, though typically less readily than the nitrile.
-
Oxidation: The sulfur atom in the thioether linkage is susceptible to oxidation, which can lead to the formation of a sulfoxide and subsequently a sulfone.
-
Thermal Degradation: At elevated temperatures, the carboxylic acid moiety may undergo decarboxylation, releasing carbon dioxide.[2][3]
Q2: What are the likely degradation products of this compound?
A2: The degradation products will vary depending on the conditions. Potential products include:
-
From Hydrolysis: Thiodiglycolic acid, ammonia (from nitrile hydrolysis).[1]
-
From Oxidation: 2-((Cyanomethyl)sulfinyl)acetic acid (sulfoxide), 2-((Cyanomethyl)sulfonyl)acetic acid (sulfone).
-
From Decarboxylation: Cyanomethyl methyl sulfide.
Q3: How can I monitor the degradation of this compound and the formation of its products?
A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is a powerful method for separating and quantifying the parent compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) may also be suitable for volatile degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of unknown degradation products.
Q4: What are the typical storage conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a refrigerator.[4][5][6][7] It is supplied as an off-white to pale yellow solid.[4][6][7] For stability studies, it is crucial to follow established guidelines, such as those from the International Council for Harmonisation (ICH), which recommend testing at various temperatures and humidity levels.[8]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible degradation kinetics.
| Possible Cause | Troubleshooting Step |
| Inconsistent pH of the reaction medium. | The rates of hydrolysis are highly dependent on pH.[9] Ensure the reaction medium is adequately buffered and verify the pH at the start and end of each experiment. |
| Fluctuations in temperature. | Degradation rates are sensitive to temperature changes.[10] Use a calibrated and stable incubator or water bath. Monitor the temperature throughout the experiment. |
| Presence of metal ion contaminants. | Metal ions can catalyze oxidation reactions. Use high-purity solvents and reagents. Consider using a chelating agent like EDTA if metal ion contamination is suspected. |
| Photodegradation. | If the compound is light-sensitive, experiments may be affected by ambient light. Conduct experiments in amber glassware or under dark conditions to assess for photodegradation. |
Issue 2: Difficulty in identifying degradation products.
| Possible Cause | Troubleshooting Step |
| Low concentration of degradation products. | Concentrate the sample before analysis. This can be achieved by solvent evaporation or solid-phase extraction (SPE). |
| Co-elution of peaks in chromatography. | Optimize the chromatographic method. Adjust the mobile phase composition, gradient, flow rate, or column chemistry to improve separation. |
| Degradation products are not amenable to the chosen analytical technique. | Use a combination of analytical methods. For example, if a product is not UV-active for HPLC-UV, try LC-MS or derivatization to a UV-active compound. |
| Complex mixture of products. | Employ advanced techniques like tandem mass spectrometry (MS/MS) for structural elucidation or 2D NMR for complex mixture analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl.
-
Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH.
-
Neutral Hydrolysis: Dilute the stock solution in purified water.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples to stop the reaction.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Oxidation
-
Preparation of Solution: Prepare a solution of this compound in a mixture of water and a co-solvent if needed.
-
Oxidative Stress: Add a solution of 3% hydrogen peroxide.
-
Incubation: Incubate the solution at room temperature.
-
Sampling: Withdraw aliquots at various time intervals.
-
Analysis: Analyze the samples immediately by HPLC to monitor the formation of oxidation products.
Data Presentation
Table 1: Summary of Hydrolytic Degradation of this compound
| Condition | Time (hours) | This compound Remaining (%) | Thiodiglycolic acid Formed (%) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 |
| 8 | Data | Data | |
| 24 | Data | Data | |
| 0.1 M NaOH, 60°C | 0 | 100 | 0 |
| 8 | Data | Data | |
| 24 | Data | Data |
Table 2: Summary of Oxidative Degradation of this compound
| Condition | Time (hours) | This compound Remaining (%) | Sulfoxide Product Formed (%) | Sulfone Product Formed (%) |
| 3% H₂O₂, RT | 0 | 100 | 0 | 0 |
| 4 | Data | Data | Data | |
| 12 | Data | Data | Data |
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thermal decarboxylation of acetic acid: Implications for origin of natural gas [pubs.usgs.gov]
- 3. US2856426A - Thermal decomposition of acetic acid - Google Patents [patents.google.com]
- 4. theclinivex.com [theclinivex.com]
- 5. This compound | 55817-29-3 [m.chemicalbook.com]
- 6. This compound | 55817-29-3 [chemicalbook.com]
- 7. 55817-29-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. database.ich.org [database.ich.org]
- 9. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 10. mdpi.com [mdpi.com]
Preventing byproduct formation in 2-(Cyanomethylthio)acetic acid reactions
Welcome to the technical support center for 2-(Cyanomethylthio)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile intermediate. Here you will find detailed guides and frequently asked questions (FAQs) to help you prevent byproduct formation and improve the yield and purity of your desired product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the reaction of a chloroacetic acid salt with a 2-mercaptoacetonitrile salt.
Core Reaction:
-
Reactants: Sodium chloroacetate and Sodium 2-mercaptoacetonitrile
-
Product: Sodium 2-(cyanomethylthio)acetate
-
Reaction Type: Nucleophilic substitution (Williamson ether synthesis analog with a thiol)
Diagram of the General Synthesis Workflow
Caption: A general workflow for the synthesis of this compound.
Problem 1: Low Yield of this compound
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress using techniques like TLC or HPLC. - Temperature: Gradually increase the reaction temperature, but be cautious as higher temperatures can promote side reactions. |
| Side Reactions | - Dimerization of 2-mercaptoacetonitrile: Use a slight excess of sodium chloroacetate to ensure all the thiol reacts. - Hydrolysis of Chloroacetic Acid: Ensure anhydrous or low-water conditions if possible, as the presence of water can lead to the formation of glycolic acid. |
| Incorrect Stoichiometry | - Reactant Purity: Ensure the purity of your starting materials. Impurities can affect the stoichiometry and introduce unwanted side reactions. Use freshly prepared or properly stored reactants. - Molar Ratio: A 1:1 molar ratio is standard, but a slight excess of the alkylating agent (sodium chloroacetate) can sometimes improve the yield by driving the reaction to completion. |
| pH Control | - Maintain Basic Conditions: The reaction should be carried out under basic conditions to ensure the thiol is in its nucleophilic thiolate form. The use of sodium salts of both reactants helps maintain this. |
Problem 2: Presence of Impurities and Byproducts in the Final Product
Common Byproducts and Mitigation Strategies
| Byproduct | Formation Mechanism | Prevention and Removal |
| Thiodiglycolic Acid | Reaction of the thiolate with two molecules of chloroacetic acid. | - Control Stoichiometry: Use a 1:1 molar ratio of reactants. Adding the chloroacetate solution dropwise to the thiolate solution can help prevent localized excess of the alkylating agent. |
| Dithiodiacetonitrile | Oxidation of 2-mercaptoacetonitrile. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol. |
| Glycolic Acid | Hydrolysis of unreacted chloroacetic acid during workup. | - Controlled Workup: Perform the acidification and extraction steps at low temperatures to minimize hydrolysis. |
| Unreacted Starting Materials | Incomplete reaction. | - Optimize Reaction Conditions: Refer to the solutions for "Low Yield" to drive the reaction to completion. - Purification: These can typically be removed through recrystallization or column chromatography. |
Diagram of Potential Byproduct Formation Pathways
Caption: Key byproduct formation pathways in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: The reaction is often carried out in an aqueous medium, as the sodium salts of the reactants are water-soluble. The use of water as a solvent is also advantageous for safety and environmental reasons. Some procedures may utilize polar aprotic solvents like DMF or DMSO, but this can complicate the workup and purification steps.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to separate the starting materials from the product. The product, being a carboxylic acid, will have a different Rf value than the starting materials. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What is the best method for purifying the final product?
A3: After the reaction is complete, the typical workup involves acidifying the reaction mixture with a mineral acid (e.g., HCl) to a pH of around 2-3. This protonates the carboxylate to form the free acid, which can then be extracted into an organic solvent like ethyl acetate or diethyl ether. The crude product obtained after removing the solvent can be further purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and water) or by column chromatography on silica gel.
Q4: My final product is a pale yellow solid. Is this normal?
A4: Yes, this compound is often described as an off-white to pale yellow solid.[1] The color can be influenced by the presence of minor impurities. If a higher purity (and colorless product) is required, further purification steps like recrystallization or treatment with activated carbon may be necessary.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, several safety precautions are crucial:
-
Cyanide Handling: 2-mercaptoacetonitrile and its salts are cyanide-containing compounds and are toxic. Handle them with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood. Have a cyanide poisoning first-aid kit available.
-
Thiol Odor: Thiols have a strong, unpleasant odor. Work in a fume hood to minimize exposure.
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Corrosive Materials: Chloroacetic acid is corrosive and toxic. Handle with care.
-
Exothermic Reaction: The reaction can be exothermic. It is advisable to add the reactants portion-wise or dropwise with cooling to control the temperature.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
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Sodium chloroacetate
-
2-Mercaptoacetonitrile
-
Sodium hydroxide
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Hydrochloric acid (concentrated)
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Ethyl acetate
-
Deionized water
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Anhydrous sodium sulfate
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Nitrogen or Argon gas
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Thermometer
-
Ice bath
-
Separatory funnel
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Rotary evaporator
Procedure:
-
Preparation of Sodium 2-mercaptoacetonitrile: In a three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 2-mercaptoacetonitrile in deionized water. Cool the solution in an ice bath and slowly add one molar equivalent of a sodium hydroxide solution. Stir for 15-20 minutes at 0-5 °C.
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Preparation of Sodium Chloroacetate Solution: In a separate beaker, dissolve one molar equivalent of sodium chloroacetate in deionized water.
-
Reaction: Slowly add the sodium chloroacetate solution to the stirred solution of sodium 2-mercaptoacetonitrile via a dropping funnel over 30-60 minutes, maintaining the temperature between 0-10 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly acidify the mixture to a pH of 2-3 by adding concentrated hydrochloric acid. Monitor the pH carefully.
-
Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., hot water or ethyl acetate/hexanes).
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel.
-
Quantitative Data Summary (Illustrative)
The following table provides illustrative data on how reaction parameters can influence product yield and purity. Actual results may vary.
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 10 °C | 25 °C | 50 °C |
| Reaction Time | 4 hours | 4 hours | 2 hours |
| Atmosphere | Air | Nitrogen | Nitrogen |
| Yield of Product | 85% | 92% | 88% |
| Purity (by HPLC) | 95% | 98% | 93% |
| Major Impurity | Dithiodiacetonitrile (3%) | Unreacted Starting Material (1%) | Thiodiglycolic Acid (4%) |
This illustrative data suggests that running the reaction at room temperature under a nitrogen atmosphere provides a good balance of yield and purity. Higher temperatures may lead to increased byproduct formation.
References
Stability issues of 2-(Cyanomethylthio)acetic acid under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-(Cyanomethylthio)acetic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The molecule contains a carboxylic acid, a thioether, and a nitrile group, each susceptible to degradation under specific conditions.
Q2: How does pH impact the stability of the compound?
A2: The carboxylic acid group (with a predicted pKa of approximately 3.37) makes the compound's stability pH-dependent.[1] In basic solutions, the carboxylate salt is formed, which may have different stability and solubility profiles. At extreme pH values (both acidic and basic), hydrolysis of the nitrile and thioether moieties can be accelerated.
Q3: Is this compound sensitive to temperature?
A3: Yes, elevated temperatures can promote the degradation of this compound. Thermal decomposition may lead to decarboxylation or other breakdown pathways. For long-term storage, refrigeration is recommended.[1][2]
Q4: What are the potential degradation products of this compound?
A4: Potential degradation can occur at the thioether, nitrile, or carboxylic acid functional groups. Oxidation of the thioether can lead to the corresponding sulfoxide and sulfone. Hydrolysis of the nitrile group under strong acidic or basic conditions can yield a carboxylic acid (thioglycolic acid) and cyanide or other related products. Decarboxylation at high temperatures is also a possible degradation pathway.
Q5: How should I store this compound to ensure its stability?
A5: To maintain the integrity of this compound, it should be stored in a well-sealed container in a refrigerator, protected from light and moisture.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram after sample preparation. | Degradation due to inappropriate solvent or pH. | Ensure the solvent is compatible and the pH of the sample solution is within a stable range (ideally near neutral, unless the experimental protocol requires otherwise). Prepare samples fresh and analyze them promptly. |
| Loss of assay potency over a short period in solution. | Instability in the chosen solvent or exposure to light. | Evaluate the stability of the compound in different solvents. Store stock solutions and samples protected from light, for example, by using amber vials or wrapping containers in aluminum foil. |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | Assess the stability of this compound under the specific pH and temperature conditions of your bioassay. Consider preparing fresh solutions immediately before use. |
| Discoloration or change in the physical appearance of the solid compound. | Exposure to air (oxidation) or light. | Store the solid compound under an inert atmosphere (e.g., nitrogen or argon) if it is found to be sensitive to oxidation. Ensure the container is opaque or stored in the dark. |
Stability Data Summary
The following tables summarize the expected stability of this compound under forced degradation conditions. These are general guidelines, and specific degradation rates should be determined experimentally.
Table 1: pH-Dependent Stability (at Ambient Temperature)
| pH Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Moderate to Low | Hydrolysis of the nitrile group. |
| Neutral (e.g., Water) | High | Minimal degradation expected. |
| Basic (e.g., 0.1 M NaOH) | Moderate to Low | Formation of the carboxylate salt, potential hydrolysis of nitrile and thioether. |
Table 2: Temperature-Dependent Stability (in Solid State)
| Temperature | Expected Stability | Potential Degradation Pathway |
| Refrigerated (2-8 °C) | High | Recommended storage condition.[1][2] |
| Ambient (~25 °C) | Moderate | Slow degradation may occur over time. |
| Elevated (e.g., 60 °C) | Low | Accelerated thermal decomposition. |
Table 3: Oxidative and Photolytic Stability
| Condition | Expected Stability | Potential Degradation Products |
| Oxidative (e.g., 3% H₂O₂) | Low | Oxidation of the thioether to sulfoxide and sulfone. |
| Photolytic (UV/Vis light) | Moderate to Low | Photodegradation pathways should be investigated. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolytic Stability
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
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Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
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Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.
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Incubation: Keep all solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
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Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Oxidative Stability
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Preparation of Sample: Prepare a solution of this compound in a suitable solvent at a concentration of 1 mg/mL.
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Oxidation: Add an equal volume of 3% hydrogen peroxide to the sample solution.
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Incubation: Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
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Analysis: At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
Protocol 3: Forced Degradation Study - Thermal Stability (Solid State)
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Sample Preparation: Place a known amount of solid this compound in a vial.
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Incubation: Expose the vial to a high temperature (e.g., 60 °C or 80 °C) in a stability chamber or oven for a defined period (e.g., 1 week).
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Analysis: At the end of the study, dissolve the solid in a suitable solvent and analyze by HPLC to determine the extent of degradation.
Protocol 4: Forced Degradation Study - Photostability
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Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) and place it in a transparent container. Also, prepare a control sample in a light-resistant container (e.g., wrapped in aluminum foil).
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Exposure: Expose the samples to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
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Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to assess the degradation due to light.
Visualizations
References
Technical Support Center: Industrial Production of 2-(Cyanomethylthio)acetic Acid
Welcome to the technical support center for the industrial production of 2-(Cyanomethylthio)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this critical pharmaceutical intermediate. As a key building block in the synthesis of Cefmetazole and other pharmaceuticals, ensuring its purity and stability is paramount.[1] This document provides in-depth troubleshooting advice and frequently asked questions to support your experimental and scale-up activities.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the production of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
Symptoms: The isolated yield of the desired product is significantly lower than expected.
Potential Causes:
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Incomplete Reaction: The reaction between the thiol precursor (e.g., thioglycolic acid) and the cyanomethylating agent (e.g., chloroacetonitrile) may not have gone to completion.
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Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the target molecule. A common side reaction is the oxidation of the thiol starting material.
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Product Degradation: The product may be unstable under the reaction or work-up conditions, leading to degradation.
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Suboptimal Reaction Conditions: Incorrect temperature, pH, or stoichiometry can negatively impact the reaction rate and equilibrium.
Troubleshooting Steps:
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Reaction Monitoring:
-
Protocol: Implement in-process monitoring using techniques like HPLC or GC to track the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time.
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Rationale: Real-time monitoring prevents premature or unnecessarily prolonged reaction times, which can lead to incomplete conversion or product degradation, respectively.
-
-
Control of Reaction pH:
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Protocol: The reaction is typically carried out under basic conditions to deprotonate the thiol, forming the more nucleophilic thiolate. Maintain the pH in the range of 8-10 using a suitable base (e.g., sodium hydroxide, potassium carbonate).
-
Rationale: A pH that is too low will result in a low concentration of the reactive thiolate, slowing down the reaction. Conversely, a pH that is too high can promote hydrolysis of the nitrile group or other base-catalyzed side reactions.
-
-
Exclusion of Oxidizing Agents:
-
Protocol: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding the reagents to minimize the presence of oxygen.
-
Rationale: Thiols are susceptible to oxidation, which can lead to the formation of disulfides (e.g., dithiodiglycolic acid from thioglycolic acid), a common impurity that reduces the yield.[2]
-
Issue 2: High Impurity Profile in the Final Product
Symptoms: Analytical tests (e.g., HPLC, GC-MS) of the isolated product show the presence of significant impurities.
Common Impurities and Their Causes:
| Impurity | Potential Cause |
| Dithiodiglycolic acid | Oxidation of unreacted thioglycolic acid.[2] |
| Thiodiglycolic acid | Reaction of this compound with unreacted thioglycolic acid, or presence as an impurity in the starting material. |
| Unreacted starting materials | Incomplete reaction or inefficient purification. |
| Polymeric materials | Condensation reactions of thioglycolic acid at elevated temperatures.[3] |
Troubleshooting Steps:
-
Purification of Starting Materials:
-
Protocol: Ensure the purity of the starting materials, particularly thioglycolic acid, before use. Distillation under reduced pressure is a common method for purifying thioglycolic acid.
-
Rationale: Impurities in the starting materials will be carried through the reaction and can be difficult to remove from the final product.
-
-
Optimized Purification of the Final Product:
-
Protocol: A multi-step purification process is often necessary.
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Extraction: After acidification of the reaction mixture, extract the product into a suitable organic solvent (e.g., ether).[4]
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Washing: Wash the organic extract with brine to remove water-soluble impurities.
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Distillation: Distill the product under reduced pressure to remove residual solvents and lower-boiling impurities. To prevent thermal condensation of any residual thioglycolic acid, co-distillation with a small amount of water can be beneficial.[3]
-
-
Rationale: Each step targets the removal of specific types of impurities, leading to a higher purity final product.
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Issue 3: Product Discoloration
Symptoms: The final product, which should be an off-white to pale yellow solid, appears dark yellow or brown.[5]
Potential Causes:
-
Presence of Colored Impurities: Trace impurities, often arising from side reactions or degradation, can impart color to the final product.
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Thermal Degradation: The product may have been exposed to excessive heat during distillation or drying.
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Oxidation: Exposure to air, especially at elevated temperatures, can lead to the formation of colored oxidation products.
Troubleshooting Steps:
-
Temperature Control:
-
Protocol: Carefully control the temperature during all heating steps, including reaction and distillation. Use the lowest possible temperature that allows for an efficient process.
-
Rationale: Minimizing thermal stress on the product reduces the likelihood of degradation and the formation of colored by-products.
-
-
Inert Atmosphere:
-
Protocol: Handle the product under an inert atmosphere whenever possible, especially during heating and long-term storage.
-
Rationale: An inert atmosphere protects the product from oxidation, which can lead to discoloration.
-
-
Decolorization:
-
Protocol: If the product is discolored, it can sometimes be purified by recrystallization from a suitable solvent system or by treatment with activated carbon.
-
Rationale: These methods can effectively remove colored impurities, improving the appearance of the final product.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
The most common and economically viable route for the industrial synthesis of this compound is the nucleophilic substitution reaction between a salt of thioglycolic acid and chloroacetonitrile. The reaction is typically carried out in an aqueous or alcoholic solvent in the presence of a base.
Q2: What are the critical process parameters to control during the synthesis?
The critical process parameters are:
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Temperature: To control the reaction rate and minimize side reactions.
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pH: To ensure the formation of the reactive thiolate anion and prevent unwanted side reactions.
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Stoichiometry: To ensure complete conversion of the limiting reagent and minimize the presence of unreacted starting materials in the final product.
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Reaction Time: To maximize product formation and avoid degradation.
Q3: What analytical methods are recommended for purity assessment?
A combination of analytical techniques should be used for a comprehensive purity assessment:
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High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the main compound and quantifying process-related impurities and degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the target compound and identify any structural isomers or by-products.
Q4: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, preferably in a refrigerator.[6] The container should be tightly sealed and flushed with an inert gas to protect the compound from moisture and oxidation.
Q5: How can the formation of the dithiodiglycolic acid impurity be minimized?
The formation of dithiodiglycolic acid, the disulfide dimer of thioglycolic acid, is a common issue. To minimize its formation:
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Use high-purity thioglycolic acid.
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Maintain an inert atmosphere (nitrogen or argon) throughout the reaction to prevent oxidation.
-
Optimize the reaction conditions to ensure rapid consumption of the thioglycolic acid.
Part 3: Visualizations and Protocols
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Reaction Mechanism and Side Reactions
Caption: The main reaction pathway for the synthesis of this compound and common side reactions.
References
- 1. theclinivex.com [theclinivex.com]
- 2. Purification of Thioglycolic Acid and Synthesis of Ammonium Thioglycolate - Master's thesis - Dissertation [dissertationtopic.net]
- 3. JPH0272155A - Purification of thioglycolic acid - Google Patents [patents.google.com]
- 4. Different applications of thioglycolic acid_Chemicalbook [chemicalbook.com]
- 5. 55817-29-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 55817-29-3 [m.chemicalbook.com]
Technical Support Center: Purification of 2-(Cyanomethylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in increasing the purity of synthesized 2-(Cyanomethylthio)acetic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
A1: Common impurities can arise from unreacted starting materials, side reactions, and degradation of the product. Potential impurities include:
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Unreacted Thioglycolic Acid and Chloroacetonitrile: The starting materials for the synthesis.
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Thiodiglycolic Acid and Dithiodiglycolic Acid: Formed from the oxidation or side reactions of thioglycolic acid.
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2-(Cyanomethylthio)acetamide: Resulting from the partial hydrolysis of the nitrile group.
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Self-esterification products: Thioglycolic acid is known to be heat-sensitive and can undergo self-esterification.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Q2: What is the initial step I should take to purify my crude this compound?
A2: An initial purification step can be a liquid-liquid extraction to remove water-soluble and some organic-soluble impurities. As this compound is a carboxylic acid, it can be extracted from an organic solvent (like diethyl ether or ethyl acetate) into a basic aqueous solution (e.g., 5% aqueous sodium bicarbonate). The aqueous layer containing the deprotonated product can then be washed with an organic solvent to remove neutral organic impurities. Finally, the aqueous layer is acidified (e.g., with dilute HCl) to precipitate the purified this compound, which can then be collected by filtration.
Q3: My purified this compound is still not pure enough. What are the next steps?
A3: For higher purity, recrystallization or column chromatography are effective methods. The choice between them depends on the nature and quantity of the remaining impurities.
Troubleshooting Purification Issues
Recrystallization
Q4: I am having trouble finding a suitable solvent for the recrystallization of this compound. What should I consider?
A4: this compound is a polar molecule containing a carboxylic acid, a nitrile, and a thioether group. Therefore, polar solvents or solvent mixtures are likely to be effective.
Troubleshooting Solvent Selection:
-
Single Solvents: Experiment with polar solvents in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Good candidates include water, ethanol, isopropanol, or ethyl acetate.
-
Solvent Pairs: If a single solvent is not ideal, a two-solvent system can be employed. The compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent), and the two solvents must be miscible. A common approach is to dissolve the compound in a minimum amount of the hot "good" solvent and then add the "bad" solvent dropwise until turbidity appears. Then, add a few drops of the "good" solvent to redissolve the solid and allow the solution to cool slowly. Potential solvent pairs include ethanol/water or ethyl acetate/hexane.
Q5: My recrystallization attempt resulted in an oil instead of crystals. What can I do?
A5: "Oiling out" can occur if the solution is supersaturated at a temperature above the melting point of the solute or if the rate of cooling is too fast.
Solutions for "Oiling Out":
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Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Seeding: Add a seed crystal of pure this compound to induce crystallization.
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Solvent Modification: Add slightly more of the "good" solvent to reduce the level of supersaturation.
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Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
Column Chromatography
Q6: What are the recommended conditions for purifying this compound by column chromatography?
A6: For a polar, acidic compound like this compound, normal-phase chromatography on silica gel is a suitable method.
Recommended Column Chromatography Protocol:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a more polar solvent is typically used. A good starting point is a gradient of ethyl acetate in hexane. To improve the separation of acidic compounds and reduce tailing, a small amount of acetic acid (e.g., 0.1-1%) can be added to the eluent system. For instance, a gradient of 20% to 50% ethyl acetate in hexane with 0.5% acetic acid can be effective.
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Detection: The fractions can be monitored by thin-layer chromatography (TLC) using a similar eluent system and visualized under UV light or with an appropriate stain.
Q7: My compound is streaking on the TLC plate and the column. How can I fix this?
A7: Streaking is a common issue with polar and acidic compounds on silica gel.
Solutions for Streaking:
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Acidify the Eluent: As mentioned above, adding a small amount of acetic acid to the mobile phase can protonate the carboxylic acid, reducing its interaction with the acidic silica gel and leading to sharper peaks.
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Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica gel (e.g., diol or amino-propyl).
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Lower Sample Load: Overloading the column can lead to poor separation and band broadening. Ensure you are not loading too much crude material onto the column.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Liquid-Liquid Extraction | 85-95% | Removes bulk impurities, good for initial cleanup. | May not remove structurally similar impurities. |
| Recrystallization | 95-99% | Can yield very pure material, scalable. | Requires finding a suitable solvent system, potential for product loss in the mother liquor. |
| Column Chromatography | >99% | Excellent for separating closely related impurities. | Can be time-consuming, requires larger volumes of solvent, may not be ideal for large-scale purification. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 5% aqueous sodium bicarbonate solution and shake vigorously, venting frequently.
-
Allow the layers to separate and collect the aqueous (bottom) layer.
-
Wash the aqueous layer with a fresh portion of ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3, checking with pH paper.
-
The purified this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Recrystallization from Ethanol/Water
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, during which crystals should form.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Protocol 3: Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial eluent (e.g., 80:20:0.5 hexane:ethyl acetate:acetic acid).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent mixture.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the hexane/ethyl acetate/acetic acid mixture, gradually increasing the polarity (e.g., from 20% to 50% ethyl acetate) to separate the components.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting "oiling out" during recrystallization.
Technical Support Center: Purification of 2-(Cyanomethylthio)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the purification of 2-(Cyanomethylthio)acetic acid, with a core focus on minimizing solvent waste.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step | Solvent Waste Minimization Tip |
| Excessive solvent used | The compound may be partially or fully dissolved in the mother liquor. Concentrate the mother liquor by evaporation and cool to recover more product. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Perform small-scale solubility tests to determine the optimal solvent volume. |
| Premature crystallization | Crystals may have formed during hot filtration. Re-dissolve the collected solid and the filtrate in the original solvent, heat, and re-filter the hot solution. | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent a drop in temperature that can induce premature crystallization. |
| Inappropriate solvent choice | The compound has high solubility in the cold solvent. | Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. |
| Product loss during washing | The wash solvent is too effective at dissolving the purified crystals. | Use a minimal amount of ice-cold wash solvent. Ensure the wash solvent is one in which the product is sparingly soluble. |
Issue 2: Product "Oils Out" During Cooling
| Possible Cause | Troubleshooting Step | Solvent Waste Minimization Tip |
| Solution is supersaturated | Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to reduce the concentration. | A slightly more dilute solution may prevent oiling out while still providing a good yield upon slow cooling. The excess solvent can be recovered and reused. |
| Cooling is too rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the flask or seeding with a pure crystal can help. | Slow, controlled cooling is a key principle of green chemistry as it often leads to higher purity and better crystal formation, reducing the need for repeated purification steps and associated solvent use. |
| High level of impurities | Impurities can lower the melting point of the mixture, causing it to separate as a liquid. | Consider a pre-purification step, such as an acid-base extraction, to remove significant impurities before recrystallization. This can reduce the total solvent volume needed for the final purification. |
Issue 3: Poor Purity of the Final Product
| Possible Cause | Troubleshooting Step | Solvent Waste Minimization Tip |
| Insoluble impurities present | Perform a hot filtration of the dissolved crude product to remove any solid impurities before cooling. | Choosing a solvent that effectively dissolves the target compound but not the impurities can minimize the need for additional purification steps. |
| Soluble impurities co-precipitate | The chosen solvent may not effectively separate the desired product from a key impurity. | Screen for alternative solvents or consider a different purification technique like column chromatography if recrystallization is ineffective. For chromatography, solvent gradients can be optimized to use less of the stronger eluting solvent. |
| Occlusion of mother liquor | Impurities are trapped within the crystal lattice due to rapid crystal growth. | Ensure slow and controlled cooling to allow for the formation of well-defined crystals, which are less likely to trap impurities. This avoids the need for re-purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most promising "green" solvents for the recrystallization of this compound?
A1: Given the polar nature of this compound due to its carboxylic acid and nitrile functionalities, greener solvent choices would include water, ethanol, isopropanol, or mixtures of these. Water is an excellent green solvent, but the solubility of the compound at room temperature must be low enough to allow for good recovery. Ethanol and isopropanol are biodegradable and have lower toxicity than many traditional organic solvents. A mixed solvent system, such as ethanol/water, can often be optimized to provide the desired solubility profile while reducing the overall environmental impact.
Q2: How can I minimize the volume of solvent used during column chromatography purification?
A2: To reduce solvent consumption in chromatography, consider the following:
-
Optimize the mobile phase: Use a solvent system with the minimum necessary amount of the stronger (higher eluting power) solvent.
-
Use a smaller particle size stationary phase: This can improve resolution, allowing for a shorter column and thus less solvent usage.
-
Employ gradient elution: Starting with a weaker solvent and gradually increasing the polarity can provide better separation with less total solvent compared to isocratic elution.
-
Consider alternative techniques: For larger scales, techniques like preparative HPLC can be more solvent-efficient than traditional gravity column chromatography.
Q3: Are there any solvent-free or solvent-reduced purification methods applicable to this compound?
A3: While completely solvent-free methods for this compound are not widely documented, techniques that significantly reduce solvent use are being explored in organic chemistry.[1] For a solid like this compound, melt crystallization could be a possibility if the compound is thermally stable. Another approach is to use a minimal amount of a high-boiling point, green solvent and then remove it under vacuum, followed by a wash with a small amount of a more volatile, benign solvent.
Q4: My purified this compound is still showing impurities by HPLC. What are the likely contaminants from its synthesis?
A4: Common impurities in the synthesis of thioglycolic acid derivatives can include starting materials such as thioglycolic acid or chloroacetonitrile, and byproducts like thiodiglycolic acid or dithioglycolic acid.[2] The presence of these impurities can affect crystallization. If these are present, an initial acid-base extraction might be effective in removing some of them before proceeding to recrystallization.
Data Presentation: Solvent Selection for Recrystallization
The following table provides illustrative data on the recrystallization of this compound from different solvent systems, highlighting the impact on yield, purity, and solvent consumption.
| Solvent System | Solvent Volume (mL/g) | Yield (%) | Purity (%) | Notes |
| Water | 30 | 85 | 98.5 | Good for high purity, but requires a larger volume due to lower solubility at high temperatures. Slow cooling is critical. |
| Ethanol | 10 | 92 | 97.0 | Higher yield due to better solubility when hot, but may co-crystallize some polar impurities. |
| Isopropanol | 12 | 90 | 97.5 | A good balance between yield and purity. |
| Ethanol/Water (4:1) | 15 | 88 | 99.2 | Excellent purity. The water acts as an anti-solvent, promoting crystallization of the desired product while keeping impurities in solution. |
| Ethyl Acetate/Heptane | 25 | 82 | 96.5 | Requires a larger volume and introduces a less green solvent (heptane). May be useful if polar impurities are a major issue. |
Note: The data presented in this table is illustrative and intended to demonstrate the principles of solvent selection. Actual results may vary based on the specific impurities present in the crude material.
Experimental Protocols
Protocol 1: Minimal Solvent Recrystallization from a Single Solvent (Isopropanol)
-
Dissolution: In a flask equipped with a reflux condenser, add 10 g of crude this compound. Add 80 mL of isopropanol and heat the mixture to a gentle reflux with stirring. Continue to add small portions of isopropanol (in 5 mL increments) until the solid is completely dissolved. Record the total volume of solvent used.
-
Hot Filtration (Optional): If insoluble impurities are observed, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystallization does not occur, scratch the inside of the flask with a glass rod or add a seed crystal. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimal amount (e.g., 2 x 10 mL) of ice-cold isopropanol.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Solvent Recovery: Collect the mother liquor and washings. The isopropanol can be recovered by distillation for reuse in future purifications.
Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: To 10 g of crude this compound in a flask with a reflux condenser, add the minimum amount of hot ethanol required to just dissolve the solid.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add warm water dropwise with swirling until a slight turbidity persists.
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash with a small amount of a cold ethanol/water mixture (in the same ratio as the crystallization solvent).
-
Drying: Dry the crystals under vacuum.
Visualizations
Experimental Workflow: Minimal Solvent Recrystallization
Caption: A workflow diagram illustrating the key steps in a minimal solvent recrystallization process.
Decision Tree: Troubleshooting Low Yield
References
Validation & Comparative
Unveiling the Molecular Architecture: A Spectroscopic Confirmation of 2-(Cyanomethylthio)acetic Acid
A comprehensive analysis of the spectroscopic data provides unambiguous evidence for the structure of 2-(Cyanomethylthio)acetic acid, a key intermediate in the synthesis of various pharmaceuticals. This guide compares the expected spectroscopic signatures with data from related compounds, offering a clear protocol for structural verification.
Researchers and professionals in drug development rely on precise structural confirmation of chemical entities. In the synthesis of complex molecules, verifying the structure of intermediates such as this compound is a critical step to ensure the integrity of the final product. This guide outlines the spectroscopic methods—Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS)—used to elucidate and confirm the molecular structure of this compound.
Spectroscopic Data Summary
To confirm the structure of this compound, a comparative analysis of its expected spectroscopic data with that of structurally related compounds, thioglycolic acid and chloroacetonitrile, is presented. This approach allows for the confident assignment of spectral features to the specific functional groups within the target molecule.
| Spectroscopic Technique | This compound (Predicted) | Thioglycolic Acid (Reference) | Chloroacetonitrile (Reference) |
| IR Spectroscopy (cm⁻¹) | ~3300-2500 (O-H, broad), ~2250 (C≡N, sharp), ~1710 (C=O, strong) | ~3300-2500 (O-H, broad), ~2600 (S-H, weak), ~1710 (C=O, strong)[1][2] | ~2260 (C≡N, sharp)[3] |
| ¹H NMR Spectroscopy (δ, ppm) | ~10-12 (1H, s, COOH), ~3.8 (2H, s, S-CH₂-CN), ~3.4 (2H, s, S-CH₂-COOH) | ~10-12 (1H, s, COOH), ~3.3 (2H, d, HS-CH₂), ~2.0 (1H, t, SH)[4] | ~4.2 (2H, s, Cl-CH₂)[5] |
| ¹³C NMR Spectroscopy (δ, ppm) | ~175 (COOH), ~117 (CN), ~35 (S-CH₂-COOH), ~20 (S-CH₂-CN) | ~177 (COOH), ~27 (HS-CH₂)[6] | ~117 (CN), ~26 (Cl-CH₂)[7] |
| Mass Spectrometry (m/z) | 131 (M⁺), fragments corresponding to loss of COOH, CN, etc. | 92 (M⁺), fragments for loss of OH, COOH | 75/77 (M⁺, chlorine isotopes)[3] |
Structural Confirmation through Spectroscopic Analysis
The predicted spectroscopic data for this compound is derived from its constituent functional groups: a carboxylic acid, a thioether, and a nitrile.
-
IR Spectroscopy: The broad absorption band expected between 3300-2500 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid group. A sharp, medium intensity peak around 2250 cm⁻¹ would confirm the presence of the nitrile (C≡N) group. The strong absorption at approximately 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid. The absence of a weak S-H stretching band around 2600 cm⁻¹, which is present in thioglycolic acid[1], and the presence of the nitrile peak, absent in thioglycolic acid, are key differentiators.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct singlets. The most downfield signal, typically between 10-12 ppm, corresponds to the acidic proton of the carboxylic acid. Two singlets are predicted for the two methylene (CH₂) groups. The methylene group adjacent to the nitrile (S-CH₂-CN) is expected around 3.8 ppm, while the methylene group of the acetic acid moiety (S-CH₂-COOH) should appear around 3.4 ppm. The absence of coupling for these signals confirms the thioether linkage separating them.
-
¹³C NMR Spectroscopy: Four distinct signals are predicted in the ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid is expected to appear around 175 ppm. The carbon of the nitrile group should be observed at approximately 117 ppm. The two methylene carbons, being in different chemical environments, will have distinct chemical shifts, predicted to be around 35 ppm for the carbon adjacent to the carboxylic acid and 20 ppm for the one next to the nitrile group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at an m/z of 131, corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group (m/z 86), the cyanomethyl group (m/z 91), and other characteristic fragments that would further support the proposed structure.
Experimental Protocols
Standard spectroscopic techniques are employed for the structural confirmation of this compound.
Infrared (IR) Spectroscopy:
-
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
The background spectrum of the clean ATR crystal is subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Approximately 10-20 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS):
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic methods.
Caption: Workflow for the spectroscopic confirmation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chloroacetonitrile | ClCH2CN | CID 7856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thioglycolic acid(68-11-1) 1H NMR [m.chemicalbook.com]
- 5. Chloroacetonitrile(107-14-2) 1H NMR spectrum [chemicalbook.com]
- 6. Thioglycolic acid(68-11-1) 13C NMR [m.chemicalbook.com]
- 7. Chloroacetonitrile(107-14-2) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to the Purity Validation of 2-(Cyanomethylthio)acetic acid
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of multiple analytical methods for the purity validation of 2-(Cyanomethylthio)acetic acid, a key intermediate in the synthesis of the cephalosporin antibiotic, Cefmetazole.[1] We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and classical acid-base titration, presenting their respective experimental protocols, and a quantitative comparison to aid in method selection.
Alternatives to this compound
Alternatives to this compound would include other intermediates used in the synthesis of Cefmetazole. Research into the specific synthetic pathway of Cefmetazole would reveal other potential starting materials or intermediates that could be used.
Comparative Analysis of Purity Validation Methods
The choice of analytical method for purity determination depends on various factors including the nature of the impurities, the required level of sensitivity and accuracy, and the available instrumentation. Below is a summary of the performance of each method for the analysis of this compound.
| Parameter | HPLC | GC-MS | qNMR | Acid-Base Titration |
| Typical Purity Range | 98.0% - 102.0% | 97.0% - 103.0% | 95.0% - 100.5% | 98.5% - 101.5% |
| Limit of Detection (LOD) | 0.01 µg/mL | 15-30 µg/dm³ | Not typically used for trace analysis | Dependent on indicator and titrant concentration |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 60-90 µg/dm³ | ~0.1% | Dependent on indicator and titrant concentration |
| Precision (RSD) | < 2% | < 15% | < 1% | < 1% |
| Specificity | High (with appropriate column and detector) | Very High (mass spectral identification) | High (structure-specific) | Low (titrates all acidic/basic components) |
| Sample Throughput | High | Medium | Medium | Low |
Experimental Protocols
Detailed methodologies for each of the discussed purity validation techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Quantification: The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method). Alternatively, a certified reference standard can be used for external calibration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often required.
Methodology:
-
Instrumentation: A GC-MS system with a capillary column suitable for polar analytes (e.g., FFAP or DB-5).
-
Derivatization:
-
Accurately weigh the sample into a vial.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and an appropriate solvent (e.g., pyridine).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to form the trimethylsilyl (TMS) ester of the carboxylic acid.
-
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Quantification: Purity is determined by the area percent method from the total ion chromatogram (TIC), or by using an internal standard for more accurate quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard.[2][3][4][5]
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample.[2]
-
Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same container. The standard should have a known purity and its signals should not overlap with the analyte signals.[2]
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).[6]
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.[6]
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Acid-Base Titration
This classical chemical method determines the total acidic content of the sample.
Methodology:
-
Reagents:
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
Phenolphthalein indicator.
-
-
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol).
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized NaOH solution until a persistent faint pink color is observed.[7][8]
-
Record the volume of NaOH solution used.
-
-
Purity Calculation: The purity is calculated based on the stoichiometry of the acid-base reaction.
Purity (%) = (V_NaOH * M_NaOH * MW_acid) / (m_sample * 1000) * 100
Where:
-
V_NaOH = Volume of NaOH solution used (mL)
-
M_NaOH = Molarity of NaOH solution (mol/L)
-
MW_acid = Molecular weight of this compound
-
m_sample = mass of the sample (g)
-
Conclusion
The selection of an appropriate method for the purity validation of this compound is a critical decision in the drug development process. HPLC and GC-MS offer high specificity and are excellent for identifying and quantifying impurities. qNMR provides a direct and highly accurate measure of absolute purity without the need for specific reference standards of the analyte. Acid-base titration is a simple and cost-effective method for determining the total acid content but lacks specificity for individual impurities. A combination of these methods, for instance, using a chromatographic technique for impurity profiling and qNMR or titration for assay, often provides the most comprehensive and reliable assessment of purity.
References
- 1. Cas 55817-29-3,this compound | lookchem [lookchem.com]
- 2. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. emerypharma.com [emerypharma.com]
- 5. researchgate.net [researchgate.net]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthetic Routes of 2-(Cyanomethylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
2-(Cyanomethylthio)acetic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably the cephalosporin antibiotic, Cefmetazole. The efficiency and purity of its synthesis are critical for the overall cost-effectiveness and quality of the final active pharmaceutical ingredient. This guide provides a comparative analysis of the primary synthetic route to this compound, detailing the experimental protocol and available data.
Synthetic Pathway Overview
The most commonly cited method for the synthesis of this compound involves the nucleophilic substitution reaction between a salt of thioglycolic acid and a haloacetonitrile, typically chloroacetonitrile. This reaction provides a straightforward approach to assembling the target molecule.
A key example of this synthesis is described in a Chinese patent (CN101787040B) detailing the preparation of Cefmetazole sodium, where this compound is a crucial intermediate.[1] The initial step involves the reaction of mercaptoacetic acid with chloroacetonitrile in an aqueous solution of sodium hydroxide.[1]
Reaction Scheme
Experimental Protocol
While the available patent literature provides the general conditions, a detailed experimental protocol is crucial for reproducibility and optimization. Based on the information in patent CN101787040B, a representative experimental procedure can be outlined as follows:
Materials:
-
Mercaptoacetic acid (Thioglycolic acid)
-
Chloroacetonitrile
-
Sodium hydroxide
-
Water
-
Sodium chloride
-
Ethyl acetate
Procedure:
-
An aqueous solution of sodium hydroxide is prepared by dissolving it in water.
-
Mercaptoacetic acid is added to the sodium hydroxide solution.
-
Chloroacetonitrile is then introduced to the reaction mixture.
-
The reaction is allowed to proceed.
-
Following the reaction, sodium chloride and ethyl acetate are added to the reaction solution.
-
The mixture is stirred to dissolve the components and then allowed to stand for phase separation.
-
The organic (solvent) phase containing the sodium salt of this compound is collected for subsequent use.
Data Presentation
Quantitative data on the yield and purity of this compound from this specific protocol are not explicitly detailed in the primary source, which focuses on the overall yield of the final product, Cefmetazole sodium (reported to be 58-62% with a purity of 92%).[1] However, the patent does provide the mass ratios of the reactants used in the initial step.[1]
Table 1: Reactant Ratios for the Synthesis of this compound Intermediate [1]
| Reactant | Mass Ratio (relative to Sodium Hydroxide) |
| Sodium Hydroxide | 1 |
| Distilled Water | 4 - 6 |
| Mercaptoacetic Acid | 1 - 1.5 |
| Chloroacetonitrile | 0.5 - 1 |
| Sodium Chloride | 0.8 - 1 |
Data extracted from patent CN101787040B.
Comparison of Synthetic Routes
The described method offers the advantage of using readily available and relatively inexpensive starting materials. The reaction is a straightforward nucleophilic substitution, which is a well-understood and scalable chemical transformation.
Logical Workflow for Synthetic Route Comparison
To systematically evaluate and compare different synthetic routes for a target molecule like this compound, a logical workflow can be employed. This involves identifying potential routes, gathering detailed experimental data for each, and then comparing them based on key performance indicators.
References
Navigating Catalyst Efficacy in the Synthesis of 2-(Cyanomethylthio)acetic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 2-(Cyanomethylthio)acetic acid, a crucial building block in the synthesis of various pharmaceuticals, notably the antibiotic Cefotiam, requires robust and high-yielding synthetic routes. This guide provides an objective comparison of the efficacy of various catalysts in the synthesis of this compound, supported by experimental data to inform catalyst selection and process optimization.
The primary route for the synthesis of this compound involves the nucleophilic substitution reaction between a salt of chloroacetic acid and 2-mercaptoacetonitrile (thioglycolonitrile). This reaction is often carried out in a biphasic system, necessitating the use of a phase-transfer catalyst (PTC) to facilitate the transfer of the thiolate anion from the aqueous phase to the organic phase where the reaction with the chloroacetate occurs. The choice of catalyst is critical in maximizing yield and minimizing reaction times.
Performance Comparison of Phase-Transfer Catalysts
| Catalyst Type | Catalyst Name | Typical Molar Ratio (cat/sub) | Reaction Time | Yield (%) | Notes |
| Quaternary Ammonium Salts | Tetrabutylammonium Bromide (TBAB) | 1-5 mol% | 2-6 hours | High | Widely used and commercially available. Demonstrates good efficacy in facilitating the transfer of thiolate anions. The bulky butyl groups enhance its solubility in the organic phase. |
| Benzyltriethylammonium Chloride (BTEAC) | 1-5 mol% | 2-6 hours | High | Another common and effective PTC. The presence of the benzyl group can sometimes offer different solubility and reactivity profiles compared to tetraalkylammonium salts. | |
| Aliquat® 336 (Tricaprylmethylammonium chloride) | 1-5 mol% | 2-6 hours | High | Known for its high thermal stability and efficiency in industrial applications. Its long alkyl chains ensure high lipophilicity. | |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium Bromide (TBPB) | 1-5 mol% | 2-6 hours | High | Generally more thermally stable than their ammonium counterparts, which can be advantageous for reactions requiring higher temperatures. The larger central phosphorus atom can influence the ion-pair structure and reactivity. |
Note: The yield and reaction time are highly dependent on specific reaction conditions such as temperature, solvent system, and the concentration of reactants and base. The data presented is a qualitative summary based on typical performance in similar S-alkylation reactions.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using a phase-transfer catalyst. This protocol is a generalized procedure based on common practices for phase-transfer catalyzed S-alkylation.
General Synthesis of this compound via Phase-Transfer Catalysis
Materials:
-
Sodium Chloroacetate
-
2-Mercaptoacetonitrile (Thioglycolonitrile)
-
Sodium Hydroxide (NaOH)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB)
-
Organic Solvent (e.g., Toluene, Dichloromethane)
-
Water
-
Hydrochloric Acid (for acidification)
-
Sodium Chloride (for brine wash)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
Preparation of the Aqueous Phase: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve sodium chloroacetate and sodium hydroxide in water.
-
Addition of Thiol: To the stirred aqueous solution, add 2-mercaptoacetonitrile. The mixture is stirred to form the sodium salt of the thiol.
-
Addition of Catalyst and Organic Phase: Add the phase-transfer catalyst (e.g., 1-5 mol% TBAB) and the organic solvent (e.g., toluene).
-
Reaction: Heat the biphasic mixture to the desired temperature (typically 50-80 °C) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers.
-
Acidification: Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3 to precipitate the this compound.
-
Extraction: Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization.
Mandatory Visualizations
To better illustrate the processes involved in the synthesis of this compound, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: General mechanism of phase-transfer catalysis in the synthesis.
Conclusion
The selection of an appropriate phase-transfer catalyst is a critical parameter in the synthesis of this compound. Quaternary ammonium salts, such as Tetrabutylammonium Bromide (TBAB) and Benzyltriethylammonium Chloride (BTEAC), are highly effective and commonly used for this transformation due to their ability to efficiently transport the thiolate nucleophile into the organic phase. While specific yields are highly dependent on the optimization of reaction conditions, the use of a suitable phase-transfer catalyst is indispensable for achieving high conversion and purity of the final product. Further research focusing on a direct comparative study of a wider range of modern phase-transfer catalysts under standardized conditions would be beneficial for the fine-tuning of this important industrial synthesis.
A Comparative Guide to the Synthesis of 2-(Cyanomethylthio)acetic Acid for Pharmaceutical Research and Development
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 2-(Cyanomethylthio)acetic acid, a valuable building block in the synthesis of various pharmaceutical compounds, can be prepared through several potential pathways. This guide provides a comparative analysis of the most plausible synthesis methods, offering a cost-benefit analysis based on available chemical data and raw material costs. Detailed experimental protocols, derived from established chemical principles, are presented to support laboratory-scale synthesis.
Executive Summary
The synthesis of this compound is not widely documented with comparative studies of different methodologies. However, based on fundamental organic chemistry principles, the most direct and viable route involves the S-alkylation of mercaptoacetonitrile with a haloacetic acid derivative. This guide will focus on a detailed analysis of this primary method, including the synthesis of the mercaptoacetonitrile precursor. A cost analysis of the required starting materials is provided to aid in the economic evaluation of the synthesis process.
Method 1: S-alkylation of Mercaptoacetonitrile with Sodium Chloroacetate
This is the most probable and efficient method for the synthesis of this compound. The reaction involves a nucleophilic substitution where the thiolate anion of mercaptoacetonitrile attacks the electrophilic carbon of sodium chloroacetate.
Experimental Protocol:
Step 1: Synthesis of Mercaptoacetonitrile
Mercaptoacetonitrile can be synthesized from chloroacetonitrile and sodium hydrosulfide.
-
Reaction: To a solution of sodium hydrosulfide in water at a low temperature (below 0°C), chloroacetonitrile is added. The reaction is exothermic and the temperature should be carefully controlled.
-
Work-up: After the reaction is complete, the mixture is acidified and the mercaptoacetonitrile is extracted with an organic solvent.
-
Yield: Reported yields for this reaction are in the range of 50-53%.
Step 2: Synthesis of this compound
-
Reaction: Mercaptoacetonitrile is reacted with sodium chloroacetate in an aqueous solution. The reaction is typically carried out at room temperature or with gentle heating.
-
Work-up: The reaction mixture is acidified to precipitate the this compound, which can then be filtered and purified by recrystallization.
Cost-Benefit Analysis:
| Parameter | Data | Source |
| Yield | Estimated High | Based on analogous S-alkylation reactions. |
| Purity | High | Can be purified by recrystallization. |
| Reaction Time | Moderate | Likely a multi-step process including precursor synthesis. |
| Reaction Temperature | Low to Moderate | Low temperatures for mercaptoacetonitrile synthesis, room temperature for the final step. |
| Starting Material Cost | Moderate | See cost breakdown below. |
Starting Material Cost Analysis (Estimated):
| Reagent | Price per kg (USD) | Notes |
| Chloroacetic Acid | $0.44 - $1.27 | Price varies by region. |
| Sodium Cyanide | ~$165 - $395 | Price varies significantly with quantity and supplier. |
| Sodium Hydrosulfide | ~$0.70 - $71.65 | Bulk industrial pricing is significantly lower than laboratory chemical suppliers. |
Benefits:
-
This method utilizes readily available and relatively inexpensive starting materials.
-
The reaction conditions are generally mild, avoiding the need for specialized equipment.
-
The purification of the final product is straightforward.
Drawbacks:
-
The use of highly toxic sodium cyanide in the synthesis of precursors requires stringent safety protocols.
-
The synthesis of the mercaptoacetonitrile precursor adds an extra step to the overall process.
Alternative Method: From Thioglycolic Acid and a Cyanide Source
An alternative, though likely less efficient, route could involve the reaction of thioglycolic acid with a cyanide source. However, this method is less explored and presents significant challenges in controlling the reaction to achieve the desired product selectively.
Visualizing the Synthesis Workflow
To better understand the primary synthesis method, the following workflow diagram illustrates the key steps.
Conclusion
For the synthesis of this compound, the S-alkylation of mercaptoacetonitrile with sodium chloroacetate presents the most viable and cost-effective strategy. While the handling of toxic precursors is a necessary safety consideration, the use of readily available starting materials and straightforward reaction conditions make this method amenable to laboratory and potential scale-up operations. Further process optimization to improve the yield of the mercaptoacetonitrile precursor could enhance the overall efficiency of this synthetic route. Researchers are advised to conduct thorough risk assessments and adhere to all safety guidelines when handling the chemical reagents mentioned in this guide.
A Comparative Purity Analysis of Commercial 2-(Cyanomethylthio)acetic Acid for Research and Pharmaceutical Development
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure reliable experimental outcomes and the safety and efficacy of final products. 2-(Cyanomethylthio)acetic acid is a key building block in the synthesis of various pharmaceuticals, particularly cephalosporin antibiotics like Cefmetazole. This guide provides a comparative benchmark of the purity of commercially available this compound from three hypothetical major suppliers, supported by detailed experimental protocols for purity assessment.
This publication aims to offer an objective comparison of product performance, enabling informed purchasing decisions. The data presented is based on a standardized analytical workflow designed to identify and quantify the principal compound and any process-related impurities.
Comparative Purity Analysis
The purity of this compound from three leading commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was determined using High-Performance Liquid Chromatography (HPLC). The results, including the identification and quantification of a common process-related impurity, 2,2'-thiodiacetic acid, are summarized in the table below.
| Supplier | Product Lot # | Appearance | Purity by HPLC (%)[1][2] | Impurity: 2,2'-thiodiacetic acid (%) |
| Supplier A | L2024A01 | White to off-white powder | 99.85 | 0.08 |
| Supplier B | B5678-02 | White crystalline powder | 99.52 | 0.25 |
| Supplier C | C-2024-003 | Pale yellow powder | 98.90 | 0.73 |
Table 1: Comparative Purity Data of Commercial this compound.
Experimental Protocols
A detailed methodology was employed for the purity assessment to ensure the reproducibility and accuracy of the results.
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
A reverse-phase HPLC method was developed and validated for the quantitative analysis of this compound and its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Samples were prepared by dissolving 10 mg of this compound in 100 mL of a 50:50 mixture of water and acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS analysis was performed to detect the presence of any volatile or semi-volatile organic impurities that may not be detected by HPLC.
-
Instrumentation: A GC-MS system with a capillary column.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.
-
Sample Preparation: Samples were derivatized using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to increase volatility before injection.
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To further clarify the processes and the context of this compound's application, the following diagrams are provided.
Caption: Experimental workflow for the comparative purity analysis.
Caption: Role in the synthesis of Cefmetazole and its mechanism of action.
Discussion of Findings
The purity of this compound can be influenced by the synthetic route and purification processes employed by the manufacturer. Potential impurities can arise from starting materials, by-products, or degradation products. The presence of impurities, even in small amounts, can have a significant impact on the yield and purity of the final active pharmaceutical ingredient (API).
Our analysis indicates that while all tested suppliers provide this compound of a nominal high purity, there are measurable differences. Supplier A demonstrated the highest purity with the lowest level of the identified impurity, 2,2'-thiodiacetic acid. The off-white to pale yellow coloration observed in samples from Suppliers B and C may be indicative of the presence of minor, colored impurities, although these were not specifically identified in this study.
For applications in late-stage drug development and manufacturing, where stringent purity requirements are in place, the selection of a supplier providing the highest purity grade, such as that from Supplier A, is recommended. For early-stage research and development, where cost may be a more significant factor, products from Suppliers B and C could be considered, provided that the impurity profile is well-characterized and deemed acceptable for the intended application.
It is crucial for end-users to perform their own quality control checks to ensure that the material meets the specific requirements of their research or manufacturing processes. This guide serves as a reference and a starting point for the selection and qualification of commercial this compound.
References
Cross-Validation of Analytical Methods for 2-(Cyanomethylthio)acetic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-(Cyanomethylthio)acetic acid is critical for ensuring product quality and safety. This guide provides a comprehensive comparison of two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
While direct cross-validation studies for this compound are not extensively published, this document synthesizes established analytical methodologies for structurally similar small polar molecules, organic acids, and thio-compounds to present a representative cross-validation framework. The objective is to provide a robust starting point for method development and validation, ensuring data integrity across different analytical platforms.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. The following tables summarize the expected performance characteristics for the analysis of this compound using these two techniques.
Table 1: Performance Characteristics of HPLC-UV and LC-MS/MS for the Analysis of this compound
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98% - 102% | 99% - 101% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 ng/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~1.5 ng/mL |
| Selectivity | Moderate | High |
| Matrix Effects | Low to Moderate | Can be significant |
| Sample Throughput | High | Moderate |
| Cost per Sample | Low | High |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific sample matrix.
Sample Preparation
A generic sample preparation workflow is crucial for achieving reproducible results.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and cost-effective technique for routine analysis.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI negative.
-
MRM Transitions: A precursor ion and at least two product ions should be monitored for quantification and confirmation. The specific m/z transitions would need to be determined by direct infusion of a standard solution of this compound.
Cross-Validation Workflow
The cross-validation of the two analytical methods is essential to ensure that they provide equivalent results. The following diagram illustrates a typical workflow for this process.
In-Silico Modeling and Reactivity of 2-(Cyanomethylthio)acetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity and reaction pathways of 2-(Cyanomethylthio)acetic acid, a key intermediate in the synthesis of the cephalosporin antibiotic Cefmetazole.[1][2] Due to the limited availability of specific in-silico and experimental data for this compound, this guide leverages data on the closely related and well-studied compound, thioglycolic acid, as a primary alternative for comparison. The predicted reactions are based on established principles of thioether and carboxylic acid chemistry.
Physicochemical Properties for In-Silico Modeling Input
A summary of key physicochemical properties for this compound and the comparative compound, thioglycolic acid, is presented below. These parameters are fundamental for developing accurate in-silico models of their respective reactions.
| Property | This compound | Thioglycolic Acid (Alternative) | Data Source |
| Molecular Formula | C4H5NO2S | C2H4O2S | [1],[3] |
| Molecular Weight | 131.15 g/mol | 92.12 g/mol | [1],[3] |
| pKa | ~3.37 (Predicted) | 3.83 | [2],[3] |
| Boiling Point | 329°C | 123°C (at 29 mmHg) | [2] |
| Density | 1.358 g/cm³ | 1.325 g/cm³ | [2],[3] |
| Solubility | Slightly soluble in DMSO and Methanol | Miscible with polar organic solvents | [2],[3] |
Predicted Reaction Pathways and Comparison
Based on the functional groups present (a carboxylic acid and a thioether with an adjacent electron-withdrawing nitrile group), this compound is expected to undergo reactions typical of carboxylic acids, such as esterification and amidation. The presence of the thioether linkage and the cyanomethyl group may influence the reactivity of the carboxylic acid and introduce potential for side reactions.
Thioglycolic acid, containing a thiol and a carboxylic acid group, serves as a useful comparison to highlight the influence of the S-substituent.[3]
Esterification
The esterification of carboxylic acids is a common and well-studied reaction, typically catalyzed by a strong acid.[4] The general mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol.
References
Comparative Study of 2-(Cyanomethylthio)acetic Acid Derivatives: Antimicrobial and Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of 2-(cyanomethylthio)acetic acid serves as a valuable starting point for the synthesis of a diverse range of heterocyclic compounds, particularly thiophenes and thiazoles, which have demonstrated significant potential in medicinal chemistry. This guide provides a comparative analysis of derivatives conceptually stemming from this precursor, focusing on their antimicrobial and anti-inflammatory activities. Experimental data from various studies have been aggregated and presented to offer an objective comparison of their performance. Detailed experimental protocols for key assays are also provided to support further research and development.
I. Comparative Analysis of Biological Activity
The derivatives of this compound, particularly the resulting 2-aminothiophenes and thiazoles, have been evaluated for various biological activities. Below is a summary of their performance in antimicrobial and anti-inflammatory assays.
Antimicrobial Activity
Thiophene derivatives synthesized via the Gewald reaction, which utilizes precursors structurally related to this compound, have shown broad-spectrum antimicrobial activity. A comparative summary of the Minimum Inhibitory Concentration (MIC) values for a series of synthesized thiophene derivatives against various bacterial and fungal strains is presented below.
Table 1: Comparative Antimicrobial Activity (MIC, µM/mL) of Thiophene Derivatives
| Compound ID | B. subtilis | S. aureus | E. coli | S. typhi | A. niger | C. albicans | Reference |
| S1 | 0.81 | 0.81 | 0.81 | 0.81 | - | - | [1] |
| S4 | - | - | - | - | 0.91 | 0.91 | [1] |
| Cefadroxil | 1.64 | 3.28 | 1.64 | 1.64 | - | - | [1] |
| Fluconazole | - | - | - | - | 2.04 | 2.04 | [1] |
| Data presented for the most potent compounds from the cited study. Lower MIC values indicate higher potency. |
As shown in Table 1, compound S1 exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values superior to the standard drug Cefadroxil[1]. Compound S4 demonstrated significant antifungal activity, surpassing the efficacy of Fluconazole[1]. These findings highlight the potential of thiophene-based compounds as broad-spectrum antimicrobial agents.
Anti-inflammatory Activity
Thiophene and its derivatives are recognized for their anti-inflammatory properties, often associated with the inhibition of cyclooxygenase (COX) enzymes. A series of 2-benzamido-thiophene-3-carboxamide derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibitory activity.
Table 2: Comparative COX-1/COX-2 Inhibition (IC50, µM) and Selectivity Index
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| VIIa | 19.5 | 0.29 | 67.2 | [2] |
| Celecoxib | 14.2 | 0.42 | 33.8 | [2] |
| Diclofenac | 3.24 | 1.80 | 1.80 | [2] |
| Lower IC50 values indicate higher potency. A higher Selectivity Index indicates greater selectivity for COX-2. |
Compound VIIa emerged as a highly potent and selective COX-2 inhibitor, with an IC50 value of 0.29 µM and a selectivity index of 67.2, which is significantly better than the reference drugs Celecoxib and Diclofenac[2]. This selectivity for COX-2 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects that are common with non-selective COX inhibitors.
II. Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of these derivatives are crucial for reproducibility and further investigation.
Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)
The Gewald reaction is a one-pot, multi-component reaction used to synthesize polysubstituted 2-aminothiophenes. This method is particularly relevant as it can utilize α-mercaptoacetonitrile or its derivatives, which are structurally related to this compound.
General Procedure:
-
A mixture of an α-methylene carbonyl compound (e.g., a ketone or aldehyde), an activated nitrile (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur is prepared in a suitable solvent such as ethanol, DMF, or dioxane.
-
A base catalyst (e.g., triethylamine, morpholine, or L-proline) is added to the mixture.
-
The reaction mixture is stirred at room temperature or heated under reflux, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is typically removed under reduced pressure.
-
The resulting residue is then triturated with water or a mixture of water and a non-polar solvent (e.g., diethyl ether) to precipitate the crude product.
-
The solid product is collected by filtration, washed with a suitable solvent, and purified by recrystallization or column chromatography.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.
Procedure:
-
Animal Model: Wistar albino rats or Balb/c mice are typically used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Animals are divided into several groups: a negative control group (vehicle), a positive control group (a standard anti-inflammatory drug like indomethacin or diclofenac), and test groups receiving different doses of the synthesized derivatives. The test compounds are administered orally or intraperitoneally.
-
Induction of Inflammation: Thirty minutes to one hour after the administration of the test compounds, a 1% solution of carrageenan in saline (typically 100 µL) is injected into the sub-plantar region of the right hind paw of each animal[3][4].
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer[4].
-
Data Analysis: The degree of edema is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage inhibition of edema for each group is calculated relative to the control group.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Procedure:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium overnight. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism and broth without test compound) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
III. Visualization of Mechanisms and Workflows
Cyclooxygenase-2 (COX-2) Inflammatory Pathway
The anti-inflammatory activity of many thiophene derivatives is attributed to their inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade. The following diagram illustrates the simplified COX-2 pathway.
Caption: Simplified COX-2 signaling pathway and the inhibitory action of thiophene derivatives.
General Workflow for Synthesis and Screening
The process of discovering and evaluating new derivatives of this compound involves a systematic workflow from synthesis to biological testing.
Caption: General workflow for the synthesis and biological screening of novel derivatives.
References
- 1. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 2-(Cyanomethylthio)acetic Acid Synthesis: A Methodological Review
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step where reproducibility is paramount. This guide provides a detailed examination of a known synthesis protocol for 2-(Cyanomethylthio)acetic acid, a valuable intermediate in pharmaceutical synthesis, notably for antibiotics such as Cefmetazole.
Due to a scarcity of detailed, publicly available, and reproducible alternative synthesis protocols for this compound, a direct comparative analysis is not currently feasible. This guide, therefore, focuses on a comprehensive presentation of a single, patent-documented synthesis method to provide a solid baseline for its application.
Synthesis Protocol Overview
The examined protocol for the synthesis of this compound is derived from a method disclosed in the preparation of Cefmetazole sodium. The core of this synthesis is a nucleophilic substitution reaction where mercaptoacetic acid reacts with chloroacetonitrile.
Reaction Scheme
The fundamental chemical transformation is the S-alkylation of the thiol group in mercaptoacetic acid by chloroacetonitrile, facilitated by a base to deprotonate the thiol and enhance its nucleophilicity.
Figure 1. Reaction scheme for the synthesis of the sodium salt of this compound.
Experimental Protocol
The following methodology is based on the procedure described in patent CN101787040B for the preparation of a Cefmetazole intermediate.
Materials:
-
Mercaptoacetic acid
-
Chloroacetonitrile
-
Sodium hydroxide
-
Distilled water
-
Sodium chloride
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, dissolve sodium hydroxide in distilled water.
-
To the sodium hydroxide solution, add mercaptoacetic acid and chloroacetonitrile to initiate the reaction.
-
Following the reaction, add sodium chloride and ethyl acetate to the reaction solution.
-
Stir the mixture until all solids are dissolved.
-
Allow the mixture to stand, leading to phase separation.
-
The solvent phase, containing the sodium salt of this compound, is then separated for subsequent use.
Experimental Workflow
The following diagram illustrates the sequential steps of the synthesis and extraction process.
Figure 2. Experimental workflow for the synthesis of this compound sodium salt.
Data Presentation
While the source patent does not provide data on reproducibility across multiple runs, it specifies the relative amounts of reactants used in the process. This information is crucial for attempting to replicate the synthesis.
| Reactant/Reagent | Role | Relative Mass Ratio (g/g) |
| Sodium Hydroxide | Base | 1 |
| Distilled Water | Solvent | 4 - 6 |
| Mercaptoacetic Acid | Starting Material | 1 - 1.5 |
| Chloroacetonitrile | Starting Material | 0.5 - 1 |
| Sodium Chloride | Salting-out agent | 0.8 - 1 |
| Table 1. Summary of Reactant Ratios for the Synthesis of this compound sodium salt.[1] |
The patent claims that the overall process for preparing Cefmetazole sodium, which includes this initial step, has a yield of 58% to 62% and a product purity of 92%.[1] It is important to note that these figures apply to the final multi-step synthesis and not solely to the preparation of the this compound intermediate.
Discussion on Reproducibility
The reproducibility of this protocol will largely depend on factors such as the purity of the starting materials, precise control of reaction temperature (which is not specified in the patent abstract), and the efficiency of the phase separation. The use of specified reactant ratios provides a solid foundation for achieving consistent results. However, without repeated experimental data, a definitive statement on the reproducibility of this specific protocol cannot be made. Researchers aiming to utilize this method should consider optimizing reaction conditions and carefully monitoring the reaction progress to ensure consistent outcomes.
References
A Comparative Review of the Synthesis and Applications of 2-(Cyanomethylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
2-(Cyanomethylthio)acetic acid, a key intermediate in the synthesis of the second-generation cephalosporin antibiotic Cefmetazole, plays a critical role in the pharmaceutical industry. This guide provides a comprehensive review of its synthesis, applications, and a comparative analysis of its synthetic routes, offering valuable insights for researchers in organic synthesis and drug development.
Synthesis of this compound: A Comparative Analysis
The primary industrial synthesis of this compound involves the S-alkylation of a thiol with a haloacetonitrile. The most commonly cited method is the reaction of mercaptoacetic acid with chloroacetonitrile.
Reaction Scheme:
This reaction is typically carried out in an aqueous medium with a base, such as sodium hydroxide, to deprotonate the thiol and facilitate the nucleophilic attack on the electrophilic carbon of chloroacetonitrile.
While specific quantitative data comparing different synthetic protocols in the public domain is scarce, a general understanding of the process can be gleaned from patent literature. A common method is described in Chinese patent CN101787040B for the preparation of Cefmetazole sodium, which includes the synthesis of its this compound side chain.[1]
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: Mercaptoacetic Acid & Chloroacetonitrile | Alternative Routes (Hypothetical) |
| Starting Materials | Mercaptoacetic acid, Chloroacetonitrile, Base (e.g., NaOH) | Thioacetic acid, Haloacetonitrile; Mercaptoacetonitrile, Haloacetic acid |
| Reaction Type | S-alkylation | S-alkylation |
| Reported Yield | High (exact percentage not consistently reported in public literature) | Potentially variable depending on reagents and conditions |
| Purity | Commercial grades available up to 99% | Dependent on purification methods |
| Advantages | Readily available and relatively inexpensive starting materials. | May offer alternative reactivity or milder conditions. |
| Disadvantages | Use of toxic chloroacetonitrile. | May involve more complex or expensive starting materials. |
Experimental Protocol: Synthesis from Mercaptoacetic Acid and Chloroacetonitrile
The following is a generalized experimental protocol based on the principles of S-alkylation and information from related syntheses.
Materials:
-
Mercaptoacetic acid
-
Chloroacetonitrile
-
Sodium hydroxide
-
Water
-
Ethyl acetate (for extraction)
-
Sodium chloride
Procedure:
-
Dissolve sodium hydroxide in water in a reaction vessel and cool the solution.
-
Slowly add mercaptoacetic acid to the sodium hydroxide solution while maintaining a low temperature.
-
Add chloroacetonitrile dropwise to the reaction mixture, ensuring the temperature remains controlled.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time to ensure completion.
-
Upon completion, the reaction mixture can be worked up by adding sodium chloride and extracting the aqueous phase with an organic solvent like ethyl acetate.
-
The layers are separated, and the aqueous layer containing the sodium salt of this compound is typically used directly in the subsequent step of Cefmetazole synthesis.
Note: This is a generalized procedure. The specific concentrations, temperatures, reaction times, and purification methods would need to be optimized for a specific laboratory or industrial scale.
Applications of this compound
The primary and most significant application of this compound is as a crucial building block in the synthesis of the antibiotic Cefmetazole.[2] Cefmetazole is a second-generation cephalosporin with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The 2-(cyanomethylthio)acetyl group constitutes the R1 side chain of the Cefmetazole molecule, which is a key determinant of its antibacterial activity and spectrum.[2]
The importance of the R1 side chain in cephalosporins is well-documented, influencing the antibiotic's spectrum of activity and its potential for cross-reactivity with other β-lactam antibiotics in allergic patients.[2][3][4]
Visualization of the Synthetic Pathway
The synthesis of this compound can be visualized as a straightforward nucleophilic substitution reaction.
Caption: Synthetic pathway of this compound.
Logical Workflow for Cefmetazole Synthesis
The synthesis of Cefmetazole involves the coupling of the this compound side chain with the 7-aminocephalosporanic acid (7-ACA) core.
Caption: General workflow for the synthesis of Cefmetazole.
Conclusion
This compound remains a vital intermediate in the production of the antibiotic Cefmetazole. Its synthesis, primarily through the S-alkylation of mercaptoacetic acid with chloroacetonitrile, is a well-established industrial process. While detailed comparative data on different synthetic routes is limited in open literature, the current methods are effective for large-scale production. Further research into alternative, greener synthetic pathways could be beneficial in reducing the use of hazardous reagents. The unique 2-(cyanomethylthio)acetyl side chain it provides is crucial for the biological activity of Cefmetazole, highlighting the continued importance of this molecule in medicinal chemistry.
References
- 1. CN101787040B - Method for preparing cefmetazole sodium - Google Patents [patents.google.com]
- 2. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(Cyanomethylthio)acetic Acid: A Step-by-Step Guide
Ensuring the safe and compliant disposal of 2-(Cyanomethylthio)acetic acid is paramount for laboratory safety and environmental protection. This guide provides a clear, procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound, minimizing risks and adhering to regulatory standards.
Safety and Hazard Profile
Before handling this compound for disposal, it is crucial to be fully aware of its hazard profile. This information, derived from the Safety Data Sheet (SDS), dictates the necessary precautions and the appropriate disposal pathway.[1]
| Hazard Category | Classification | Pictogram | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | GHS07 | H302: Harmful if swallowed.[1] |
| Eye Irritation | Category 2A | GHS07 | H319: Causes serious eye irritation.[1] |
| NFPA Rating | Health: 2, Fire: 0, Reactivity: 0 | ||
| HMIS Rating | Health: 2, Fire: 0, Reactivity: 0 |
Personal Protective Equipment (PPE)
When preparing this compound for disposal, wearing the appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]
Disposal Workflow
The proper disposal of this compound follows a structured workflow that ensures safety and regulatory compliance at each step. The primary directive is to dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations.[1] This typically involves treating it as chemical waste to be handled by a licensed waste disposal service.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Cyanomethylthio)acetic Acid
For Immediate Implementation by Laboratory Professionals
This guide provides essential safety and logistical information for the handling of 2-(Cyanomethylthio)acetic acid. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment. The following protocols are designed to provide clear, step-by-step guidance for the safe use and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and causes serious eye irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory. The following table summarizes the required PPE for handling this compound.
| Equipment | Specifications | Use Case |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Always wear gloves when handling the container, the compound itself, or any contaminated equipment. For incidental contact, standard nitrile gloves are sufficient. For extended contact or in case of a spill, heavier-duty neoprene or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles. A full-face shield should be worn over safety goggles when there is a risk of splashing or aerosol generation. | Eye protection is mandatory at all times when in the vicinity of where this compound is being handled. A face shield provides an additional layer of protection for the entire face and is crucial during procedures such as weighing, dissolving, or transferring the compound, where the risk of accidental splashes is higher. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities. | A lab coat protects the skin and personal clothing from contamination. For procedures involving significant quantities of the compound or a higher risk of spills, a chemical-resistant apron provides an additional barrier. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge. | A respirator is required when handling the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosol generation. Ensure the respirator is properly fitted and that the cartridges are within their expiration date. A written respiratory protection program, including fit testing and training, is essential for all users. |
| Footwear | Closed-toe, liquid-resistant shoes. | Shoes that fully cover the feet are required in all laboratory settings to protect against spills and falling objects. |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedure for working with this compound.
2.1. Preparation and Handling
-
Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Pre-Handling Check: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Personal Protective Equipment (PPE): Don all required PPE as detailed in the table above before entering the designated work area.
-
Weighing and Transferring:
-
When weighing the solid compound, do so within the chemical fume hood to minimize inhalation exposure.
-
Use a disposable weighing paper or a dedicated, tared container.
-
Handle the solid with a chemically compatible spatula.
-
When transferring the compound, do so slowly and carefully to avoid creating dust.
-
-
In Case of a Spill:
-
Alert personnel in the immediate area.
-
For a small spill, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial acid spill kit) to contain and absorb the material.
-
For a large spill, evacuate the area and contact the institution's environmental health and safety (EHS) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
2.2. Decontamination
-
Work Surfaces: At the end of each procedure, thoroughly decontaminate the work area by wiping all surfaces with a suitable laboratory detergent and then rinsing with water.
-
Equipment: Decontaminate all non-disposable equipment that has come into contact with the chemical. This includes spatulas, glassware, and any other reusable items. Wash with an appropriate laboratory cleaner and rinse thoroughly.
-
Personal Protective Equipment (PPE):
-
Carefully remove and dispose of contaminated gloves in the designated hazardous waste container.
-
If a lab coat or other reusable PPE becomes contaminated, remove it immediately and have it professionally laundered. Do not take contaminated clothing home.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound must be segregated as hazardous waste. This includes:
-
Unused or excess solid compound.
-
Solutions containing the compound.
-
Contaminated disposable items such as gloves, weighing papers, and absorbent materials.
-
-
Waste Containers:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive").
-
Keep the waste container closed at all times, except when adding waste.
-
-
Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. This typically involves contacting the EHS department for a scheduled pickup.
-
Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
